molecular formula C116H161N27O32S4 B12364468 Vasoactive intestinal contractor

Vasoactive intestinal contractor

カタログ番号: B12364468
分子量: 2573.9 g/mol
InChIキー: SNFRCIMVSJSLQM-VEBUDHBYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Vasoactive intestinal contractor is a useful research compound. Its molecular formula is C116H161N27O32S4 and its molecular weight is 2573.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C116H161N27O32S4

分子量

2573.9 g/mol

IUPAC名

(3S)-3-[[(2S)-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16S,19S,22S,25S,28S,31R,36R,39S,42S,45S)-31-amino-7-(4-aminobutyl)-22-(2-amino-2-oxoethyl)-39-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,28-bis(hydroxymethyl)-42-[(4-hydroxyphenyl)methyl]-16-(1H-indol-3-ylmethyl)-13-(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C116H161N27O32S4/c1-11-59(9)94(114(172)135-83(116(174)175)41-64-47-122-71-27-19-17-25-68(64)71)143-115(173)95(60(10)12-2)142-107(165)82(45-92(152)153)133-100(158)75(37-57(5)6)127-104(162)79(42-65-48-120-55-123-65)130-110(168)86-52-177-176-51-69(118)96(154)136-84(49-144)109(167)140-87-53-178-179-54-88(112(170)141-93(58(7)8)113(171)134-77(39-62-29-31-66(146)32-30-62)101(159)128-76(102(160)139-86)38-61-22-14-13-15-23-61)138-98(156)73(33-34-90(148)149)125-97(155)72(28-20-21-35-117)124-106(164)81(44-91(150)151)132-99(157)74(36-56(3)4)126-103(161)78(40-63-46-121-70-26-18-16-24-67(63)70)129-108(166)85(50-145)137-105(163)80(43-89(119)147)131-111(87)169/h13-19,22-27,29-32,46-48,55-60,69,72-88,93-95,121-122,144-146H,11-12,20-21,28,33-45,49-54,117-118H2,1-10H3,(H2,119,147)(H,120,123)(H,124,164)(H,125,155)(H,126,161)(H,127,162)(H,128,159)(H,129,166)(H,130,168)(H,131,169)(H,132,157)(H,133,158)(H,134,171)(H,135,172)(H,136,154)(H,137,163)(H,138,156)(H,139,160)(H,140,167)(H,141,170)(H,142,165)(H,143,173)(H,148,149)(H,150,151)(H,152,153)(H,174,175)/t59-,60-,69-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87+,88-,93-,94-,95-/m0/s1

InChIキー

SNFRCIMVSJSLQM-VEBUDHBYSA-N

異性体SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H]5CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC5=O)CC(=O)N)CO)CC8=CNC9=CC=CC=C98)CC(C)C)CC(=O)O)CCCCN)CCC(=O)O)CO)N

正規SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CC(=O)N)CO)CC8=CNC9=CC=CC=C98)CC(C)C)CC(=O)O)CCCCN)CCC(=O)O)CO)N

製品の起源

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Vasoactive Intestinal Contractor (VIC) Peptide: Sequence, Structure, and Signaling

This guide provides a comprehensive overview of the this compound (VIC) peptide, a member of the endothelin family. It details its amino acid sequence, structural characteristics, and the signaling pathways it activates. This document also outlines key experimental protocols relevant to the study of VIC.

This compound (VIC) Peptide Sequence

This compound is a 21-amino acid peptide. Its primary structure and key physicochemical properties are summarized in the table below.

PropertyValue
One-Letter Sequence CSCNSWLDKECVYFCHLDIIW
Three-Letter Sequence H-Cys-Ser-Cys-Asn-Ser-Trp-Leu-Asp-Lys-Glu-Cys-Val-Tyr-Phe-Cys-His-Leu-Asp-Ile-Ile-Trp-OH
Disulfide Bridges Cys1-Cys15, Cys3-Cys11
Molecular Formula C₁₁₆H₁₆₁N₂₇O₃₂S₄
Molecular Weight 2574.0 g/mol

This compound (VIC) Peptide Structure

The three-dimensional structure of this compound (VIC) has been investigated using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. While a high-resolution crystal structure is not currently available in public databases, NMR studies in a 50/50 acetonitrile/water mixture have revealed significant structural features.

The key finding from these studies is the presence of a stable helical segment spanning residues 9 to 15. This helical conformation is stabilized by at least three hydrogen bonds, as determined by kinetic exchange studies of the amide protons. The remainder of the peptide is thought to adopt a more flexible conformation in solution. The structure of VIC is often compared to other members of the endothelin family, such as endothelin-1 (B181129), and sarafotoxin-S6b, which share structural similarities.

Signaling Pathway of this compound (VIC)

This compound (VIC) is a member of the endothelin peptide family and exerts its biological effects by activating endothelin receptors. Specifically, studies have shown that VIC shares a common receptor with endothelin-1 (ET-1).[1] This interaction triggers a well-characterized signaling cascade that leads to an increase in intracellular calcium concentration and subsequent physiological responses.[1]

The binding of VIC to the endothelin receptor, a G-protein coupled receptor (GPCR), initiates the signaling pathway. This activation leads to the dissociation of the Gαq subunit from the receptor. Gαq, in turn, activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.[2] This rapid increase in intracellular Ca²⁺ concentration is a hallmark of VIC and endothelin-1 signaling and is responsible for many of their physiological effects, including smooth muscle contraction.[1][3]

VIC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum VIC VIC Peptide ETR Endothelin Receptor (GPCR) VIC->ETR Binds Gq Gαq ETR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds Ca_ER Ca²⁺ Ca_Response Cellular Response (e.g., Contraction) Ca_ER->Ca_Response Mediates IP3R->Ca_ER Releases

VIC Signaling Pathway

Experimental Protocols

Peptide Structure Determination by NMR Spectroscopy

The determination of the three-dimensional structure of VIC in solution is typically achieved using two-dimensional proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Methodology:

  • Sample Preparation: A solution of the synthetic VIC peptide is prepared in a suitable solvent system, such as a 50/50 acetonitrile/water mixture, to mimic a membrane-like environment.

  • NMR Data Acquisition: A series of 2D NMR experiments are performed, including:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance constraints for structure calculation.

  • Resonance Assignment: The collected spectra are analyzed to assign all proton resonances to specific amino acids in the VIC sequence.

  • Structure Calculation: The distance constraints obtained from NOESY experiments are used as input for molecular dynamics and energy minimization algorithms to calculate a set of low-energy structures that are consistent with the experimental data.

  • Structure Validation: The quality of the calculated structures is assessed using various validation tools to ensure they are stereochemically sound and consistent with the NMR data.

NMR_Workflow A VIC Peptide Synthesis & Purification B Sample Preparation (Acetonitrile/Water) A->B C 2D NMR Data Acquisition (COSY, TOCSY, NOESY) B->C D Resonance Assignment C->D E NOE Distance Constraint Generation D->E F Structure Calculation (Molecular Dynamics) E->F G Structure Ensemble & Validation F->G

NMR Structure Determination Workflow

Intracellular Calcium Mobilization Assay

To investigate the functional activity of VIC and its ability to stimulate intracellular calcium release, a calcium mobilization assay is employed. This is often performed using cultured cells that endogenously or recombinantly express endothelin receptors.[1]

Methodology:

  • Cell Culture: Swiss 3T3 cells, or another suitable cell line expressing endothelin receptors, are cultured in appropriate media until they reach a suitable confluency.[1]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2/AM, which can enter the cells and is cleaved by intracellular esterases to its active, calcium-binding form.[1]

  • Baseline Fluorescence Measurement: The baseline fluorescence of the dye-loaded cells is measured using a fluorometer or a fluorescence plate reader at excitation wavelengths appropriate for the bound and unbound forms of the dye.

  • VIC Stimulation: A solution of VIC peptide is added to the cells, and the change in fluorescence intensity is monitored over time. An increase in the ratio of fluorescence at the two wavelengths indicates an increase in intracellular calcium concentration.

  • Data Analysis: The change in fluorescence is used to quantify the extent and kinetics of the calcium mobilization response to VIC stimulation. Dose-response curves can be generated by testing a range of VIC concentrations.

Calcium_Assay_Workflow A Culture Swiss 3T3 Cells B Load Cells with Fura-2/AM Dye A->B C Wash to Remove Excess Dye B->C D Measure Baseline Fluorescence C->D E Stimulate with VIC Peptide D->E F Monitor Fluorescence Change Over Time E->F G Data Analysis & Quantification F->G

Calcium Mobilization Assay Workflow

Receptor Binding Assay

Competitive radioligand binding assays are used to determine the affinity of VIC for the endothelin receptor and to confirm that it shares a binding site with ET-1.[1]

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues known to express endothelin receptors.

  • Radioligand Incubation: The membranes are incubated with a fixed concentration of a radiolabeled endothelin ligand, such as ¹²⁵I-ET-1.

  • Competitive Binding: The incubation is performed in the presence of increasing concentrations of unlabeled VIC peptide.

  • Separation of Bound and Free Ligand: After incubation, the membrane-bound radioligand is separated from the free radioligand, typically by rapid filtration.

  • Quantification of Binding: The amount of radioactivity bound to the membranes is quantified using a gamma counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competing ligand (VIC). The IC₅₀ value (the concentration of VIC that inhibits 50% of the specific binding of the radioligand) is determined and used to calculate the binding affinity (Ki) of VIC for the receptor.

Binding_Assay_Workflow A Prepare Cell Membranes with Endothelin Receptors B Incubate Membranes with ¹²⁵I-ET-1 and varying concentrations of VIC A->B C Separate Bound and Free ¹²⁵I-ET-1 via Filtration B->C D Quantify Bound Radioactivity C->D E Plot Competition Curve (% Binding vs. [VIC]) D->E F Determine IC₅₀ and Calculate Binding Affinity (Ki) E->F

Receptor Binding Assay Workflow

References

Vasoactive Intestinal Contractor (VIC)/Endothelin-2: An In-depth Technical Guide to its Physiological Role in the Gut

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasoactive Intestinal Contractor (VIC), the murine ortholog of human Endothelin-2 (ET-2), is a potent 21-amino acid peptide belonging to the endothelin family.[1][2] Initially identified by its powerful contractile effect on intestinal smooth muscle, VIC/ET-2 is now recognized as a key local regulator of gastrointestinal function.[1][3] Unlike the more extensively studied Endothelin-1 (ET-1), VIC/ET-2 exhibits a distinct expression pattern and physiological role within the gut, suggesting it is not merely a redundant isoform but a peptide with specific functions.[4][5] Gene expression of VIC is particularly high in the intestine, ovary, and uterus.[6] This technical guide provides a comprehensive overview of the physiological role of VIC/ET-2 in the gut, detailing its signaling pathways, summarizing quantitative data, and outlining key experimental methodologies for its study.

Data Presentation: Quantitative Effects of VIC/ET-2 on Intestinal Smooth Muscle

The contractile response of intestinal smooth muscle to VIC/ET-2 has been quantified in several studies. The following table summarizes key dose-response data, providing a basis for comparative analysis.

AgonistIntestinal SegmentParameterValueReference
Endothelin-2 (ET-2)Mouse Proximal ColonpEC₅₀8.8 ± 0.09[7]
Eₘₐₓ (g)1.15 ± 0.07 (at 100 nM)[7]
Endothelin-2 (ET-2)Mouse Distal ColonpEC₅₀9.08 ± 0.07[7]
Eₘₐₓ (g)1.18 ± 0.05 (at 100 nM)[7]
Endothelin-1 (ET-1)Guinea Pig IleumED₅₀ (M)4.2 ± 1.3 x 10⁻⁹[6]
Endothelin-1 (ET-1)Mouse Proximal ColonpEC₅₀9.20 ± 0.09[7]
Eₘₐₓ (g)1.24 ± 0.08 (at 100 nM)[7]
Endothelin-1 (ET-1)Mouse Distal ColonpEC₅₀9.16 ± 0.09[7]
Eₘₐₓ (g)1.36 ± 0.14 (at 100 nM)[7]
Endothelin-3 (ET-3)Mouse Proximal ColonpEC₅₀7.33 ± 0.19[7]
Eₘₐₓ (g)0.92 ± 0.2 (at 300 nM)[7]
Endothelin-3 (ET-3)Mouse Distal ColonpEC₅₀7.9 ± 0.25[7]
Eₘₐₓ (g)1.91 ± 0.26 (at 300 nM)[7]

pEC₅₀ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Eₘₐₓ is the maximum response achievable by an agonist.

Signaling Pathways of VIC/ET-2 in the Gut

VIC/ET-2 exerts its effects by binding to two G protein-coupled receptors (GPCRs): the Endothelin A receptor (ETₐ) and the Endothelin B receptor (ETₑ).[8][9] Both receptors are expressed in the gastrointestinal tract, with ETₐ receptors predominantly found on smooth muscle cells and ETₑ receptors located on various cell types including endothelial and renal epithelial cells.[9] The binding of VIC/ET-2 to these receptors initiates a cascade of intracellular events, primarily through the Gαq signaling pathway.

VIC_ET2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VIC_ET2 VIC / ET-2 ETA_Receptor ETₐ Receptor VIC_ET2->ETA_Receptor Binds ETB_Receptor ETₑ Receptor VIC_ET2->ETB_Receptor Binds Gq Gαq ETA_Receptor->Gq Activates ETB_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2 [Ca²⁺]ᵢ Ca2->PKC Co-activates Contraction Smooth Muscle Contraction Ca2->Contraction Initiates PKC->Contraction Modulates

VIC/ET-2 Signaling Pathway in Intestinal Smooth Muscle

Upon activation of ETₐ and ETₑ receptors by VIC/ET-2, the associated Gαq protein stimulates phospholipase C (PLC).[10][11] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[10][11][12] IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[11] The resulting increase in intracellular calcium concentration is a primary driver of smooth muscle contraction.[6] Simultaneously, DAG, in conjunction with the elevated intracellular calcium, activates Protein Kinase C (PKC), which further modulates the contractile response and other cellular processes.[12][13]

Experimental Protocols

The study of VIC/ET-2 in the gut employs a variety of molecular and physiological techniques. Below are detailed methodologies for key experiments.

In Vitro Intestinal Smooth Muscle Contraction Assay

This assay is fundamental for characterizing the contractile effects of VIC/ET-2 on intestinal tissue.

Contraction_Assay_Workflow start Start tissue_prep Isolate Intestinal Segment (e.g., mouse colon) start->tissue_prep mounting Mount Tissue Strip in Organ Bath with Krebs Solution tissue_prep->mounting equilibration Equilibrate under Tension (e.g., 1g for 60 min) mounting->equilibration agonist_addition Cumulative Addition of VIC/ET-2 (0.01 nM - 0.3 µM) equilibration->agonist_addition recording Record Isotonic or Isometric Contractions agonist_addition->recording analysis Analyze Dose-Response Curve (pEC₅₀, Eₘₐₓ) recording->analysis end End analysis->end

Workflow for In Vitro Intestinal Contraction Assay

Methodology:

  • Tissue Preparation: Euthanize a mouse via an approved method and immediately dissect the desired intestinal segment (e.g., proximal or distal colon).[7] Place the tissue in ice-cold Krebs-Ringer bicarbonate solution. Gently remove the luminal contents.

  • Mounting: Cut longitudinal muscle strips (approximately 1 cm in length) and mount them in an organ bath containing Krebs solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.[7]

  • Equilibration: Apply an initial tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.[7]

  • Agonist Addition: Construct a cumulative concentration-response curve by adding VIC/ET-2 in increasing concentrations (e.g., from 0.01 nM to 0.3 µM) to the organ bath.[7]

  • Recording: Record the contractile responses using an isometric force transducer connected to a data acquisition system.

  • Data Analysis: Measure the peak tension at each concentration and normalize to the maximum response. Calculate the pEC₅₀ and Eₘₐₓ values by fitting the data to a sigmoidal dose-response curve.

Immunohistochemistry for VIC/ET-2 Localization

This technique is used to visualize the distribution of VIC/ET-2 within the intestinal tissue.

Methodology:

  • Tissue Fixation and Processing: Following euthanasia, perfuse the mouse transcardially with ice-cold PBS followed by 4% paraformaldehyde (PFA).[14] Dissect the intestine, flush with PBS, and fix in 4% PFA for 4-24 hours at 4°C.[14] Subsequently, cryoprotect the tissue by incubating in 30% sucrose (B13894) solution overnight.[14]

  • Sectioning: Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze.[14] Cut 5-20 µm thick sections using a cryostat and mount them on slides.[14]

  • Staining:

    • Wash sections in PBS.

    • Perform antigen retrieval if necessary (method depends on the antibody).

    • Block non-specific binding with a blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour.

    • Incubate with a primary antibody against ET-2 overnight at 4°C.

    • Wash and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.

    • Counterstain nuclei with DAPI.

  • Imaging: Mount coverslips and visualize the staining using a fluorescence or confocal microscope.

Quantitative PCR (qPCR) for VIC/ET-2 Gene Expression

qPCR is employed to quantify the mRNA levels of VIC/ET-2 in different intestinal regions or under various experimental conditions.

Methodology:

  • RNA Extraction: Isolate total RNA from homogenized intestinal tissue samples using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Prepare a qPCR reaction mix containing cDNA, forward and reverse primers specific for the VIC/ET-2 gene (Edn2), a fluorescent probe (e.g., TaqMan), and qPCR master mix.[15]

  • Thermocycling: Run the qPCR reaction in a real-time PCR cycler using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).[15]

  • Data Analysis: Determine the cycle threshold (Ct) values for each sample. Normalize the expression of the target gene to a housekeeping gene (e.g., GAPDH) and calculate the relative gene expression using the ΔΔCt method.

Conclusion

This compound (VIC)/Endothelin-2 is a critical, locally acting peptide in the gastrointestinal tract with potent effects on smooth muscle contractility and a likely role in maintaining the structural integrity of the intestinal wall. Its signaling through the ETₐ and ETₑ receptors and the subsequent Gαq-PLC-IP₃/DAG pathway provides clear targets for pharmacological intervention. The experimental protocols outlined in this guide offer a robust framework for further investigation into the nuanced physiological and pathophysiological roles of VIC/ET-2 in the gut. A deeper understanding of this peptide's function holds promise for the development of novel therapeutics for gastrointestinal motility disorders and other related conditions.

References

Vasoactive Intestinal Contractor (EDN1) Gene Expression and Regulation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasoactive Intestinal Contractor (VIC), more commonly known as Endothelin-1 (B181129) (ET-1), is a potent vasoconstrictor peptide with a pivotal role in a multitude of physiological and pathophysiological processes. Encoded by the EDN1 gene, the expression of this peptide is meticulously regulated at the transcriptional and post-transcriptional levels. Dysregulation of EDN1 gene expression is implicated in various cardiovascular, renal, and proliferative diseases, making it a critical target for therapeutic intervention. This technical guide provides a comprehensive overview of the molecular mechanisms governing EDN1 gene expression and its regulation, with a focus on quantitative data, experimental methodologies, and signaling pathways.

I. Regulation of EDN1 Gene Transcription

The transcription of the EDN1 gene is a complex process orchestrated by a cohort of transcription factors that bind to specific cis-acting elements within the gene's promoter and enhancer regions. The interplay of these factors in response to various stimuli dictates the rate of EDN1 mRNA synthesis.

Key Transcription Factors and Cis-Acting Elements

The promoter region of the EDN1 gene harbors several conserved binding sites for transcription factors that are crucial for both basal and inducible gene expression. These include a TATA box, a CAAT box, and response elements for factors such as Activator Protein-1 (AP-1), Hypoxia-Inducible Factor-1 (HIF-1), GATA binding proteins, Nuclear Factor-kappa B (NF-κB), and Forkhead box protein O1 (FOXO1).[1]

Table 1: Key Transcription Factors and Their Binding Sites in the EDN1 Promoter

Transcription FactorBinding Site/ElementFunctional Role in EDN1 Expression
Vascular endothelial zinc finger 1 (Vezf1) -55 bp regionContributes to endothelial cell-specific expression.
Activator Protein-1 (AP-1) AP-1 consensus sequenceEssential for basal and induced expression; cooperates with other factors.[2]
Hypoxia-Inducible Factor-1 (HIF-1) HIF-1 binding siteMediates upregulation of EDN1 in response to hypoxia.[2]
GATA-2 GATA binding siteCrucial for stabilizing HIF-1 binding and responding to hypoxic stimuli.[2]
Nuclear Factor-kappa B (NF-κB) NF-κB binding siteActivates EDN1 transcription in response to inflammatory signals.
Peroxisome proliferator-activated receptor γ (PPARγ) rs397751713 regionActs as a key regulator of EDN1 expression.
Krüppel-Like Factor 4 (KLF4) rs397751713 regionRegulates EDN1 production in a cell-dependent manner.
Vitamin D receptor (VDR) rs2859338 regionInfluences EDN1 production.
CCAAT/enhancer-binding protein beta (CEBPB) Enhancer regionModulates EDN1 expression in vascular smooth muscle cells.
POU class 2 homeobox 2 (POU2F2) Enhancer regionWorks with CEBPB to regulate EDN1 expression.

II. Signaling Pathways Modulating EDN1 Expression

Several signaling pathways converge on the EDN1 promoter to modulate its transcriptional activity. These pathways are activated by a diverse array of stimuli, including growth factors, cytokines, and mechanical forces.

Transforming Growth Factor-β (TGF-β) Signaling

The Transforming Growth Factor-β (TGF-β) signaling pathway is a significant regulator of EDN1 expression. TGF-β induces EDN1 transcription through the activation of the Smad signaling cascade. This process involves the functional cooperation between Smad proteins and the AP-1 transcription factor.[3]

TGF_beta_Signaling cluster_nucleus Nucleus TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 P Smad_complex Smad2/3-Smad4 Complex Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus AP1 AP-1 EDN1_gene EDN1 Gene AP1->EDN1_gene EDN1_mRNA EDN1 mRNA EDN1_gene->EDN1_mRNA Transcription

Caption: TGF-β signaling pathway leading to EDN1 gene transcription.

Endothelin-1 Signaling Pathway

Endothelin-1 itself can influence cellular processes through a complex signaling network upon binding to its receptors, ETA and ETB. This signaling involves G-protein activation and downstream effectors like MAP kinases, ultimately impacting processes such as cell proliferation and survival.

Endothelin_Signaling ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR ETBR ETB Receptor ET1->ETBR G_protein G-protein (Gq, G12/13) ETAR->G_protein ETBR->G_protein PLC PLC G_protein->PLC MAPK_pathway MAPK Pathway G_protein->MAPK_pathway IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Cellular_response Cellular Response (Proliferation, Vasoconstriction) Ca_release->Cellular_response MAPK_pathway->Cellular_response

Caption: Simplified Endothelin-1 signaling pathway.

III. Quantitative Analysis of EDN1 Gene Expression

The expression of the EDN1 gene is dynamically regulated by various physiological and pathological stimuli. Quantitative analysis of EDN1 mRNA levels provides valuable insights into its role in different contexts.

Table 2: Quantitative Changes in EDN1 Gene Expression Under Various Conditions

ConditionCell/Tissue TypeFold Change in EDN1 mRNAReference
Hypoxia (1% O2, 4h) Human Microglial Cells (HMC3)5.0-fold increase[4]
Normobaric Hypoxia (10% O2, 48h) Rat Lung2-fold increase[5]
Normobaric Hypoxia (10% O2, 48h) Rat Right Atrium2-fold increase[5]
Monocrotaline Treatment (Day 5) Rat Lung Tissue4.19 ± 1.84 vs. 1 ± 0.20 (control)[6]
Diabetes Human RetinaSignificant increase (p < 0.05)[7]
Preeclampsia Trophoblastic cellsIncreased expression compared to normal[8]
Acute Myocardial Infarction PatientsSignificantly increased[9]

IV. Experimental Protocols for Studying EDN1 Gene Regulation

A variety of molecular biology techniques are employed to investigate the regulation of EDN1 gene expression. Detailed methodologies for key experiments are provided below.

A. Quantitative Real-Time PCR (qRT-PCR) for EDN1 mRNA Quantification

This protocol allows for the sensitive and specific quantification of EDN1 mRNA levels.

1. RNA Isolation:

  • Isolate total RNA from cells or tissues using a suitable method, such as TRIzol reagent or a commercial kit.

  • Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.

2. cDNA Synthesis:

  • Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

3. Real-Time PCR:

  • Prepare a reaction mixture containing cDNA template, EDN1-specific primers, and a SYBR Green or TaqMan-based master mix.

  • Perform the real-time PCR reaction using a thermal cycler with the following typical cycling conditions:

    • Initial denaturation: 95°C for 5-10 minutes.

    • Cycling (40-45 cycles):

      • Denaturation: 95°C for 15-30 seconds.

      • Annealing/Extension: 58-60°C for 30-60 seconds.

  • Include a melt curve analysis for SYBR Green-based assays to ensure product specificity.

  • Quantify relative EDN1 expression using the comparative Ct (ΔΔCt) method, normalizing to a stable housekeeping gene (e.g., GAPDH, β-actin).[10][11]

qRT_PCR_Workflow RNA_Isolation 1. Total RNA Isolation cDNA_Synthesis 2. cDNA Synthesis (Reverse Transcription) RNA_Isolation->cDNA_Synthesis qPCR 3. Quantitative PCR (SYBR Green or TaqMan) cDNA_Synthesis->qPCR Data_Analysis 4. Data Analysis (ΔΔCt Method) qPCR->Data_Analysis Results Relative EDN1 mRNA Expression Levels Data_Analysis->Results

Caption: Workflow for quantitative real-time PCR (qRT-PCR).

B. Promoter Activity Assay using Luciferase Reporter

This assay is used to identify and characterize regulatory elements within the EDN1 promoter.

1. Plasmid Construction:

  • Clone the EDN1 promoter region of interest upstream of a luciferase reporter gene in an appropriate expression vector.

  • Generate various deletion or mutation constructs to map specific regulatory elements.

2. Cell Transfection:

  • Transfect the promoter-reporter constructs into a suitable cell line (e.g., endothelial cells) using a method like calcium phosphate (B84403) precipitation or lipofection.

  • Co-transfect a control plasmid expressing a different reporter (e.g., Renilla luciferase) to normalize for transfection efficiency.[12]

3. Cell Lysis and Luciferase Assay:

  • After a suitable incubation period (e.g., 24-48 hours), lyse the cells.

  • Measure the activity of both firefly and Renilla luciferases using a luminometer and a dual-luciferase reporter assay system.[13][14]

4. Data Analysis:

  • Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.

  • Compare the activity of different promoter constructs to identify key regulatory regions.

Luciferase_Assay_Workflow Plasmid_Construction 1. Construct EDN1 Promoter- Luciferase Reporter Plasmid Transfection 2. Transfect Cells with Reporter and Control Plasmids Plasmid_Construction->Transfection Cell_Lysis 3. Lyse Cells Transfection->Cell_Lysis Luminescence_Measurement 4. Measure Firefly and Renilla Luciferase Activity Cell_Lysis->Luminescence_Measurement Data_Analysis 5. Normalize and Analyze Data Luminescence_Measurement->Data_Analysis Results Promoter Activity Data_Analysis->Results

Caption: Workflow for a luciferase reporter assay.

V. Conclusion

The regulation of this compound (EDN1) gene expression is a tightly controlled process involving a complex interplay of transcription factors, signaling pathways, and external stimuli. Understanding these regulatory mechanisms is paramount for elucidating the role of ET-1 in health and disease and for the development of novel therapeutic strategies targeting this critical pathway. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

Vasoactive Intestinal Contractor (VIC): A Technical Guide to its Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vasoactive Intestinal Contractor (VIC) is a peptide belonging to the endothelin family, exerting its biological effects through shared receptors with endothelin-1 (B181129) (ET-1).[1] This technical guide provides a comprehensive overview of the cellular signaling pathways activated by VIC. It details the methodologies for key experiments used to elucidate these pathways and presents available data on its biological activity. While direct quantitative data for VIC is limited in publicly available literature, its functional equivalence to ET-1 in specific assays allows for a well-supported understanding of its signaling mechanisms.[1] This guide will therefore leverage the extensive knowledge of endothelin signaling to delineate the pathways activated by VIC.

Introduction to this compound (VIC)

This compound is a potent bioactive peptide that plays a role in various physiological processes, including smooth muscle contraction and mitogenesis.[1][2] Structurally and functionally, VIC is classified as an endothelin-like peptide.[3][4] Research has demonstrated that VIC shares common receptors with ET-1, a well-characterized vasoconstrictor and mitogen.[1] This shared receptor interaction is the foundation for understanding the intracellular signaling cascades initiated by VIC. The primary effects observed upon VIC stimulation are a rapid increase in intracellular calcium concentration ([Ca²⁺]i) and the promotion of DNA synthesis, leading to cell proliferation.[1]

Receptor Interaction and Initial Signaling Events

VIC elicits its cellular effects by binding to endothelin receptors, which are G-protein coupled receptors (GPCRs).[3][5] Specifically, evidence points to VIC interacting with the same receptors as ET-1.[1] The endothelin receptor family consists of two main subtypes, ETA and ETB, which are coupled to the Gq/11 family of G-proteins.[3][6]

Key Receptor Interaction Data:

While precise IC50 and EC50 values for VIC are not extensively reported, a key study demonstrated its potency relative to ET-1.

ParameterCell LineObservationReference
¹²⁵I-ET-1 DisplacementSwiss 3T3 cellsVIC was as potent as ET-1 in displacing the binding of ¹²⁵I-ET-1.[1]
Mitogenesis StimulationSwiss 3T3 cellsVIC was as potent as ET-1 in stimulating mitogenesis.[1]

This qualitative data strongly suggests that VIC's binding affinity and mitogenic efficacy are comparable to those of ET-1.

Core Signaling Pathways Activated by VIC

The binding of VIC to endothelin receptors triggers a well-established signaling cascade, primarily through the activation of the Gq/11 pathway. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[3][7][8]

Calcium Mobilization Pathway

The generation of IP₃ is a critical event in VIC signaling. IP₃ diffuses through the cytoplasm and binds to its receptor (IP₃R) on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[7][9] This rapid increase in intracellular calcium concentration is a hallmark of VIC stimulation and mediates many of its acute physiological effects, such as smooth muscle contraction.[1]

VIC_Calcium_Signaling VIC VIC ET_Receptor Endothelin Receptor (ETA/ETB) VIC->ET_Receptor Binds Gq11 Gαq/11 ET_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release ER->Ca_release Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase Leads to Cellular_Response Cellular Response (e.g., Contraction) Ca_increase->Cellular_Response Mediates

Figure 1. VIC-induced calcium mobilization pathway.

Mitogenic Signaling Pathway

The stimulation of DNA synthesis by VIC indicates the activation of mitogenic signaling pathways.[1] While the precise downstream effectors for VIC have not been fully elucidated, the mitogenic signaling of ET-1, which acts through the same receptors, often involves the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK).[8] The DAG produced alongside IP₃ activates Protein Kinase C (PKC), which can, in turn, activate the Raf-MEK-ERK pathway, leading to the phosphorylation of transcription factors that promote cell cycle progression and DNA synthesis.

VIC_Mitogenic_Signaling VIC VIC ET_Receptor Endothelin Receptor (ETA/ETB) VIC->ET_Receptor Binds Gq11 Gαq/11 ET_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates DAG DAG PLC->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Transcription Nucleus->Transcription DNA_Synthesis DNA Synthesis Transcription->DNA_Synthesis Promotes

Figure 2. Presumed mitogenic signaling pathway activated by VIC.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the signaling pathways of VIC and other endothelin-like peptides.

Intracellular Calcium Mobilization Assay using Fura-2 AM

This protocol describes the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to VIC stimulation using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Swiss 3T3 cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • VIC peptide stock solution

  • Fluorescence plate reader or microscope with dual excitation capabilities (340 nm and 380 nm) and emission detection at 510 nm.

Procedure:

  • Cell Culture: Plate Swiss 3T3 cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

    • Wash the cells once with HBSS.

    • Add the Fura-2 AM loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing:

    • Aspirate the loading buffer and wash the cells twice with HBSS to remove extracellular dye.

    • Add fresh HBSS to each well.

  • Measurement:

    • Place the plate in the fluorescence reader and allow it to equilibrate.

    • Measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and recording the emission at 510 nm.

    • Add VIC at various concentrations to the wells.

    • Immediately begin recording the fluorescence ratio (F340/F380) over time. An increase in this ratio indicates an increase in [Ca²⁺]i.

  • Data Analysis:

    • Calculate the change in the F340/F380 ratio from baseline for each concentration of VIC.

    • Plot the peak change in fluorescence ratio against the log of the VIC concentration to determine the EC50 value.

Calcium_Assay_Workflow Start Start Plate_Cells Plate Swiss 3T3 Cells Start->Plate_Cells Load_Fura2 Load with Fura-2 AM Plate_Cells->Load_Fura2 Wash_Cells Wash Cells Load_Fura2->Wash_Cells Measure_Baseline Measure Baseline Fluorescence Ratio Wash_Cells->Measure_Baseline Add_VIC Add VIC Measure_Baseline->Add_VIC Record_Fluorescence Record Fluorescence Ratio Over Time Add_VIC->Record_Fluorescence Analyze_Data Analyze Data (EC50) Record_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 3. Experimental workflow for the intracellular calcium mobilization assay.

DNA Synthesis Assay by [³H]Thymidine Incorporation

This protocol measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA in response to VIC.

Materials:

  • Swiss 3T3 cells

  • DMEM with 0.5% FBS (serum-starvation medium)

  • [³H]Thymidine

  • VIC peptide stock solution

  • Trichloroacetic acid (TCA)

  • Ethanol

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Culture and Synchronization:

    • Plate Swiss 3T3 cells in a 24-well plate.

    • Once the cells reach confluency, replace the growth medium with serum-starvation medium (DMEM with 0.5% FBS) and incubate for 24-48 hours to synchronize the cells in the G0/G1 phase of the cell cycle.

  • Stimulation:

    • Add VIC at various concentrations to the synchronized cells and incubate for 18-24 hours.

  • Radiolabeling:

    • Add [³H]thymidine (e.g., 1 µCi/mL) to each well and incubate for 2-4 hours.

  • Harvesting and Precipitation:

    • Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate the DNA.

    • Aspirate the TCA and wash the precipitate twice with ice-cold 95% ethanol.

  • Lysis and Counting:

    • Add a lysis buffer (e.g., 0.1 M NaOH with 1% SDS) to each well to dissolve the precipitate.

    • Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the counts per minute (CPM) against the log of the VIC concentration to determine the EC50 for DNA synthesis.

DNA_Synthesis_Assay_Workflow Start Start Plate_and_Starve Plate and Serum-Starve Swiss 3T3 Cells Start->Plate_and_Starve Stimulate_VIC Stimulate with VIC Plate_and_Starve->Stimulate_VIC Add_Radiolabel Add [³H]Thymidine Stimulate_VIC->Add_Radiolabel Harvest_Precipitate Harvest and Precipitate DNA Add_Radiolabel->Harvest_Precipitate Lyse_Count Lyse and Measure Radioactivity Harvest_Precipitate->Lyse_Count Analyze_Data Analyze Data (EC50) Lyse_Count->Analyze_Data End End Analyze_Data->End

Figure 4. Experimental workflow for the DNA synthesis assay.

Conclusion and Future Directions

This compound is a potent, endothelin-like peptide that activates cellular signaling pathways leading to calcium mobilization and mitogenesis. Its interaction with endothelin receptors places it within a well-understood signaling framework involving Gq/11, PLC, IP₃, and potentially the MAPK/ERK cascade. While the qualitative data strongly supports its role as a functional equivalent to ET-1 in certain contexts, there is a clear need for further research to establish precise quantitative parameters for its activity, including receptor binding affinities (IC50) and functional potencies (EC50) for its various cellular effects. Future studies should also focus on delineating the specific downstream effectors of VIC-activated pathways to provide a more complete picture of its biological functions and to explore its potential as a therapeutic target in relevant disease models.

References

Vasoactive Intestinal Peptide (VIP) and its Effects on Smooth Muscle Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding the terminology: The term "Vasoactive Intestinal Contractor" does not correspond to a recognized peptide in the scientific literature. The vast body of research refers to Vasoactive Intestinal Peptide (VIP) , which is a member of the glucagon/secretin superfamily.[1] Contrary to what the term "contractor" might imply, VIP predominantly functions as a potent relaxant of smooth muscle in various tissues, including the gastrointestinal tract, blood vessels, and airways.[1][2] This guide will, therefore, focus on the well-documented effects of Vasoactive Intestinal Peptide (VIP) on smooth muscle cells.

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that plays a crucial role in regulating smooth muscle tone.[1] Its physiological effects are mediated through G protein-coupled receptors (GPCRs), primarily the VPAC1 and VPAC2 receptors.[1] The interaction of VIP with these receptors initiates a cascade of intracellular signaling events that ultimately lead to smooth muscle relaxation.

Quantitative Data on VIP-Mediated Effects in Smooth Muscle Cells

The following table summarizes the quantitative data from various studies on the effects of VIP on smooth muscle cells, including its binding affinity to receptors and its potency in inducing a physiological response.

ParameterTissue/Cell TypeSpeciesValueReference
EC50 for Relaxation Gastric Antrum Smooth Muscle CellsHuman0.53 ± 0.17 nmol/L[2]
Gastric Fundus Smooth Muscle CellsHuman3.4 ± 1.4 nmol/L[2]
Ileal Circular Smooth Muscle Cells (Control)Guinea Pig50 pM[3]
Ileal Circular Smooth Muscle Cells (after distension)Guinea Pig10 nM[3]
Receptor Binding Affinity (Kd) Aortic Vascular Smooth Muscle Cells (High-affinity site)Rat~8 x 10-9 M[4]
Aortic Vascular Smooth Muscle Cells (Low-affinity site)Rat~4 x 10-8 M[4]
Maximal Binding Capacity (Bmax) Aortic Vascular Smooth Muscle Cells (High-affinity site)Rat~60,000 sites/cell [4]
Aortic Vascular Smooth Muscle Cells (Low-affinity site)Rat~140,000 sites/cell [4]

Signaling Pathways of VIP in Smooth Muscle Cells

The binding of VIP to its receptors (VPAC1 and VPAC2) on the surface of smooth muscle cells triggers a G-protein-mediated signaling cascade.[1] This primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[4][5] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, resulting in smooth muscle relaxation. The key mechanisms include the inhibition of myosin light chain kinase (MLCK) and the modulation of intracellular calcium concentrations.[6]

In some tissues, VIP-mediated relaxation may also involve the nitric oxide (NO)/cyclic GMP (cGMP) pathway.[7]

VIP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space VIP Vasoactive Intestinal Peptide (VIP) VPAC_Receptor VPAC1/VPAC2 Receptor VIP->VPAC_Receptor Binds to G_Protein G Protein (Gs) VPAC_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP ATP ATP ATP->cAMP Conversion Catalyzed by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active Myosin Light Chain Kinase (MLCK) PKA->MLCK_active Inhibits Ca_channels Ca2+ Channels PKA->Ca_channels Inhibits Ca2+ influx Ca_stores Intracellular Ca2+ Stores (SR/ER) PKA->Ca_stores Promotes Ca2+ sequestration MLCK_inactive Inactive MLCK MLCK_active->MLCK_inactive Relaxation Smooth Muscle Relaxation MLCK_inactive->Relaxation Ca_decrease Decreased Intracellular [Ca2+] Ca_channels->Ca_decrease Ca_stores->Ca_decrease Ca_decrease->Relaxation Isometric_Tension_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Tissue_Prep 1. Dissect Smooth Muscle Strip Mounting 2. Mount in Organ Bath (37°C, 95% O2/5% CO2) Tissue_Prep->Mounting Transducer 3. Connect to Isometric Force Transducer Mounting->Transducer Equilibration 4. Equilibrate under Resting Tension Transducer->Equilibration Contraction 5. Induce Contraction (e.g., Carbachol) Equilibration->Contraction VIP_Addition 6. Add Cumulative Doses of VIP Contraction->VIP_Addition Recording 7. Record Tension Changes VIP_Addition->Recording Dose_Response 8. Plot Dose-Response Curve Recording->Dose_Response EC50_Calc 9. Calculate EC50 Dose_Response->EC50_Calc

References

Vasoactive Intestinal Contractor in Gastrointestinal Pathophysiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Foreword

This technical guide provides a comprehensive overview of the role of Vasoactive Intestinal Contractor (VIC) and the broader endothelin system in the pathophysiology of the gastrointestinal (GI) tract. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the molecular mechanisms, physiological functions, and pathological implications of this potent peptide family. Particular emphasis is placed on signaling pathways, quantitative effects on smooth muscle contractility, and detailed experimental methodologies.

Introduction to this compound (VIC) and the Endothelin System

This compound (VIC) is a peptide that belongs to the endothelin family, a group of potent vasoactive and mitogenic peptides. The endothelin family consists of three main isoforms: endothelin-1 (B181129) (ET-1), endothelin-2 (ET-2), and endothelin-3 (ET-3), all of which are 21-amino acid peptides.[1][2][3] VIC is structurally and functionally related to these peptides, particularly ET-1, and has been shown to share a common receptor and stimulate similar downstream cellular events such as calcium mobilization and DNA synthesis in certain cell types.[4]

While specific research on VIC in the gastrointestinal tract is limited, the well-characterized roles of the endothelin system provide a strong framework for understanding its potential functions. The endothelin system, including its peptides, receptors (ETA and ETB), and the endothelin-converting enzyme (ECE), is present and active throughout the GI tract.[1][5] This system is a key regulator of diverse physiological processes, including gut motility, secretion, blood flow, and inflammation.[6][7][8] Dysregulation of the endothelin system has been implicated in the pathogenesis of significant GI disorders, including inflammatory bowel disease (IBD) and irritable bowel syndrome (IBS).[6][7]

The Endothelin System: Components and Localization in the GI Tract

The biological effects of endothelins are mediated by two main G protein-coupled receptors: the ETA receptor and the ETB receptor.[2][9] ETA receptors have a higher affinity for ET-1 and ET-2, while ETB receptors bind all three isoforms (ET-1, ET-2, and ET-3) with equal affinity.[2][9] The distribution of these components is widespread throughout the layers of the gut wall:

  • Epithelium: Intestinal epithelial cells can produce ET-1 and ET-2.[1][9]

  • Smooth Muscle: Both circular and longitudinal smooth muscle layers express endothelin receptors, which are crucial for mediating the contractile effects of these peptides.[2][5]

  • Enteric Nervous System: Endothelin receptors are found on enteric neurons, suggesting a role in modulating neurotransmission.[1][10]

  • Immune Cells: Macrophages and mast cells within the lamina propria can produce and respond to endothelins, linking this system to mucosal immune responses.[1][11]

  • Vasculature: Endothelial cells of the gut vasculature are a primary source of ET-1, which regulates local blood flow.[1]

Signaling Pathways of Endothelin Receptors

Upon binding of an endothelin peptide, such as VIC or ET-1, to its receptor (ETA or ETB), a cascade of intracellular signaling events is initiated. These pathways are critical to the physiological and pathophysiological actions of the endothelin system in the gut. The primary signaling pathway involves the activation of G proteins, leading to intracellular calcium mobilization and protein kinase C activation, which are central to smooth muscle contraction.

G Endothelin Receptor Signaling Pathway VIC_ET1 VIC / Endothelin-1 ETAR_ETBR ETA / ETB Receptor VIC_ET1->ETAR_ETBR Binds to G_Protein Gq/11 Protein Activation ETAR_ETBR->G_Protein Activates PLC Phospholipase C (PLC) Activation G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Induces Contraction Smooth Muscle Contraction Ca_Release->Contraction Stimulates PKC->Contraction Potentiates Gene_Expression Altered Gene Expression (Inflammation, Proliferation) PKC->Gene_Expression Leads to

Caption: Endothelin receptor signaling cascade leading to cellular responses.

Role in Gastrointestinal Pathophysiology

Dysregulation of the endothelin system is a significant contributor to several gastrointestinal diseases.

Inflammatory Bowel Disease (IBD)

In IBD, which includes Crohn's disease and ulcerative colitis, there is an upregulation of ET-1 production and ETA receptor activation in the inflamed intestinal tissue.[6][7] This contributes to the pathology in several ways:

  • Inflammation: ET-1 acts as a pro-inflammatory mediator, attracting and activating immune cells like neutrophils and macrophages, which in turn release inflammatory cytokines.[6][12]

  • Tissue Damage: The potent vasoconstrictive effects of ET-1 can lead to mucosal ischemia, exacerbating tissue injury.

  • Fibrosis: ET-1 can stimulate fibroblasts, contributing to the development of intestinal strictures, a common complication of chronic inflammation.[6]

Motility Disorders

The powerful contractile effect of endothelins on GI smooth muscle means that their dysregulation can lead to motility disorders.[2]

  • Hypercontractility: Overproduction of ET-1 or increased sensitivity of its receptors can lead to smooth muscle hypercontractility, which may contribute to the abdominal pain and altered bowel habits seen in conditions like IBS.[6]

  • Visceral Hypersensitivity: ET-1 can sensitize sensory nerves in the gut, lowering the threshold for pain perception.[6]

Quantitative Data on Endothelin-Mediated Contraction

The following table summarizes quantitative data on the contractile effects of endothelins on gastrointestinal smooth muscle from various studies. This data is primarily for ET-1 but is representative of the potent contractile activity of the endothelin family, to which VIC belongs.

PeptideTissue PreparationSpeciesMeasured EffectPotency (EC50 / pD2)Reference
Endothelin-1Colonic Muscle StripsRatIsometric ContractionEC50: 3 nM[13]
Endothelin-1Trout Stomach (longitudinal)TroutIsometric ContractionpD2: 7.52 ± 0.06[14]
Endothelin-1Trout Small Intestine (proximal)TroutIsometric ContractionpD2: 7.80 ± 0.10[14]
Endothelin-1Rat FundusRatIsometric ContractionpD2: 7.78 ± 0.14[14]

EC50: The concentration of agonist that gives half-maximal response. pD2: The negative logarithm of the EC50.

Experimental Protocols for Studying the Endothelin System

A variety of experimental techniques are employed to investigate the role of the endothelin system in the gastrointestinal tract.

In Situ Hybridization (ISH)
  • Objective: To localize the expression of specific mRNA transcripts (e.g., for prepro-endothelin, ECE, ETA, and ETB receptors) within the cellular architecture of the gut wall.

  • Methodology:

    • Tissue Preparation: Human or animal colon tissue is fixed, embedded in paraffin, and sectioned.

    • Probe Preparation: Radiolabeled (e.g., with 35S) antisense and sense RNA probes specific to the target mRNA are synthesized.

    • Hybridization: Tissue sections are incubated with the labeled probes, allowing the antisense probe to bind to the target mRNA. The sense probe is used as a negative control.

    • Washing: Non-specifically bound probes are washed away.

    • Detection: The sections are coated with a photographic emulsion and stored in the dark. The radioactive signal exposes the emulsion.

    • Analysis: After developing, the tissue is counterstained, and the distribution of silver grains under dark-field microscopy reveals the cellular location of the mRNA.[1]

Immunohistochemistry
  • Objective: To detect the presence and location of specific proteins (e.g., endothelin peptides, receptors) in tissue sections.

  • Methodology:

    • Tissue Preparation: Similar to ISH, tissues are fixed, sectioned, and mounted on slides.

    • Antigen Retrieval: If necessary, epitopes are exposed using heat or enzymatic digestion.

    • Primary Antibody Incubation: Sections are incubated with a primary antibody that specifically binds to the target protein.

    • Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is applied. The label is typically an enzyme (like horseradish peroxidase) or a fluorophore.

    • Detection: If an enzyme-labeled secondary antibody is used, a substrate is added that produces a colored precipitate at the site of the protein. If a fluorophore is used, the slide is viewed with a fluorescence microscope.

    • Analysis: The location and intensity of the signal indicate the distribution of the target protein.[11]

In Vitro Smooth Muscle Contraction Assay
  • Objective: To quantify the contractile or relaxant effect of endothelins on GI smooth muscle.

  • Methodology:

    • Tissue Dissection: A segment of intestine (e.g., colon, ileum) is removed from a laboratory animal. The smooth muscle is carefully dissected into strips, often oriented in either the circular or longitudinal axis.

    • Organ Bath Setup: The muscle strip is mounted in an organ bath filled with a physiological salt solution (e.g., Krebs solution), maintained at 37°C, and bubbled with carbogen (B8564812) (95% O2, 5% CO2).

    • Transducer Connection: One end of the muscle strip is fixed, and the other is connected to an isometric force transducer, which measures changes in tension.

    • Equilibration: The tissue is allowed to equilibrate under a small amount of resting tension.

    • Drug Administration: Cumulative concentrations of an endothelin peptide (e.g., VIC, ET-1) are added to the bath.

    • Data Recording: The changes in muscle tension are recorded continuously.

    • Analysis: A concentration-response curve is generated to determine the potency (EC50) and efficacy (maximal contraction) of the peptide.[10][13]

G Workflow for In Vitro Muscle Contraction Assay Dissection 1. Tissue Dissection (e.g., Colon Segment) Strips 2. Prepare Muscle Strips (Longitudinal or Circular) Dissection->Strips OrganBath 3. Mount in Organ Bath (Krebs Solution, 37°C, Carbogen) Strips->OrganBath Transducer 4. Connect to Force Transducer OrganBath->Transducer Equilibrate 5. Equilibrate Under Tension Transducer->Equilibrate AddPeptide 6. Add Cumulative Doses of VIC / Endothelin Equilibrate->AddPeptide Record 7. Record Isometric Tension AddPeptide->Record Analyze 8. Analyze Data (Concentration-Response Curve) Record->Analyze

Caption: Standard workflow for assessing smooth muscle contractility.

Conclusion and Future Directions

This compound, as a member of the endothelin family, is positioned within a critical signaling system in the gastrointestinal tract. While direct studies on VIC are sparse, the extensive research on ET-1 provides a robust model for its likely functions in regulating smooth muscle contractility, immune responses, and sensory nerve activation. The established role of the endothelin system in the pathophysiology of IBD and motility disorders highlights its importance as a potential therapeutic target. The development of selective endothelin receptor antagonists may offer novel therapeutic strategies for managing these complex and often debilitating gastrointestinal diseases.[6][7][8] Future research should aim to elucidate the specific expression patterns and unique functional contributions of VIC within the GI tract to differentiate its role from that of other endothelins and to explore its full potential as a target for drug development.

References

Methodological & Application

Application Notes and Protocols for In Vitro Models for Studying Vasoactive Intestinal Contractor (VIC)/Endothelin-2 (ET-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasoactive Intestinal Contractor (VIC), more commonly known as Endothelin-2 (ET-2), is a potent 21-amino acid vasoconstrictive peptide.[1][2][3] It is a member of the endothelin family, which also includes Endothelin-1 (B181129) (ET-1) and Endothelin-3 (ET-3).[1] ET-2 is encoded by the EDN2 gene and is expressed in various tissues, including the kidneys, intestine, heart, and uterus.[1][4] It exerts its biological effects by binding to two G protein-coupled receptors (GPCRs): the Endothelin A receptor (ETA) and the Endothelin B receptor (ETB).[1][5][6]

Similar to ET-1, ET-2 binds to both ETA and ETB receptors with high affinity.[5] The activation of these receptors, which are primarily coupled to the Gq/11 family of G proteins, initiates a signaling cascade that leads to a variety of cellular responses.[7][8] The ET-2 system is implicated in numerous physiological processes, such as the regulation of vascular tone, ovulation, and tissue remodeling.[1][2][5][9] Its dysregulation has been linked to pathologies including cancer, heart failure, and hypertension.[1][4][5]

These application notes provide an overview of the key signaling pathways activated by ET-2 and detail protocols for robust in vitro assays essential for studying its function and for the discovery of novel therapeutic agents targeting the endothelin system.

Key Signaling Pathways of ET-2/VIC

Upon binding of ET-2 to ETA or ETB receptors, the associated Gq/11 protein is activated. This activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[7][10] The subsequent rise in intracellular Ca2+, along with DAG-mediated activation of Protein Kinase C (PKC), leads to downstream cellular effects such as smooth muscle contraction, cell proliferation, and gene expression.[8] Studies have also shown that ET-2 can activate the MAPK pathway, which is involved in cellular processes like invasion and chemotaxis.[5]

ET-2 Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ET2 ET-2 (VIC) Receptor ETA / ETB Receptor ET2->Receptor binds Gq Gαq/11 Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC DAG->PKC activates Ca Ca²⁺ ER->Ca releases Response Cellular Responses (Contraction, Proliferation, etc.) Ca->Response PKC->Response

Caption: ET-2/VIC Gq-coupled signaling cascade.

Application Note 1: Selecting an Appropriate In Vitro Model

The choice of an in vitro model is critical for studying ET-2. The ideal model should express the target endothelin receptor (ETA and/or ETB) at physiologically relevant levels.

  • Primary Cells: Cultures of primary cells, such as human aortic smooth muscle cells, provide a model that closely mimics the in vivo environment. However, they can be difficult to source and maintain, with limited passage numbers.

  • Immortalized Cell Lines: Endogenously expressing cell lines are a reproducible and convenient alternative. For example, Swiss 3T3 fibroblasts have been used to demonstrate that VIC/ET-2 stimulates Ca2+ mobilization and DNA synthesis through a shared receptor with ET-1.[11] Various cancer cell lines, particularly from breast tumors, have been shown to upregulate ET-2 expression in hypoxic conditions, making them suitable models for studying its role in cancer progression.[1][5]

  • Recombinant Cell Lines: For high-throughput screening (HTS) and detailed pharmacological studies, cell lines such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) are often engineered to overexpress a specific endothelin receptor subtype (ETA or ETB). This allows for the unambiguous study of receptor-specific signaling and compound activity.

Model System Receptor(s) Expressed Common Applications References
Cultured Rat Aortic Smooth Muscle CellsETAReceptor Binding Assays, Vasoconstriction Studies[5]
Swiss 3T3 FibroblastsETACa2+ Mobilization, Mitogenesis, Receptor Binding[5][11][12]
Human Breast Cancer Cell Lines (e.g., HTH-K)ETA and ETBHypoxia-induced survival, Chemotaxis, Invasion Assays[5]
Rat Müller Cell Line (rMC-1)ETBGene Expression Analysis (Reactive Gliosis)[6]
Human Oviduct TissueETAIsometric Tension Experiments (Contraction)[5]
Recombinant CHO or HEK293 CellsETA or ETB (transfected)High-Throughput Screening, Second Messenger Assays[7][13]

Application Note 2: Key Functional Assays for ET-2/VIC

Several robust assays are available to quantify the activity of ET-2 and to screen for modulators of its receptors. The most common approaches focus on measuring downstream events of Gq activation.

  • Receptor Binding Assays: These assays measure the direct interaction of a ligand with the receptor. Typically, a radiolabeled ligand (e.g., [125I]-ET-1 or [125I]-ET-2) is incubated with cells or membranes expressing the receptor. Competition binding assays, where unlabeled compounds compete for binding with the radioligand, are used to determine the binding affinity (Ki) of test compounds.[5]

  • Intracellular Calcium (Ca2+) Mobilization Assays: This is the most common functional assay for Gq-coupled receptors.[7][13] It measures the transient increase in intracellular calcium concentration following receptor activation.[10] The assay uses cell-permeable fluorescent dyes (e.g., Fluo-4, Fura-2) that exhibit increased fluorescence upon binding to Ca2+.[10][13] The signal can be read in real-time using a fluorescence plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader).[10]

  • Inositol Phosphate (IP) Accumulation Assays: These assays provide a direct measure of PLC activation. The activation of the Gq pathway leads to the production of IP3, which is rapidly metabolized into other inositol phosphates.[14] Assays often quantify the accumulation of the more stable metabolite, inositol monophosphate (IP1), in the presence of lithium chloride (LiCl), which blocks IP1 degradation.[14] Homogeneous Time-Resolved Fluorescence (HTRF) based kits are widely available for this purpose.[13][14]

Experimental Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CellCulture 1. Culture Cells Expressing ET Receptor Seed 2. Seed Cells into Microplate CellCulture->Seed Incubate 3. Incubate (e.g., 24h) Seed->Incubate LoadDye 4. Load with Indicator (e.g., Fluo-4 AM for Ca²⁺ assay) Incubate->LoadDye AddCompound 5. Add ET-2/VIC or Test Compound LoadDye->AddCompound Measure 6. Measure Signal (e.g., Fluorescence) AddCompound->Measure Plot 7. Plot Dose-Response Curve Measure->Plot Calculate 8. Calculate EC₅₀ / IC₅₀ Plot->Calculate

Caption: General workflow for cell-based functional assays.

Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay

This protocol describes a method for measuring ET-2 induced calcium mobilization in a 96-well format using a fluorescent plate reader.

Materials:

  • Cells expressing ETA or ETB receptors (e.g., CHO-ETA, Swiss 3T3)

  • Black, clear-bottom 96-well microplates

  • Culture medium (e.g., F-12, DMEM)

  • Assay Buffer (e.g., Krebs buffer or Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluo-4 AM or similar calcium-sensitive dye

  • Pluronic F-127 (optional, aids dye loading)

  • Probenecid (optional, prevents dye extrusion)

  • ET-2 (VIC) peptide

  • Receptor antagonists (e.g., BQ-123 for ETA, BQ-788 for ETB) for validation

  • Fluorescence microplate reader with automated injection capability

Procedure:

  • Cell Seeding: Seed cells into black, clear-bottom 96-well plates at an optimized density to achieve a confluent monolayer (e.g., 25,000-50,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer by dissolving Fluo-4 AM in anhydrous DMSO to make a stock solution (e.g., 1 mM).

    • On the day of the assay, dilute the Fluo-4 AM stock into Assay Buffer to a final working concentration (e.g., 2-5 µM). Adding Pluronic F-127 (e.g., 0.02%) can facilitate dye loading.[15]

    • Remove culture medium from the cells and add 100 µL of the loading buffer to each well.

    • Incubate the plate for 30-60 minutes at 37°C, protected from light.[15][16]

  • Cell Washing: After incubation, gently wash the cells 2-3 times with 100 µL of Assay Buffer to remove extracellular dye. Leave a final volume of 100 µL in each well. For antagonist studies, the antagonist is added at this stage and pre-incubated for a specified time.

  • Signal Measurement:

    • Place the cell plate into the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Set the instrument to record fluorescence (e.g., excitation ~485 nm, emission ~525 nm for Fluo-4).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Using the instrument's injector, add 25 µL of ET-2 agonist solution (prepared at 5x the final concentration in Assay Buffer).

    • Continue to record the fluorescence signal for 60-180 seconds to capture the transient calcium peak and subsequent plateau phase.

  • Data Analysis:

    • The response is typically quantified as the change in fluorescence (ΔF) from baseline (F0) or as a ratio (ΔF/F0).

    • Plot the peak response against the logarithm of the agonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration of agonist that gives 50% of the maximal response).

Protocol 2: Inositol Monophosphate (IP1) Accumulation Assay (HTRF)

This protocol is based on a competitive immunoassay format, such as the IP-One HTRF kit, to measure IP1 accumulation.[14]

Materials:

  • Cells expressing ETA or ETB receptors

  • White, solid-bottom 96-well or 384-well microplates

  • Culture medium

  • Stimulation Buffer (provided with kit, often contains LiCl)[14]

  • IP-One HTRF Assay Kit (containing IP1-d2 conjugate, anti-IP1 Cryptate conjugate, and IP1 calibrators)[14]

  • ET-2 (VIC) peptide and test compounds

  • HTRF-compatible microplate reader

Procedure:

  • Cell Seeding: Seed cells into white 96-well plates at an optimized density and incubate for 24-48 hours to form a confluent layer.

  • Cell Stimulation:

    • Remove the culture medium.

    • Add 50 µL of Stimulation Buffer (containing LiCl to inhibit IP1 degradation) with the desired concentration of ET-2 or test compound to each well.[14]

    • Include wells for a standard curve using the IP1 calibrators provided in the kit.

    • Incubate the plate for 30-60 minutes at 37°C.[14]

  • Lysis and Detection:

    • Add 25 µL of the IP1-d2 conjugate to each well.

    • Add 25 µL of the anti-IP1 Cryptate conjugate to each well.

    • Incubate the plate for 1 hour at room temperature, protected from light.[14]

  • Signal Measurement:

    • Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) x 10,000 for each well.

    • A high concentration of cellular IP1 competes with the IP1-d2 conjugate, leading to a decrease in the HTRF signal.[14]

    • Use the standard curve to convert the HTRF ratio of the unknown samples into IP1 concentrations.

    • Plot the IP1 concentration against the logarithm of the agonist concentration to determine the EC50 value.

Quantitative Data Summary

The following table summarizes key quantitative parameters for ET-2 reported in the literature. These values can serve as a benchmark for in vitro studies.

Parameter Value Model System Receptor Target Reference
Binding Affinity (KD)0.1 nMCultured Rat Aortic Smooth Muscle CellsETA[5]
Binding Affinity (KD)0.71 ± 0.17 nMHuman Aorta Tissue SectionsNot specified[5]
Potency (EC50)Similar to ET-1Human Isolated Oviduct (Contraction)ETA[5]

Note: Pharmacological parameters such as KD and EC50 can vary significantly depending on the specific cell line, tissue, and assay conditions used. Therefore, it is crucial to determine these values empirically within your experimental system.

References

Animal Models of Intestinal Vasoconstriction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for commonly used animal models to study intestinal vasoconstriction. It is intended to serve as a comprehensive resource for researchers in academia and industry investigating gastrointestinal vascular physiology, pathophysiology, and the development of novel therapeutics.

Introduction to Animal Models of Intestinal Vasoconstriction

Animal models are indispensable tools for investigating the complex mechanisms underlying intestinal vasoconstriction and for the preclinical evaluation of pharmacological interventions. These models allow for the study of vascular reactivity, blood flow dynamics, and signaling pathways in a controlled physiological or pathophysiological context. The choice of model depends on the specific research question, with considerations for species, method of vasoconstriction induction, and the parameters to be measured. This guide details several robust and widely utilized models.

Ex Vivo Models of Intestinal Vasoconstriction

Ex vivo models, such as wire and pressure myography, offer a high degree of control over the experimental environment, allowing for the direct assessment of vascular reactivity in isolated intestinal arteries.

Wire Myography of Mesenteric Arteries

Wire myography is a widely used technique to assess the isometric contractile responses of small resistance arteries to various stimuli.

Experimental Protocol:

  • Animal Euthanasia and Tissue Dissection:

    • Euthanize a rat or mouse via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Perform a midline laparotomy to expose the mesenteric arcade.

    • Carefully dissect a segment of the superior mesenteric artery (second or third-order branch) and place it in cold physiological salt solution (PSS).

  • Vessel Mounting:

    • Under a dissecting microscope, carefully clean the artery of surrounding adipose and connective tissue.

    • Cut a 2 mm long ring from the artery.

    • Mount the arterial ring on two tungsten wires (40 µm in diameter) in the jaws of a wire myograph chamber.

  • Normalization and Equilibration:

    • Stretch the vessel to a normalized internal circumference, which is calculated based on a standardized pressure of 100 mmHg. This step is crucial for comparing results between different vessels.

    • Equilibrate the mounted vessel in PSS gassed with 95% O2 / 5% CO2 at 37°C for at least 30 minutes.

  • Assessment of Vasoconstriction:

    • To assess viability, contract the vessel with a high potassium solution (e.g., 60 mM KCl).

    • After washing and a return to baseline, perform cumulative concentration-response curves to vasoconstrictors such as phenylephrine, angiotensin II, or endothelin-1 (B181129).

    • Record the isometric tension generated by the arterial ring.

Data Presentation:

Table 1: Quantitative Data from Wire Myography Studies in Rat Mesenteric Artery.

AgonistParameterValueSpecies/StrainReference
PhenylephrineEC501.10 ± 0.14 µmol/LSpontaneously Hypertensive Rat (SHR)[1]
PhenylephrineEC501.89 ± 0.33 µmol/LWistar-Kyoto Rat (WKY)[1]
Norepinephrine-log EC507.6 ± 0.8Rat[2]
Angiotensin IIEC50Data not readily available in a systematic reviewMouse[3]
Endothelin-1EC50Data not readily available in a systematic reviewRabbit[4]

EC50 represents the concentration of an agonist that produces 50% of the maximal response.

Pressure Myography of Mesenteric Arteries

Pressure myography allows for the study of vascular reactivity under more physiological conditions of controlled intraluminal pressure and flow.

Experimental Protocol:

  • Vessel Preparation:

    • Isolate a segment of the mesenteric artery as described for wire myography.

    • Cannulate both ends of the artery segment onto glass micropipettes in a pressure myograph chamber.

    • Secure the vessel onto the cannulas with sutures.

  • Pressurization and Equilibration:

    • Pressurize the vessel to a physiological level (e.g., 60-80 mmHg) with PSS.

    • Equilibrate the vessel at 37°C in PSS gassed with 95% O2 / 5% CO2.

  • Assessment of Vasoconstriction:

    • Monitor the vessel's internal and external diameter using a video camera attached to the microscope.

    • Induce vasoconstriction by adding agonists directly to the superfusing solution.

    • Record changes in vessel diameter in response to the vasoconstrictor.

Data Presentation:

Table 2: Quantitative Data from Pressure Myography Studies.

AgonistParameterValueSpecies/StrainReference
PhenylephrineConstriction (% of baseline)Concentration-dependentMouse[5]
Angiotensin IIConstriction (% of baseline)Concentration-dependentMouse[6]

In Vivo Models of Intestinal Vasoconstriction

In vivo models provide a more integrated physiological context, allowing for the study of intestinal vasoconstriction with intact neural and hormonal regulation.

Intravital Microscopy of Intestinal Microcirculation

Intravital microscopy enables the direct visualization and quantification of blood flow in the intestinal microcirculation of a living animal.[7][8][9]

Experimental Protocol:

  • Animal Preparation:

    • Anesthetize the animal (e.g., mouse or rat) and maintain its body temperature.

    • Perform a laparotomy to expose a loop of the small intestine.

    • Exteriorize the intestinal loop onto a specially designed stage for microscopic observation, keeping the tissue moist and warm with a continuous superfusion of bicarbonate-buffered saline.

  • Imaging and Blood Flow Measurement:

    • Visualize the mesenteric microcirculation using a microscope equipped for intravital imaging (e.g., fluorescence microscopy).

    • Administer fluorescently labeled markers (e.g., FITC-dextran) intravenously to visualize plasma and red blood cells.

    • Record video sequences of blood flow in arterioles and venules.

    • Analyze the recorded videos to measure vessel diameter, red blood cell velocity, and calculate blood flow.

  • Induction of Vasoconstriction:

    • Administer vasoconstrictors systemically (intravenously) or topically to the exposed intestinal segment.

    • Record the changes in microvascular parameters in response to the agonist.

Experimental Workflow:

intravital_microscopy_workflow cluster_prep Animal Preparation cluster_imaging Imaging & Measurement cluster_vasoconstriction Induction of Vasoconstriction anesthesia Anesthesia laparotomy Laparotomy anesthesia->laparotomy exteriorize Exteriorize Intestine laparotomy->exteriorize fluorescent_marker Administer Fluorescent Marker exteriorize->fluorescent_marker record_video Record Video of Microcirculation fluorescent_marker->record_video analyze_video Analyze Vessel Diameter & Blood Flow record_video->analyze_video administer_agonist Administer Vasoconstrictor analyze_video->administer_agonist record_changes Record Changes in Blood Flow administer_agonist->record_changes adrenergic_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NE Norepinephrine alpha1_AR α1-Adrenergic Receptor NE->alpha1_AR Gq Gq protein alpha1_AR->Gq PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release SR->Ca_release releases Ca²⁺ Contraction Vasoconstriction Ca_release->Contraction PKC->Contraction angiotensin_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq Gq protein AT1R->Gq PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Influx & Release IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates Contraction Vasoconstriction Ca_release->Contraction PKC->Contraction endothelin_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ET1 Endothelin-1 ETaR ETa Receptor ET1->ETaR Gq Gq protein ETaR->Gq PLC Phospholipase C (PLC) Gq->PLC activates Rho_kinase Rho-kinase Gq->Rho_kinase activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Influx & Release IP3->Ca_release induces Contraction Vasoconstriction Ca_release->Contraction MLCP_inhibition MLCP Inhibition Rho_kinase->MLCP_inhibition leads to MLCP_inhibition->Contraction potentiates

References

Application Notes and Protocols for Measuring Vasoactive Intestinal Contractor (VIC) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasoactive Intestinal Contractor (VIC) is a potent vasoconstrictor peptide belonging to the endothelin family. It shares structural and functional similarities with endothelin-1 (B181129) (ET-1) and exerts its biological effects by binding to the same receptors, primarily the endothelin A (ETA) and endothelin B (ETB) receptors. Consequently, assays developed for measuring ET-1 activity are directly applicable to the study of VIC.

These application notes provide detailed protocols for a range of assays to quantify the activity of VIC, from measuring its concentration in biological samples to characterizing its functional effects on cellular and tissue systems. The protocols are intended to provide a comprehensive guide for researchers in basic science and drug development.

I. Quantification of VIC/ET-1 Concentration by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a highly sensitive and specific method for quantifying the concentration of VIC/ET-1 in various biological samples, including plasma, serum, and cell culture supernatants.

Quantitative Data for Commercial ELISA Kits
ParameterHuman Endothelin-1 ELISA Kit (Invitrogen)Human Endothelin-1 QuantiGlo ELISA Kit (R&D Systems)
Assay Range 0.781-100 pg/mL0.3 - 250 pg/mL
Sensitivity 0.579 pg/mL0.102 pg/mL
Sample Type Plasma, Serum, SupernatantCell Culture Supernates, Serum, EDTA Plasma, Urine
Intra-assay CV 3.3%3.4%
Inter-assay CV 3.7%6.6% - 9.1%
Experimental Protocol: Sandwich ELISA

This protocol is a general guideline based on commercially available sandwich ELISA kits.

Materials:

  • VIC/ET-1 ELISA Kit (containing pre-coated 96-well plate, detection antibody, standards, buffers, and substrate)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and sterile tips

  • Distilled or deionized water

  • Wash bottle or automated plate washer

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all reagents to room temperature before use.

  • Standard and Sample Addition: Add 100 µL of each standard, control, and sample to the appropriate wells of the pre-coated microplate. It is recommended to run all samples and standards in duplicate.

  • Incubation: Cover the plate with a plate sealer and incubate for the time and temperature specified in the kit manual (typically 1-2 hours at room temperature or 37°C).

  • Washing: Aspirate each well and wash the plate four times with 300 µL of wash buffer per well. After the last wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels.

  • Detection Antibody Addition: Add 100 µL of the HRP-conjugated detection antibody to each well.

  • Second Incubation: Cover the plate and incubate for the time and temperature specified in the manual (typically 1 hour).

  • Second Washing: Repeat the wash step as described in step 4.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well.

  • Color Development: Incubate the plate in the dark at room temperature for 15-30 minutes, or as specified in the manual, allowing for color development.

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color in the wells should change from blue to yellow.

  • Absorbance Measurement: Read the optical density of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.

  • Data Analysis: Calculate the mean absorbance for each set of replicate standards, controls, and samples. Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Use the standard curve to determine the concentration of VIC/ET-1 in the samples.

Experimental Workflow: ELISA

ELISA_Workflow start Start reagent_prep Prepare Reagents, Standards, and Samples start->reagent_prep add_samples Add Standards and Samples to Pre-coated Plate reagent_prep->add_samples incubate1 Incubate (1-2 hours) add_samples->incubate1 wash1 Wash Plate (4x) incubate1->wash1 add_detection_ab Add HRP-conjugated Detection Antibody wash1->add_detection_ab incubate2 Incubate (1 hour) add_detection_ab->incubate2 wash2 Wash Plate (4x) incubate2->wash2 add_substrate Add TMB Substrate wash2->add_substrate develop_color Incubate in Dark (15-30 min) add_substrate->develop_color add_stop Add Stop Solution develop_color->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze_data Analyze Data and Calculate Concentration read_plate->analyze_data end_node End analyze_data->end_node

Caption: Workflow for a typical VIC/ET-1 sandwich ELISA.

II. Functional Assays for VIC/ET-1 Activity

Functional assays are crucial for determining the biological activity of VIC/ET-1 and for screening potential antagonists.

A. Calcium Mobilization Assay

VIC/ET-1 binding to its receptors on various cell types, such as vascular smooth muscle cells, leads to an increase in intracellular calcium ([Ca2+]i). This can be measured using fluorescent calcium indicators.

AgonistCell TypeEC50Reference
Endothelin-1Rabbit Aortic Smooth Muscle Cells~60 pM[1]
Endothelin-1Nomad ETB Receptor Cell Line2.38 nM[2]

Materials:

  • Cells expressing endothelin receptors (e.g., A7r5, Swiss 3T3)

  • Cell culture medium

  • Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • VIC or ET-1 stock solution

  • Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at 510 nm

Procedure:

  • Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution in HBS. A typical concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127.

    • Remove the culture medium from the cells and wash once with HBS.

    • Add 100 µL of the Fura-2 AM loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Washing: Remove the loading solution and wash the cells twice with HBS to remove extracellular dye.

  • De-esterification: Add 100 µL of HBS to each well and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the dye within the cells.

  • Baseline Fluorescence Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence by exciting at 340 nm and 380 nm and recording the emission at 510 nm for a short period (e.g., 1-2 minutes).

  • Agonist Addition: Add VIC or ET-1 at various concentrations to the wells. This can be done manually or using an automated injector system in the plate reader.

  • Kinetic Measurement: Immediately after agonist addition, begin a kinetic read of the fluorescence at 340 nm and 380 nm excitation and 510 nm emission for 5-10 minutes.

  • Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular calcium concentration. Plot the change in this ratio over time to visualize the calcium mobilization. Determine the peak response for each concentration and plot a dose-response curve to calculate the EC50.

B. Vasoconstriction Assay (Aortic Ring Assay)

This ex vivo assay directly measures the contractile effect of VIC/ET-1 on isolated blood vessels.

AgonistTissueEC50Reference
Endothelin-1Porcine Coronary Arteries0.4 ± 0.2 nM[3]
Endothelin-1Rat Thoracic Aorta6.8 nM[4]

Materials:

  • Thoracic aorta from a suitable animal model (e.g., rat, rabbit)

  • Krebs-Henseleit Solution (KHS)

  • Carbogen (B8564812) gas (95% O2 / 5% CO2)

  • Organ bath system with isometric force transducers

  • Data acquisition system

  • Dissection tools

Procedure:

  • Aorta Dissection: Euthanize the animal and carefully excise the thoracic aorta. Place it in ice-cold KHS.

  • Ring Preparation: Clean the aorta of adhering fat and connective tissue. Cut the aorta into rings of 3-5 mm in length. For endothelium-denuded studies, gently rub the inner surface of the ring.

  • Mounting: Mount each aortic ring in an organ bath chamber filled with KHS, maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Apply a resting tension of 1.5-2.0 g and allow the rings to equilibrate for 60-90 minutes, replacing the KHS every 15-20 minutes.

  • Viability Check: Test the viability of the rings by inducing a contraction with a high concentration of KCl (e.g., 80 mM).

  • Cumulative Concentration-Response Curve: After washing out the KCl and allowing the tension to return to baseline, add VIC or ET-1 to the organ bath in a cumulative manner, increasing the concentration stepwise once the previous response has reached a plateau.

  • Data Recording: Record the isometric tension throughout the experiment.

  • Data Analysis: Express the contractile response to each concentration of VIC/ET-1 as a percentage of the maximal contraction induced by KCl. Plot the concentration-response curve and determine the EC50 and Emax values.

C. Cell Proliferation (Mitogenesis) Assay

VIC and ET-1 can stimulate the proliferation of various cell types. This mitogenic activity can be quantified using assays like the MTT or BrdU incorporation assay.

Materials:

  • Proliferating cell line responsive to VIC/ET-1

  • Cell culture medium

  • VIC or ET-1

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a specialized detergent-based solution)

  • 96-well plate

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) and allow them to attach overnight.

  • Serum Starvation: To synchronize the cells in the G0/G1 phase of the cell cycle, replace the growth medium with a low-serum or serum-free medium and incubate for 24 hours.

  • Treatment: Replace the starvation medium with fresh low-serum medium containing various concentrations of VIC or ET-1. Include a negative control (no agonist) and a positive control (e.g., 10% FBS).

  • Incubation: Incubate the cells for 24-72 hours, depending on the cell type's doubling time.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Plot the absorbance against the concentration of VIC/ET-1 to generate a dose-response curve and determine the EC50 for mitogenesis.

III. Receptor Binding Assay

Receptor binding assays are used to determine the affinity (Kd) and density (Bmax) of receptors for VIC/ET-1 in a given tissue or cell preparation.

Quantitative Data for Receptor Binding
RadioligandTissue/CellReceptor SubtypeKdBmaxReference
[125I]ET-1Rat Cardiac MembranesTotal ET Receptors29.8 ± 1.9 pM154.8 ± 17.4 fmol/mg protein[5]
[125I]ET-1Rat Cardiac Membranes (CHF)Total ET Receptors28.7 ± 7.0 pM243.0 ± 20.0 fmol/mg protein[5]
Experimental Protocol: Radioligand Binding Assay

Materials:

  • Cell membranes or tissue homogenates expressing endothelin receptors

  • Radiolabeled VIC or ET-1 (e.g., [125I]ET-1)

  • Unlabeled VIC or ET-1 (for competition and non-specific binding determination)

  • Binding buffer

  • Glass fiber filters

  • Vacuum filtration manifold

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Prepare cell membranes or tissue homogenates by standard methods involving homogenization and centrifugation. Determine the protein concentration of the membrane preparation.

  • Assay Setup: Set up the binding reaction in tubes or a 96-well plate.

    • Total Binding: Add a known amount of membrane protein, radioligand, and binding buffer.

    • Non-specific Binding: Add membrane protein, radioligand, binding buffer, and a high concentration of unlabeled ligand (e.g., 1 µM).

    • Competition Binding: Add membrane protein, radioligand, binding buffer, and varying concentrations of unlabeled competitor (VIC or ET-1).

  • Incubation: Incubate the reactions at a specific temperature (e.g., 30°C) for a time sufficient to reach equilibrium (e.g., 60-90 minutes).

  • Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand (retained on the filter) from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Specific Binding: Calculate specific binding by subtracting non-specific binding from total binding.

    • Saturation Analysis: To determine Kd and Bmax, perform the assay with increasing concentrations of the radioligand and plot specific binding versus the concentration of free radioligand. Analyze the data using non-linear regression (e.g., Scatchard plot).

    • Competition Analysis: To determine the Ki of a competitor, plot the percentage of specific binding against the log concentration of the competitor and fit the data to a one-site competition model to obtain the IC50. Calculate the Ki using the Cheng-Prusoff equation.

IV. Signaling Pathway of VIC/ET-1

VIC and ET-1 bind to ETA and ETB receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway involves the activation of Gαq/11.

ET1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_response Cellular Responses VIC_ET1 VIC / ET-1 ET_Receptor ETA / ETB Receptor VIC_ET1->ET_Receptor G_protein Gαq/11 Gβγ ET_Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC co-activates Vasoconstriction Vasoconstriction Ca2_release->Vasoconstriction MAPK_pathway MAPK Pathway (ERK, JNK, p38) PKC->MAPK_pathway activates Proliferation Cell Proliferation MAPK_pathway->Proliferation Hypertrophy Hypertrophy MAPK_pathway->Hypertrophy

Caption: Primary signaling pathway for VIC/ET-1.

This pathway leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC), which in turn mediate various cellular responses including vasoconstriction, cell proliferation, and hypertrophy.[6][7] Other signaling cascades, such as the MAPK pathway, are also activated and contribute to the mitogenic effects of VIC/ET-1.

References

Application Notes and Protocols for Vasoactive Intestinal Contractor (VIC) Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasoactive Intestinal Contractor (VIC) is a potent bioactive peptide belonging to the endothelin (ET) family. Unlike its namesake, Vasoactive Intestinal Peptide (VIP), VIC exerts its effects through the endothelin receptor system. Specifically, VIC shares a common receptor with endothelin-1 (B181129) (ET-1), a key regulator of vascular tone and cell proliferation. Understanding the binding characteristics of VIC to its receptor is crucial for elucidating its physiological and pathophysiological roles, as well as for the development of novel therapeutic agents targeting the endothelin system.

These application notes provide detailed protocols for conducting VIC receptor binding studies using radioligand binding assays, the gold standard for characterizing ligand-receptor interactions.[1][2] The protocols are based on established methods for endothelin receptor binding assays, given that VIC acts on these receptors.

Key Concepts and Principles

Radioligand binding assays are fundamental tools in pharmacology for quantifying the interaction between a ligand (in this case, VIC or a competing compound) and its receptor.[3][4] The basic principle involves incubating a source of receptors (e.g., cell membranes) with a radiolabeled ligand that binds to the receptor of interest. By measuring the amount of radioactivity bound to the receptors, one can determine key parameters such as receptor density (Bmax) and the ligand's binding affinity (Kd).

Competitive binding assays are a common variation used to determine the affinity of an unlabeled compound (like VIC or a potential drug candidate) for the receptor. In this setup, the unlabeled compound competes with a fixed concentration of a radiolabeled ligand for binding to the receptor. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This can then be used to calculate the equilibrium dissociation constant (Ki) of the unlabeled compound, which reflects its binding affinity.

Quantitative Data Summary

The following table summarizes the binding affinity of this compound (VIC) for the endothelin receptor, as determined by competitive binding studies against radiolabeled endothelin-1 ([¹²⁵I]ET-1).

LigandReceptor SourceRadioligandKi (nM)Reference
This compound (VIC)A10 cells (rat smooth muscle)[¹²⁵I]Tyr¹³-ET-10.2[5]
Endothelin-1 (ET-1)A10 cells (rat smooth muscle)[¹²⁵I]Tyr¹³-ET-10.14[5]
Endothelin-2 (ET-2)A10 cells (rat smooth muscle)[¹²⁵I]Tyr¹³-ET-10.16[5]
Sarafotoxin S6bA10 cells (rat smooth muscle)[¹²⁵I]Tyr¹³-ET-10.6[5]
Endothelin-3 (ET-3)A10 cells (rat smooth muscle)[¹²⁵I]Tyr¹³-ET-116[5]

Experimental Protocols

This section provides a detailed methodology for performing a competitive radioligand binding assay to determine the affinity of VIC or other test compounds for the endothelin receptor. This protocol is adapted from established procedures for endothelin receptor binding.[6][7][8]

Part 1: Membrane Preparation from Cells or Tissues
  • Cell Culture and Harvesting: Culture cells expressing endothelin receptors (e.g., A10, CHO, or HEK293 cells stably transfected with the human ETA receptor) to confluency. Wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by gentle scraping.

  • Homogenization: Resuspend the cell pellet in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail). Homogenize the suspension using a Dounce homogenizer or a polytron homogenizer on ice. For tissues, finely mince approximately 150 mg of tissue before homogenization.

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large cellular debris.

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 20,000 - 40,000 x g for 20-30 minutes at 4°C to pellet the crude plasma membranes.

  • Washing: Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer. Centrifuge again at the same speed and duration.

  • Final Resuspension and Storage: Resuspend the final pellet in a smaller volume of assay buffer containing a cryoprotectant (e.g., 10% sucrose). Determine the protein concentration using a standard method like the bicinchoninic acid (BCA) assay. Aliquot the membrane preparation and store at -80°C until use.[9]

Part 2: Competitive Radioligand Binding Assay
  • Assay Buffer Preparation: Prepare the binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, and 0.1% Bovine Serum Albumin (BSA), pH 7.4.[6][9]

  • Reagent Preparation:

    • Radioligand: Prepare a working solution of [¹²⁵I]ET-1 in the assay buffer at a concentration close to its Kd value (e.g., 0.033 nM final concentration).[7]

    • Unlabeled Ligand (Competitor): Prepare serial dilutions of the test compound (e.g., VIC) and a known high-affinity unlabeled ligand (e.g., unlabeled ET-1 for determining non-specific binding) in the assay buffer.

  • Assay Setup (96-well plate format):

    • Total Binding: Add 150 µL of the diluted membrane preparation (3-20 µg protein for cells or 50-120 µg for tissue), 50 µL of assay buffer, and 50 µL of the [¹²⁵I]ET-1 working solution to designated wells.

    • Non-specific Binding: Add 150 µL of the membrane preparation, 50 µL of a high concentration of unlabeled ET-1 (e.g., 1 µM final concentration), and 50 µL of the [¹²⁵I]ET-1 working solution.

    • Competitive Binding: Add 150 µL of the membrane preparation, 50 µL of the serially diluted test compound, and 50 µL of the [¹²⁵I]ET-1 working solution.

  • Incubation: Incubate the plate with gentle agitation for 60-180 minutes at a specific temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.[7][9]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine using a cell harvester.[7][9]

    • Wash the filters multiple times (e.g., 4-5 times) with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Radioactivity Measurement:

    • Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

Part 3: Data Analysis
  • Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) and the competitive binding (CPM) values.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Use a non-linear regression analysis program (e.g., Prism) to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

  • Calculate Ki: Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]

Signaling Pathways and Visualizations

Activation of the endothelin receptor by VIC, similar to ET-1, triggers a cascade of intracellular signaling events. The primary pathway involves the coupling of the receptor to Gαq/11 proteins, leading to the activation of Phospholipase C (PLC).[5][10] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺), a key event in many of the physiological responses to VIC and ET-1.[11][12][13][14] DAG, in conjunction with the elevated intracellular Ca²⁺, activates Protein Kinase C (PKC).[11][12]

VIC/Endothelin Receptor Signaling Pathway

VIC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol VIC VIC / ET-1 ETR Endothelin Receptor (ETA/ETB) VIC->ETR Gq11 Gαq/11 ETR->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Release PKC Protein Kinase C (PKC) DAG->PKC Activation Cellular_Response Cellular Response (e.g., Contraction, Proliferation) PKC->Cellular_Response Ca_ER->PKC Activation Ca_ER->Cellular_Response

Caption: VIC/Endothelin Receptor Signaling Pathway.

Experimental Workflow for VIC Receptor Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (from cells or tissue) Incubation 3. Incubation (Membranes + Radioligand + Competitor) Membrane_Prep->Incubation Reagent_Prep 2. Reagent Preparation ([¹²⁵I]ET-1, VIC/Test Compounds) Reagent_Prep->Incubation Filtration 4. Filtration & Washing (Separate bound from free) Incubation->Filtration Counting 5. Scintillation Counting (Measure bound radioactivity) Filtration->Counting Data_Processing 6. Calculate Specific Binding Counting->Data_Processing Curve_Fitting 7. Generate Competition Curve & Determine IC50 Data_Processing->Curve_Fitting Ki_Calculation 8. Calculate Ki using Cheng-Prusoff Equation Curve_Fitting->Ki_Calculation

Caption: Experimental Workflow for Binding Assay.

References

Application Notes and Protocols: Using CRISPR-Cas9 to Interrogate Vasoactive Intestinal Contractor (EDN2) Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Vasoactive Intestinal Contractor (Endothelin-2)

This compound (VIC), more commonly known as Endothelin-2 (EDN2), is a potent vasoconstrictive peptide belonging to the endothelin family.[1][2][3] Encoded by the EDN2 gene, it is a 21-amino acid peptide that plays significant roles in various physiological processes.[1][4] While initially identified for its ability to constrict blood vessels, the functions of EDN2 are diverse, including regulating blood pressure, mediating ovulation by inducing follicular contraction, and participating in energy homeostasis.[1][4][5][6] Altered expression or function of EDN2 has been implicated in hypertension, glomerulosclerosis, and cancer.[2][5][6]

EDN2 exerts its effects by binding to two G-protein coupled receptors (GPCRs): the Endothelin A Receptor (EDNRA) and the Endothelin B Receptor (EDNRB).[1] This binding initiates intracellular signaling cascades, most notably leading to an increase in cytosolic calcium concentration.[7]

Given its broad physiological and pathological relevance, understanding the precise mechanisms of EDN2 function is crucial. The CRISPR-Cas9 gene-editing system offers a powerful tool for this purpose by enabling the precise knockout of the EDN2 gene in relevant cell models. This allows for the systematic study of its functional roles and signaling pathways. These application notes provide a comprehensive framework and detailed protocols for utilizing CRISPR-Cas9 to create EDN2 knockout cell lines and subsequently analyze the functional consequences.

The EDN2 Signaling Pathway

EDN2 signaling is initiated upon its binding to EDNRA or EDNRB on the cell surface. This interaction activates heterotrimeric G-proteins, primarily Gαq, which in turn stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with DAG-mediated activation of Protein Kinase C (PKC), leads to various downstream cellular responses, including smooth muscle contraction, cell proliferation, and hormone production.

EDN2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum EDN2 EDN2 (VIC) Receptor EDNRA / EDNRB (GPCR) EDN2->Receptor Binds G_Protein Gαq Receptor->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER_Ca Ca²⁺ Store IP3->ER_Ca Binds to Receptor PKC PKC DAG->PKC Activates Response Downstream Cellular Responses (e.g., Contraction, Proliferation) PKC->Response Ca Ca²⁺ Ca->Response ER_Ca->Ca Release

Caption: The EDN2 G-protein coupled receptor signaling cascade.

Experimental Framework: CRISPR-Cas9 Mediated Knockout of EDN2

The overall strategy involves designing specific guide RNAs (gRNAs) to target the EDN2 gene, delivering the CRISPR-Cas9 components into a suitable cell line, isolating clonal populations of edited cells, and validating the knockout at both the genomic and protein levels before proceeding to functional characterization.

CRISPR_Workflow A Step 1: gRNA Design & Synthesis - Target early exon of EDN2 - In silico off-target analysis B Step 2: Delivery of CRISPR Components - Electroporation of RNP complexes (Cas9 protein + gRNA) A->B C Step 3: Single-Cell Isolation & Clonal Expansion - FACS or Limiting Dilution B->C D Step 4: Validation of Knockout C->D E Genomic Validation - PCR & Sanger Sequencing D->E DNA Level F Protein Validation - Western Blot / Mass Spectrometry D->F Protein Level G Step 5: Functional Analysis - Phenotypic assays on validated clones F->G Validated Clones H Calcium Mobilization Assay G->H I Cell Proliferation Assay G->I J Vasoconstriction Assay G->J

Caption: Experimental workflow for creating and validating EDN2 knockout cells.

Detailed Experimental Protocols

Protocol 1: Guide RNA (gRNA) Design for Human EDN2

Objective: To design highly specific and efficient gRNAs for knocking out the EDN2 gene.

Principle: gRNAs direct the Cas9 nuclease to a specific genomic locus. Targeting an early exon is recommended to maximize the probability of generating a non-functional truncated protein due to a frameshift mutation.[8]

Methodology:

  • Obtain Target Sequence: Retrieve the genomic sequence of the human EDN2 gene from a database such as NCBI (Gene ID: 1907). Focus on the first or second exon.

  • Use Design Tools: Input the exon sequence into a publicly available gRNA design tool (e.g., CHOPCHOP, Synthego's design tool). These tools identify potential gRNA sequences adjacent to a Protospacer Adjacent Motif (PAM) site (typically 'NGG' for Streptococcus pyogenes Cas9).

  • Select and Filter: Choose 2-3 gRNAs with high predicted on-target efficiency scores and low predicted off-target scores.

  • Order gRNAs: Synthetically manufactured gRNAs are recommended for their high quality and purity, which is ideal for forming Ribonucleoprotein (RNP) complexes.

Parameter Recommendation Rationale
Target Locus Exon 1 or 2 of EDN2Indels in early exons are more likely to cause frameshifts leading to a functional knockout.[8]
gRNA Length 20 nucleotidesStandard length for SpCas9 targeting.
PAM Sequence NGGRequired for SpCas9 binding and cleavage.
Design Tool CHOPCHOP, CRISPOR, etc.Automates the process of finding targets and predicting on- and off-target efficiency.
Number of gRNAs 2-3Testing multiple gRNAs increases the chance of a successful knockout.
Protocol 2: Delivery of CRISPR Components via Electroporation

Objective: To efficiently deliver Cas9-gRNA RNP complexes into the target cells.

Principle: RNP delivery (pre-complexed Cas9 protein and synthetic gRNA) is a DNA-free method that reduces off-target effects because the Cas9 nuclease is cleared from the cell relatively quickly.[9][10] Electroporation uses an electrical pulse to create transient pores in the cell membrane, allowing the RNP to enter.[9][11]

Materials:

  • Target cells (e.g., vascular smooth muscle cells, HEK293T)

  • High-purity synthetic gRNA (from Protocol 1)

  • Recombinant SpCas9 Nuclease

  • Electroporation buffer (e.g., Neon™ Resuspension Buffer R)

  • Electroporation system (e.g., Neon™ Transfection System)

Methodology:

  • Cell Preparation: Culture cells to ~80% confluency. On the day of electroporation, harvest and count the cells.

  • RNP Complex Formation:

    • For each reaction (targeting ~2x10^5 cells), mix 30 pmol of synthetic gRNA with 30 pmol of Cas9 protein in the electroporation buffer.

    • Incubate at room temperature for 15-20 minutes to allow the RNP to form.

  • Electroporation:

    • Wash the required number of cells with PBS and resuspend them in the appropriate buffer.

    • Gently mix the cell suspension with the pre-formed RNP complex.

    • Using an electroporation pipette tip, aspirate the mixture and apply the electrical pulse using the optimized settings for your specific cell line.

    • Immediately transfer the electroporated cells into a pre-warmed culture plate containing antibiotic-free medium.

  • Recovery: Culture the cells for 48-72 hours before proceeding with validation or clonal isolation.

Protocol 3: Validation of EDN2 Gene Editing

Objective: To confirm the successful introduction of insertions/deletions (indels) at the genomic level and the ablation of protein expression.

Principle: Validation is a critical step to ensure that the desired genetic modification has occurred and resulted in the loss of the target protein.[12] This requires a multi-pronged approach.

A. Genomic Validation: Sanger Sequencing

  • Genomic DNA Extraction: After 72 hours, harvest a portion of the electroporated cell pool and extract genomic DNA.

  • PCR Amplification: Design PCR primers to amplify a ~400-600 bp region surrounding the gRNA target site in the EDN2 gene.

  • Sanger Sequencing: Purify the PCR product and send it for Sanger sequencing.

  • Analysis: Analyze the resulting sequencing chromatogram. The presence of overlapping peaks downstream of the cut site indicates a mixed population of cells with various indels, confirming successful editing.

B. Protein Validation: Western Blot

  • Isolate Clonal Populations: From the edited pool, isolate single cells via fluorescence-activated cell sorting (FACS) or limiting dilution into 96-well plates to grow clonal populations.

  • Protein Lysate Preparation: Expand the resulting clones and prepare whole-cell lysates. Use a non-edited (wild-type) cell line as a control.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Probe the membrane with a validated primary antibody against EDN2.

    • Probe with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal loading.

    • Apply an appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescence substrate.

  • Analysis: A complete loss of the EDN2 band in the knockout clones compared to the wild-type control confirms a successful knockout at the protein level.

Validation Method Purpose Expected Result for Knockout
Sanger Sequencing Confirms indels at the target DNA locus.Overlapping sequence traces post-cut site in the edited pool.
Western Blot Confirms loss of EDN2 protein expression.[12]Absence of the specific EDN2 protein band in clonal cell lines.
Mass Spectrometry Alternative to Western Blot for protein validation.[12]Absence of EDN2-specific peptides in knockout samples.
RT-qPCR Measures EDN2 mRNA levels.Significant reduction in EDN2 transcript levels.
Protocol 4: Functional Analysis - Calcium Mobilization Assay

Objective: To assess the impact of EDN2 knockout on intracellular calcium signaling.

Principle: As EDN2 signals through the IP3 pathway to release intracellular calcium, knockout cells should show a blunted or absent calcium response to EDN2 stimulation.[7]

Materials:

  • Validated EDN2 knockout and wild-type control cells

  • Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • EDN2 peptide

  • Plate reader with fluorescence detection capabilities

Methodology:

  • Cell Plating: Plate both wild-type and EDN2 knockout cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions for 30-60 minutes at 37°C.

  • Baseline Reading: Measure the baseline fluorescence of the cells using the plate reader.

  • Stimulation: Add EDN2 peptide to the wells to achieve the desired final concentration.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity kinetically over several minutes to capture the transient calcium flux.

  • Data Analysis: For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline reading from the peak fluorescence. Normalize this to the baseline (ΔF/F0). Compare the response between wild-type and knockout cells.

Expected Data and Interpretation

Quantitative data from functional assays should be summarized for clear comparison. The following table represents hypothetical data from a calcium mobilization assay.

Cell Line Treatment Peak [Ca²⁺] Response (ΔF/F0) % of Wild-Type Response
Wild-TypeVehicle1.05 ± 0.08N/A
Wild-Type100 nM EDN24.85 ± 0.31100%
EDN2 KO Clone 1Vehicle1.02 ± 0.06N/A
EDN2 KO Clone 1100 nM EDN21.15 ± 0.102.6%
EDN2 KO Clone 2Vehicle1.08 ± 0.09N/A
EDN2 KO Clone 2100 nM EDN21.21 ± 0.114.2%

References

Application Notes and Protocols for Immunohistochemical Localization of Vasoactive Intestinal Contractor (Endothelin-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasoactive Intestinal Contractor (VIC), also known as Endothelin-2 (EDN2), is a potent vasoconstrictive peptide belonging to the endothelin family.[1] It plays a crucial role in various physiological and pathological processes, including ovulation, retinal neovascularization, and tumorigenesis.[1][2][3] VIC/EDN2 exerts its effects by binding to two G-protein coupled receptors, Endothelin Receptor A (EDNRA) and Endothelin Receptor B (EDNRB), which subsequently activates downstream signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathway (p42/p44 MAPK).[1][2]

Given its involvement in diverse biological functions and disease states, the accurate localization and quantification of VIC/EDN2 in tissues are paramount for both basic research and the development of targeted therapeutics. Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and abundance of VIC/EDN2 within the cellular and tissue context. These application notes provide a comprehensive guide for the immunohistochemical staining of VIC/EDN2 in paraffin-embedded tissues.

Tissue Distribution of VIC/EDN2

Immunohistochemical studies have revealed the presence of VIC/EDN2 in a variety of tissues. In the gastrointestinal tract of healthy mice, VIC/EDN2-like immunoreactivity is predominantly observed in the epithelial cells of the mucosa, with a concentration near the basement membrane.[4] Weaker staining has also been identified in some neurofibers and the myenteric plexus, where it colocalizes with vasoactive intestinal peptide (VIP).[4] Additionally, Brunner's glands in the duodenum and the follicle-associated epithelium of Peyer's patches show positive staining for VIC/EDN2.[4] In the context of neuronal tissues, VIC/EDN2 signaling in the neural retina has been shown to promote the endothelial tip cell state and inhibit angiogenesis.[5]

Quantitative Analysis of VIC/EDN2 Expression

The following tables summarize quantitative data on VIC/EDN2 expression from published studies. This data can serve as a reference for expected expression levels in similar experimental contexts.

Table 1: VIC/EDN2 mRNA and Protein Expression in Mouse Models of Hyperglycemia and Retinal Neovascularization

Mouse Model (Age)Fold Change in Edn2 mRNA (vs. Wild Type)Edn2 Protein Level (pg/ml) in Eye
Wild Type (8 weeks)1.016 ± 1
Kimba (VEGF-driven RNV) (8 weeks)3.827 ± 3
Akita (Diabetic) (8 weeks)0.1519.5 ± 5
Akimba (Diabetic + RNV) (8 weeks)7.332 ± 7
Wild Type (24 weeks)1.030 ± 6
Kimba (VEGF-driven RNV) (24 weeks)36.035 ± 7
Akita (Diabetic) (24 weeks)9.029 ± 8
Akimba (Diabetic + RNV) (24 weeks)153.029 ± 3
Data adapted from Assessment of Endothelin-2 Expression in Hyperglycemic and Retinal Neovascularisation Mouse Models.[2]

Table 2: VIC/EDN2 Expression in Localized Clear Cell Renal Cell Carcinoma (ccRCC)

Tissue TypeAverage Fold Change in ET-2 Expression95% Confidence Intervalp-value
Tumor vs. Patient-Matched Normal Kidney1.991.48–2.60<0.0001
Data adapted from Expression of Endothelin 2 and localized clear cell renal cell carcinoma.

Experimental Protocols

This section provides a detailed protocol for the immunohistochemical staining of VIC/EDN2 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Reagents and Materials
  • Xylene

  • Ethanol (B145695) (100%, 95%, 85%, 75%, 70%, 50%)

  • Deionized or distilled water

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate (B86180) Buffer, pH 6.0)

  • 3% Hydrogen Peroxide

  • Wash Buffer (e.g., 1X PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 10% normal serum from the species of the secondary antibody in PBS)

  • Primary Antibody against VIC/EDN2 (refer to manufacturer's datasheet for recommended dilution)

  • Biotinylated Secondary Antibody

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • DAB (3,3'-Diaminobenzidine) Substrate Kit

  • Hematoxylin counterstain

  • Mounting Medium

  • Microscope slides, coverslips, staining jars, humidified chamber

Protocol for Immunohistochemistry of VIC/EDN2

1. Deparaffinization and Rehydration a. Immerse slides in xylene, 2 times for 10 minutes each. b. Immerse slides in 100% ethanol, 2 times for 10 minutes each. c. Immerse slides in 95% ethanol for 5 minutes. d. Immerse slides in 70% ethanol for 5 minutes. e. Immerse slides in 50% ethanol for 5 minutes. f. Rinse slides in running cold tap water.[6]

2. Antigen Retrieval a. Immerse slides in a staining container with 10 mM citrate buffer, pH 6.0.[7] b. Heat the container at 95-100°C for 10-20 minutes. The optimal time should be determined by the user.[7] c. Allow the slides to cool in the buffer at room temperature for 20 minutes.[7] d. Wash slides three times with distilled water for 2 minutes each.[8]

3. Inactivation of Endogenous Peroxidase a. Cover the tissue section with 3% hydrogen peroxide for 15 minutes at room temperature.[8] b. Wash slides twice with 1X PBST for 2 minutes each.[8]

4. Blocking a. Apply blocking buffer to the sections and incubate for 30 minutes at room temperature in a humidified chamber.

5. Primary Antibody Incubation a. Drain the blocking buffer and apply the primary antibody diluted in incubation buffer. b. Incubate overnight at 4°C in a humidified chamber.

6. Secondary Antibody and Detection a. Wash slides three times with 1X PBST for 2 minutes each.[8] b. Apply the biotinylated secondary antibody and incubate for 30 minutes at room temperature. c. Wash slides three times with 1X PBST for 2 minutes each.[8] d. Apply the Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature. e. Wash slides three times with 1X PBST for 2 minutes each.[8]

7. Chromogenic Detection a. Add freshly prepared DAB substrate to the sections. b. Incubate at room temperature until a suitable staining intensity develops (typically 1-10 minutes), monitoring under a microscope.[8] c. Rinse sections with distilled water to stop the reaction.

8. Counterstaining a. Counterstain with Hematoxylin for 1-3 minutes.[8] b. Rinse sections with water.

9. Dehydration and Mounting a. Dehydrate the slides through graded ethanol solutions (70%, 85%, 95%, 100%).[8] b. Clear the slides in xylene, 3 changes for 1 minute each.[8] c. Mount coverslips on the slides using a permanent mounting medium.[8]

Interpretation of Staining Results

The interpretation of IHC staining should be performed by a qualified professional. A semi-quantitative scoring system, such as the H-score, can be used for analysis. This system considers both the intensity of the staining and the percentage of positively stained cells.

Table 3: Example of an H-Scoring System for VIC/EDN2 IHC

Staining IntensityScorePercentage of Positive Cells
No staining0<1%
Weak11-25%
Moderate226-50%
Strong351-75%
Very Strong476-100%

The final H-score is calculated by summing the products of the intensity score and the percentage of cells at that intensity: H-score = Σ (Intensity Score x % of Positive Cells) .

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the VIC/EDN2 signaling pathway and the experimental workflow for immunohistochemistry.

VIC_Signaling_Pathway VIC VIC / EDN2 EDNRA EDNRA VIC->EDNRA EDNRB EDNRB VIC->EDNRB G_protein G-protein EDNRA->G_protein EDNRB->G_protein PLC PLC G_protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC MAPK_pathway p42/p44 MAPK Pathway PKC->MAPK_pathway Cellular_Response Cellular Response (e.g., Vasoconstriction, Cell Proliferation) MAPK_pathway->Cellular_Response

Caption: VIC/EDN2 Signaling Pathway.

IHC_Workflow start Start: FFPE Tissue Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody & HRP Conjugate primary_ab->secondary_ab detection Chromogenic Detection (DAB) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydration Dehydration & Mounting counterstain->dehydration analysis Microscopic Analysis dehydration->analysis

Caption: Immunohistochemistry Experimental Workflow.

References

Application Notes and Protocols for Calcium Imaging of Vasoactive Intestinal Contractor (VIC) Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasoactive Intestinal Contractor (VIC) is a peptide belonging to the endothelin family that plays a significant role in various physiological processes through the modulation of intracellular calcium ([Ca2+]) levels.[1][2] Understanding the signaling pathways activated by VIC and quantifying its effects on [Ca2+] dynamics are crucial for drug discovery and development. This document provides detailed application notes and protocols for studying VIC signaling using common calcium imaging techniques.

VIC exerts its effects by binding to endothelin receptors (ETᴀ and ETʙ), which are G-protein coupled receptors (GPCRs).[1][3] Activation of these receptors initiates a signaling cascade that leads to the mobilization of intracellular calcium, a key second messenger in numerous cellular functions.[3] Calcium imaging is a powerful technique to visualize and quantify these changes in [Ca2+] in real-time, providing a direct readout of VIC receptor activation.[4]

Signaling Pathway of this compound

VIC, upon binding to endothelin receptors (primarily ETᴀ), activates the Gq alpha subunit of the associated G-protein. This activation stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytosol. This rapid increase in intracellular calcium concentration is the primary signal measured in calcium imaging experiments.

VIC_Signaling_Pathway VIC Signaling Pathway VIC Vasoactive Intestinal Contractor (VIC) ET_Receptor Endothelin Receptor (ETᴀ/ETʙ) VIC->ET_Receptor Binds to Gq Gαq ET_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_release ER->Ca_release Releases Ca_increase Increased Intracellular [Ca²⁺] Ca_release->Ca_increase Experimental_Workflow Calcium Imaging Experimental Workflow cluster_prep Preparation cluster_loading Loading cluster_imaging Imaging cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., Swiss 3T3) Plating 2. Plate Cells on Coverslips/Plates Cell_Culture->Plating Dye_Loading 3. Load with Calcium Indicator (e.g., Fura-2 AM, Fluo-4 AM) Plating->Dye_Loading Incubation 4. De-esterification Incubation Dye_Loading->Incubation Baseline 5. Record Baseline Fluorescence Incubation->Baseline Stimulation 6. Add VIC/ Agonist Baseline->Stimulation Acquisition 7. Acquire Time-Lapse Images Stimulation->Acquisition ROI 8. Define Regions of Interest (ROIs) Acquisition->ROI Quantification 9. Quantify Fluorescence Changes (ΔF/F₀ or Ratio) ROI->Quantification Dose_Response 10. Generate Dose-Response Curves (EC₅₀) Quantification->Dose_Response

References

Application Notes and Protocols for High-Throughput Screening of Vasoactive Intestinal Contractor (VIC) Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasoactive Intestinal Contractor (VIC), also known as Endothelin-2 (ET-2), is a potent vasoconstrictor peptide belonging to the endothelin family. It exerts its physiological effects through interaction with endothelin receptors, primarily the Endothelin B (ETB) receptor. The ETB receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to various cellular responses, including vasoconstriction and cell proliferation. The development of antagonists for the VIC/ETB system is of significant interest for therapeutic intervention in cardiovascular diseases and other related pathologies.

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of novel VIC antagonists. The methodologies described focus on robust, cell-based assays suitable for large-scale screening campaigns.

VIC/ETB Signaling Pathway

VIC binds to the ETB receptor, a Gq-coupled GPCR. This interaction activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key second messenger that triggers downstream cellular events.

VIC_ETB_Signaling cluster_membrane Cell Membrane ETB ETB Receptor PLC PLC ETB->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 VIC VIC VIC->ETB Binds Ca2_release Ca2+ Release IP3->Ca2_release Stimulates Downstream Downstream Cellular Responses Ca2_release->Downstream

VIC/ETB Receptor Signaling Pathway

High-Throughput Screening (HTS) Workflow

The identification of novel VIC antagonists can be efficiently achieved through a multi-step HTS campaign. The workflow is designed to progress from a large-scale primary screen to more detailed secondary and counter-screens to identify potent and selective compounds.

HTS_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening & Hit Confirmation cluster_counter Counter-Screening & Selectivity Primary_Assay Single-Concentration Calcium Flux Assay Hits Primary Hits Primary_Assay->Hits Dose_Response Dose-Response Calcium Flux Assay Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits IP_One IP-One Assay (Orthogonal Assay) IP_One->Confirmed_Hits Confirms Mechanism Counter_Screen Selectivity Assay (e.g., ETA Receptor) Selective_Hits Selective VIC Antagonists Counter_Screen->Selective_Hits Compound_Library Compound Library Compound_Library->Primary_Assay Hits->Dose_Response Confirmed_Hits->IP_One Confirmed_Hits->Counter_Screen Lead_Opt Lead Optimization Selective_Hits->Lead_Opt

HTS Workflow for VIC Antagonist Discovery

Data Presentation: Known ETB Receptor Antagonists

The following table summarizes the binding affinities and inhibitory concentrations of known ETB receptor antagonists. This data serves as a benchmark for evaluating the potency of newly identified compounds.

CompoundTarget(s)IC50 (nM)Ki (nM)Notes
Bosentan ETA/ETBETA: - ETB: -ETA: 4.7 ETB: 95Dual antagonist with higher affinity for ETA.
BQ-788 ETB1.2 (ETB) 1300 (ETA)-Potent and selective ETB antagonist.[1][2][3]
A-192621 ETB4.5 (ETB) 4280 (ETA)8.8 (ETB) 5600 (ETA)Potent and selective ETB antagonist.[4][5]

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: HEK293 or CHO cells stably expressing the human ETB receptor.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418 or puromycin).

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells at 80-90% confluency.

Primary High-Throughput Screening: Calcium Flux Assay

This assay measures the inhibition of VIC-induced intracellular calcium mobilization.

  • Materials:

    • HEK293-ETB or CHO-ETB cells

    • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

    • Calcium-sensitive dye (e.g., Fluo-4 AM, Cal-520 AM)

    • Probenecid (B1678239)

    • VIC (agonist)

    • Compound library

    • 384-well black, clear-bottom microplates

    • Fluorescent plate reader with automated liquid handling (e.g., FLIPR, FDSS)

  • Protocol:

    • Cell Plating: Seed cells into 384-well plates at a density of 10,000-20,000 cells per well and incubate overnight.

    • Dye Loading:

      • Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.

      • Remove the culture medium from the cell plate and add the loading buffer to each well.

      • Incubate the plate at 37°C for 60 minutes in the dark.

    • Compound Addition:

      • Wash the cells with assay buffer to remove excess dye.

      • Add the test compounds from the library to the wells at a final concentration of 10 µM. Include positive (known antagonist) and negative (DMSO vehicle) controls.

      • Incubate for 15-30 minutes at room temperature.

    • Agonist Stimulation and Signal Detection:

      • Place the plate in the fluorescent plate reader.

      • Establish a baseline fluorescence reading.

      • Add VIC at a concentration that elicits ~80% of the maximal response (EC80) to all wells.

      • Immediately measure the change in fluorescence intensity over time.

    • Data Analysis:

      • Calculate the percentage of inhibition for each compound relative to the controls.

      • Identify "hits" as compounds that exhibit a statistically significant inhibition of the VIC-induced calcium signal.

Secondary Screening: Dose-Response and Orthogonal Assay

This assay determines the potency (IC50) of the primary hits.

  • Protocol:

    • Follow the same procedure as the primary calcium flux assay.

    • Prepare serial dilutions of the hit compounds (e.g., 8-point, 1:3 dilution series).

    • Add the diluted compounds to the cell plate.

    • Stimulate with EC80 VIC and measure the fluorescence response.

    • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This assay confirms the mechanism of action by measuring the accumulation of inositol monophosphate (IP1), a downstream product of PLC activation.

  • Materials:

    • HEK293-ETB or CHO-ETB cells

    • IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate Tb conjugate, and lysis buffer)

    • Stimulation buffer (containing LiCl)

    • VIC (agonist)

    • Hit compounds

    • 384-well white microplates

    • HTRF-compatible plate reader

  • Protocol:

    • Cell Plating: Seed cells into 384-well plates and incubate overnight.

    • Compound Incubation:

      • Remove the culture medium.

      • Add the hit compounds at various concentrations in stimulation buffer.

      • Add VIC (EC80) to the appropriate wells.

      • Incubate for 60 minutes at 37°C.

    • Cell Lysis and Detection:

      • Add the IP1-d2 conjugate and anti-IP1 cryptate Tb conjugate in lysis buffer to each well.

      • Incubate for 60 minutes at room temperature in the dark.

    • Signal Reading: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

    • Data Analysis: Calculate the HTRF ratio and determine the IC50 values for the inhibition of IP1 production.

Counter-Screening: Selectivity Assay

This assay assesses the selectivity of the confirmed hits against other related receptors, such as the Endothelin A (ETA) receptor.

  • Protocol:

    • Use a cell line stably expressing the human ETA receptor.

    • Perform a calcium flux or IP-One assay as described above, using an ETA-selective agonist (e.g., Endothelin-1).

    • Determine the IC50 of the hit compounds for the ETA receptor.

    • Data Analysis: Compare the IC50 values for the ETB and ETA receptors to determine the selectivity ratio. Compounds with a high selectivity ratio for ETB are prioritized for further development.

Conclusion

The described high-throughput screening cascade provides a comprehensive and robust strategy for the identification and characterization of novel this compound antagonists. By employing a combination of a primary calcium flux assay, a confirmatory orthogonal IP-One assay, and a selectivity counter-screen, this workflow enables the efficient discovery of potent and selective lead compounds for further optimization in drug discovery programs.

References

Pharmacological Tools for Investigating Vasoactive Intestinal Contractor (VIC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Vasoactive Intestinal Contractor (VIC) is a peptide belonging to the endothelin family of potent vasoactive peptides. Unlike its namesake, Vasoactive Intestinal Peptide (VIP), VIC exerts its biological effects through the endothelin (ET) receptor system. Specifically, research has demonstrated that VIC shares a common receptor with endothelin-1 (B181129) (ET-1), a key regulator of vascular tone and cell proliferation.[1] VIC has been shown to be as potent as ET-1 in displacing radiolabeled ET-1 from its receptor and in stimulating mitogenesis.[1] This document provides a comprehensive guide to the pharmacological tools available for the investigation of VIC, focusing on the endothelin receptors through which it signals. It includes detailed application notes, experimental protocols, and quantitative data for key pharmacological agents.

Pharmacological Tools

The investigation of VIC's biological functions relies on the use of pharmacological tools that target the endothelin receptors, primarily the ETA and ETB subtypes. These G-protein coupled receptors are involved in a multitude of physiological processes, and their dysregulation is implicated in various cardiovascular diseases.

Agonists

Agonists are essential for characterizing the physiological responses mediated by endothelin receptors upon VIC binding.

CompoundReceptor SelectivityPotency/AffinityKey Applications
This compound (VIC) Non-selective ET ReceptorKi = 0.2 nM[2]Studying the specific physiological effects of endogenous VIC.
Endothelin-1 (ET-1) Non-selective ETA/ETBKi = 0.14 nM[2]Gold standard for studying mixed ETA/ETB receptor activation and as a potent vasoconstrictor.
Endothelin-2 (ET-2) Non-selective ETA/ETBKi = 0.16 nM[2]Investigating ET receptor signaling, often used interchangeably with ET-1.
Endothelin-3 (ET-3) ETB selectiveKi = 16 nM[2]Differentiating ETB-mediated effects from ETA-mediated effects.
Sarafotoxin S6c ETB selective-Selective activation of ETB receptors to study their role in vasodilation and other functions.
IRL-1620 ETB selective-A selective ETB agonist used in functional assays to probe ETB receptor-mediated responses.
Antagonists

Antagonists are crucial for blocking the effects of VIC and other endothelins, thereby elucidating the downstream consequences of receptor activation and for the development of therapeutic interventions.

CompoundReceptor SelectivityPotency/AffinityKey Applications
Bosentan Non-selective ETA/ETB-A clinically approved dual antagonist used to study the combined blockade of both receptor subtypes.
Macitentan Non-selective ETA/ETB-A dual antagonist with a reportedly improved safety profile, used in both research and clinical settings.
Aprocitentan Non-selective ETA/ETB-A recently developed dual antagonist for the treatment of hypertension.[3]
Ambrisentan ETA selective-A clinically used selective antagonist for investigating ETA-mediated vasoconstriction and proliferation.
Sitaxsentan ETA selective-A selective ETA antagonist for studying the specific roles of the ETA receptor.[4]
Atrasentan ETA selective-A selective ETA antagonist with applications in studying diabetic nephropathy.[5]
BQ-123 ETA selective-A widely used research tool for the selective blockade of ETA receptors in in vitro and in vivo models.
BQ-788 ETB selective-A key research tool for the selective inhibition of ETB receptors, helping to dissect its dual role in vasoconstriction and vasodilation.

Signaling Pathway

VIC, through its interaction with endothelin receptors, activates a well-characterized signaling cascade. Both ETA and ETB receptors are coupled to Gq/11 proteins.[5] Upon agonist binding, the activated G protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[3] This increase in intracellular Ca2+ is a primary driver of vasoconstriction and other cellular responses.

VIC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol VIC VIC / Endothelin ETR ET Receptor (ETA/ETB) VIC->ETR Gq Gq/11 ETR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to receptor on Ca_release Ca²⁺ Release Contraction Vasoconstriction / Cellular Response Ca_release->Contraction triggers SR->Ca_release releases Ca²⁺

VIC/Endothelin Signaling Pathway

Experimental Protocols

The following are detailed protocols for key experiments used to investigate the pharmacology of VIC and its interaction with endothelin receptors.

Endothelin Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for endothelin receptors.

Receptor_Binding_Workflow prep Prepare Cell Membranes (expressing ET receptors) incubation Incubate Membranes with: - Radiolabeled Ligand ([¹²⁵I]ET-1) - Unlabeled Competitor (VIC or test compound) prep->incubation separation Separate Bound from Free Ligand (Filtration) incubation->separation counting Quantify Radioactivity (Scintillation Counting) separation->counting analysis Data Analysis (IC₅₀ and Ki determination) counting->analysis

Receptor Binding Assay Workflow

Materials:

  • Cells or tissues expressing endothelin receptors (e.g., A10 smooth muscle cells).[2]

  • Radioligand: [125I]ET-1.

  • Unlabeled ligands: VIC, ET-1, and test compounds.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Scintillation cocktail.

  • Scintillation counter.

Protocol:

  • Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer (for total binding) or a high concentration of unlabeled ET-1 (for non-specific binding).

    • 50 µL of various concentrations of the unlabeled test compound (e.g., VIC).

    • 50 µL of [125I]ET-1 at a concentration near its Kd.

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium changes in response to VIC or other endothelin receptor agonists using a fluorescent calcium indicator.

Calcium_Mobilization_Workflow cell_prep Plate Cells in a 96-well Plate dye_loading Load Cells with a Calcium Indicator Dye (e.g., Fluo-4 AM) cell_prep->dye_loading agonist_addition Add Agonist (VIC or test compound) dye_loading->agonist_addition fluorescence_reading Measure Fluorescence Changes over Time (Fluorescence Plate Reader) agonist_addition->fluorescence_reading data_analysis Data Analysis (EC₅₀ determination) fluorescence_reading->data_analysis

Calcium Mobilization Assay Workflow

Materials:

  • Cells expressing endothelin receptors (e.g., CHO-K1 cells).

  • Cell culture medium.

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Agonists: VIC, ET-1, and test compounds.

  • Antagonists (optional, for inhibition studies).

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR™, FlexStation).

Protocol:

  • Cell Culture: Plate cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HHBS.

    • Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 1 hour in the dark.

    • Wash the cells twice with HHBS to remove excess dye. Add 100 µL of HHBS to each well.

  • Assay:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

    • Establish a baseline fluorescence reading for each well.

    • Use the automated injector to add the agonist at various concentrations. For antagonist studies, pre-incubate the cells with the antagonist before adding the agonist.

    • Measure the fluorescence intensity (Excitation ~490 nm, Emission ~525 nm) over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the maximum response.

    • Plot the normalized response against the log concentration of the agonist to generate a dose-response curve and determine the EC50 value.

Ex Vivo Aortic Ring Vasoconstriction Assay

This protocol describes the use of isolated aortic rings to measure the contractile response to VIC and other vasoactive compounds.

Vasoconstriction_Workflow tissue_prep Isolate and Prepare Aortic Rings mounting Mount Rings in an Organ Bath tissue_prep->mounting equilibration Equilibrate under Tension mounting->equilibration agonist_addition Cumulative Addition of Agonist (VIC) equilibration->agonist_addition tension_recording Record Isometric Tension agonist_addition->tension_recording data_analysis Data Analysis (EC₅₀ and Emax determination) tension_recording->data_analysis

Aortic Ring Vasoconstriction Assay Workflow

Materials:

  • Thoracic aorta from a suitable animal model (e.g., rat, rabbit).

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).

  • Carbogen gas (95% O2 / 5% CO2).

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

  • Agonists: VIC, ET-1, phenylephrine, KCl.

  • Antagonists (optional).

Protocol:

  • Aortic Ring Preparation:

    • Euthanize the animal and carefully dissect the thoracic aorta.

    • Place the aorta in ice-cold Krebs-Henseleit solution.

    • Clean the aorta of surrounding connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in length.

  • Mounting and Equilibration:

    • Mount each aortic ring in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.

    • Apply an optimal resting tension (e.g., 1.5-2 g) and allow the rings to equilibrate for 60-90 minutes, with solution changes every 15-20 minutes.

  • Viability Check:

    • Contract the rings with a high concentration of KCl (e.g., 80 mM) to ensure tissue viability.

    • Wash the rings and allow them to return to baseline tension.

  • Concentration-Response Curve:

    • Add the agonist (e.g., VIC) to the organ bath in a cumulative manner, increasing the concentration in half-log increments.

    • Allow the contractile response to each concentration to reach a stable plateau before adding the next concentration.

    • For antagonist studies, pre-incubate the rings with the antagonist for a defined period before adding the agonist.

  • Data Recording and Analysis:

    • Record the isometric tension throughout the experiment.

    • Express the contractile response as a percentage of the maximal contraction induced by KCl.

    • Plot the percentage of contraction against the log concentration of the agonist to generate a dose-response curve and determine the EC50 and Emax values.

Conclusion

The pharmacological investigation of this compound is intrinsically linked to the study of the endothelin system. The agonists, antagonists, and experimental protocols detailed in this document provide a robust framework for researchers to explore the physiological and pathophysiological roles of VIC. By leveraging these tools, the scientific community can further unravel the complexities of VIC signaling and its potential as a therapeutic target in a range of diseases.

References

Application Notes: Vasoactive Intestinal Contractor (Endothelin-2) in Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Vasoactive Intestinal Contractor (VIC), more commonly known as Endothelin-2 (ET-2), is a potent 21-amino acid vasoconstrictive peptide, belonging to the endothelin family alongside Endothelin-1 (B181129) (ET-1) and Endothelin-3 (ET-3).[1][2] While structurally similar to ET-1, from which it differs by only two amino acids, emerging research highlights its distinct and significant roles in various physiological and pathological processes.[2] ET-2 is produced by a range of tissues, including the kidneys, intestines, heart, and placenta.[1] It exerts its effects by binding to two G-protein coupled receptors (GPCRs): the Endothelin-A receptor (ETAR) and the Endothelin-B receptor (ETBR).[1] ET-2 and ET-1 share a high affinity for both receptor subtypes.[2]

Functionally, ET-2 is implicated in cardiovascular regulation, ovarian physiology, immunology, and notably, in the pathology of cancer.[2] In oncology, particularly within hypoxic tumor microenvironments, ET-2 expression is often upregulated and is known to promote tumor cell survival, invasion, and chemoattraction of macrophages.[1][3][4] In the cardiovascular system, its powerful vasoconstrictor properties link it to the modulation of blood pressure and the pathophysiology of hypertension.[5][6] These diverse functions make ET-2 and its receptors critical targets for investigation in various disease models.

Signaling Pathways

ET-2 binding to its receptors, ETAR and ETBR, initiates a cascade of intracellular signaling events. As GPCRs, they primarily couple to Gq/11 proteins. This activation leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). Concurrently, stimulation of these receptors is known to activate the mitogen-activated protein kinase (MAPK/ERK) pathway, which plays a crucial role in cell proliferation, migration, and survival.[7]

VIC_ET2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol VIC VIC / ET-2 ETAR ET-A Receptor VIC->ETAR ETBR ET-B Receptor VIC->ETBR Gq11 Gq/11 ETAR->Gq11 ETBR->Gq11 PLC Phospholipase C (PLC) Gq11->PLC MAPK MAPK Pathway (ERK1/2) Gq11->MAPK IP3 IP3 PLC->IP3 hydrolyzes DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_Store Intracellular Ca2+ Store IP3->Ca_Store triggers release PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Ion ↑ [Ca2+] Ca_Store->Ca_Ion Response Cellular Responses (Proliferation, Migration, Contraction) Ca_Ion->Response PKC->MAPK MAPK->Response

Caption: VIC/ET-2 Signaling Pathway.

Application in Oncology Disease Models

ET-2 is a significant factor in cancer progression, particularly in breast and lung cancers.[1][4] It functions as a hypoxia-induced autocrine survival factor and a chemoattractant for both tumor cells and macrophages, promoting an invasive phenotype.[3][8]

Quantitative Data Summary: In Vitro Oncology Models
Cell LineAssay TypeAgentConcentration (ng/mL)Observed EffectReference
MCF-7Chemotaxis (Migration)ET-21 - 1000Bell-shaped dose-response; maximum migration observed at 100 ng/mL.[8]
HTH-KCell Survival (Hypoxia)ET-2100Significantly increased number of viable cells recovered after 24h hypoxia.[3]
HTH-KCell Survival (Hypoxia)BQ-7880 - 1000Dose-dependent decrease in viable cells; reverses the pro-survival effect of ET-2.[3]
A549Proliferation & InvasionET-2 siRNAN/ASilencing ET-2 reduced cell proliferation, migration, and invasion.
Experimental Protocol: In Vitro Tumor Cell Invasion Assay (Boyden Chamber)

This protocol describes a method to assess the effect of ET-2 on the invasive potential of breast cancer cells (e.g., MDA-MB-231 or MCF-7) using a Matrigel-coated Boyden chamber.

Materials:

  • Boyden chamber inserts with 8 µm pore size membranes (e.g., Millicell®, Corning®)

  • 24-well tissue culture plates

  • Matrigel® Basement Membrane Matrix (Growth Factor Reduced)

  • Chilled, sterile coating buffer (e.g., 0.01M Tris pH 8.0, 0.7% NaCl) or serum-free media[9][10]

  • Human Endothelin-2 (ET-2) peptide

  • Breast cancer cell line (e.g., MDA-MB-231)

  • Cell culture medium (e.g., DMEM or L-15) with 10% Fetal Bovine Serum (FBS)

  • Serum-free cell culture medium

  • Fixing solution (e.g., Methanol (B129727) or 4% Paraformaldehyde)

  • Staining solution (e.g., 0.1% Crystal Violet or DAPI)

  • Sterile cotton swabs

Procedure:

  • Coating the Inserts:

    • Thaw Matrigel® on ice at 4°C.[10]

    • Using pre-chilled pipette tips, dilute Matrigel® to a final concentration of 200-300 µg/mL in chilled, serum-free medium or coating buffer.[5][10]

    • Add 100 µL of the diluted Matrigel® solution to the apical chamber of each Boyden chamber insert.

    • Incubate at 37°C for at least 2-4 hours to allow the gel to solidify.[5][10]

  • Cell Preparation:

    • Culture MDA-MB-231 cells to ~80% confluency.

    • Serum-starve the cells for 18-24 hours in serum-free medium prior to the assay.[5]

    • Harvest cells using trypsin, wash with serum-free medium, and resuspend at a concentration of 2.5 x 105 cells/mL in serum-free medium.[11]

  • Assay Assembly:

    • Place the Matrigel-coated inserts into the wells of a 24-well plate.

    • In the lower (basolateral) chamber, add 600-750 µL of medium.

      • Chemoattractant Group: Medium containing ET-2 at desired concentrations (e.g., a range of 10-1000 ng/mL). 10% FBS can be used as a positive control.

      • Negative Control: Serum-free medium without ET-2.

    • Carefully add 100-200 µL of the prepared cell suspension (e.g., 5 x 104 cells) to the upper (apical) chamber of each insert.[12]

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 16-24 hours.[5][9]

  • Quantification:

    • After incubation, carefully remove the inserts from the wells.

    • Using a cotton swab, gently remove the non-invading cells and Matrigel® from the upper surface of the membrane.[9]

    • Fix the inserts in methanol for 15 minutes.[5]

    • Stain the invading cells on the lower surface of the membrane with 0.1% Crystal Violet for 10-20 minutes.[5]

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

    • Using a light microscope, count the number of stained cells in several random fields of view (e.g., 4-5 fields per insert) and calculate the average.

Experimental Protocol: In Vivo Tumor Model (Antagonist Study)

This protocol provides a general framework for evaluating the role of the ET-2 axis in tumor growth in vivo by administering a selective ETBR antagonist (BQ-788) to a xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., Nude or NOD/SCID)

  • Human tumor cell line (e.g., melanoma or breast cancer)[7]

  • Sterile PBS or appropriate cell culture medium for injection

  • BQ-788 (ETBR antagonist)

  • Sterile vehicle for injection (e.g., 0.9% NaCl)

  • Syringes and needles (e.g., 25-27 gauge)[13]

  • Calipers for tumor measurement

Procedure:

  • Tumor Inoculation:

    • Harvest tumor cells and resuspend them in sterile PBS or serum-free medium at a concentration of 5-10 x 106 cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[4]

    • Monitor mice regularly for tumor formation. Begin treatment when tumors reach a palpable size (e.g., 100 mm³).[14]

  • Treatment Administration:

    • Randomize mice into treatment and control groups.

    • Prepare a sterile solution of BQ-788 in the vehicle. A dose of 3 mg/kg/h via continuous intravenous infusion has been used in rats, which can be adapted for bolus injections in mice.[8] Alternatively, intralesional injections (e.g., 2-3 mg total dose) can be performed.[9]

    • Route of Administration: Intraperitoneal (IP) injection is a common and practical route. Restrain the mouse and inject into the lower right abdominal quadrant to avoid the cecum.[12][13]

    • Dosing Schedule: Administer the BQ-788 solution (e.g., daily or every other day) for a defined period (e.g., 2-3 weeks). The control group receives vehicle-only injections.

  • Monitoring and Endpoint:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (width² x length) / 2.

    • Monitor animal body weight and overall health throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for histological analysis (e.g., H&E staining, Ki67 for proliferation, TUNEL for apoptosis) to assess the effect of the antagonist on tumor morphology and cell death.[7]

Application in Cardiovascular Disease Models

ET-2 is a potent vasoconstrictor and is implicated in hypertension. Its effects can be studied in various animal models, including normotensive rats and models of experimental hypertension.[6]

Quantitative Data Summary: Cardiovascular Models
Animal ModelAgent AdministeredDoseRoutePrimary OutcomeReference
Conscious RatsBig ET-1100 pmolIntrathecalDelayed but significant increase in Mean Arterial Pressure (MAP).[15]
Donryu RatsET-11.0 nmol/kgIV BolusMAP increased to ~140 mmHg (peak at 5-30 min).[16]
Sprague-Dawley RatsET-1 Infusion5 pmol/kg/min for 7 daysIV InfusionSustained increase in MAP from ~100 mmHg to ~130 mmHg.[17]
Dahl Salt-Sensitive RatsBQ-788 (ETBR Antagonist)3 mg/kg/hIV InfusionIncreased blood pressure by ~20 mmHg, suggesting blockade of a vasodilatory pathway.[8]
Ang II-Hypertensive RatsPD 155080 (ETAR Antagonist)50 mg/kg/dayN/AAttenuated Ang II-induced hypertension (MAP from 185±5 mmHg to 128±5 mmHg).[10]
Experimental Protocol: Ex Vivo Aortic Ring Vasoconstriction Assay

This protocol details the preparation and use of isolated rat aortic rings to measure the contractile response to ET-2.

Materials:

  • Male Wistar or Sprague-Dawley rats

  • Krebs–Ringer Bicarbonate (KRB) buffer (Composition in mM: 120 NaCl, 4.2 KCl, 1.3 CaCl₂, 1.2 MgSO₄, 1.19 KH₂PO₄, 25 NaHCO₃, 5 D-glucose)

  • Gas mixture (95% O₂, 5% CO₂)

  • Organ chamber bath system with isometric force transducers

  • Human Endothelin-2 (ET-2) peptide

Procedure:

  • Tissue Preparation:

    • Euthanize a rat via an approved method (e.g., cervical dislocation).

    • Quickly excise the thoracic aorta and place it in ice-cold KRB buffer.

    • Carefully clean the aorta of adhering connective and adipose tissue.

    • Cut the aorta into rings approximately 3-5 mm in length.

  • Mounting and Equilibration:

    • Mount the aortic rings in an organ chamber bath filled with KRB buffer maintained at 37°C and continuously bubbled with 95% O₂/5% CO₂.

    • Connect the rings to isometric force transducers and apply a resting tension of 1-2 grams.

    • Allow the rings to equilibrate for 60-90 minutes, replacing the KRB buffer every 15-20 minutes.

  • Viability Check:

    • Test the viability of the rings by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM).

    • After washing out the KCl, assess endothelium integrity by pre-contracting with phenylephrine (B352888) (e.g., 1 µM) and then inducing relaxation with acetylcholine (B1216132) (e.g., 10 µM).

  • ET-2 Dose-Response:

    • After a final washout and return to baseline tension, add ET-2 to the organ bath in a cumulative, log-incremental fashion (e.g., from 10⁻¹⁰ M to 10⁻⁷ M).

    • Allow the contractile response to stabilize at each concentration before adding the next.

    • Record the force of contraction at each concentration.

  • Data Analysis:

    • Express the contractile response as a percentage of the maximum contraction induced by KCl.

    • Plot the concentration-response curve and calculate pharmacological parameters such as EC₅₀ (the concentration of ET-2 that produces 50% of the maximal response).

Application in Immunology Models

ET-2 acts as a chemoattractant for macrophages, a process mediated by the ETB receptor and the MAPK pathway.[7] This function is crucial in the tumor microenvironment, where ET-2 can recruit macrophages that contribute to an invasive and pro-angiogenic milieu.

Experimental Protocol: In Vitro Macrophage Chemotaxis Assay

This protocol is adapted from the Boyden chamber assay for tumor cells to measure the chemotactic response of macrophages (e.g., THP-1 monocytic cell line or primary monocyte-derived macrophages) to ET-2.

Materials:

  • Boyden chamber inserts with 5 µm pore size membranes

  • 24-well tissue culture plates

  • Macrophage cell line (e.g., THP-1) or isolated primary monocytes

  • Appropriate cell culture medium (e.g., RPMI-1640)

  • Human Endothelin-2 (ET-2) peptide

  • Chemoattractant-free medium (e.g., RPMI + 0.1% BSA)

  • Fixing and staining solutions as described previously

Procedure:

  • Cell Preparation:

    • Culture THP-1 cells according to standard protocols. If using primary monocytes, isolate them from peripheral blood.

    • Wash the cells and resuspend them in chemoattractant-free medium at a concentration of 1 x 106 cells/mL.

  • Assay Assembly:

    • Place the 5 µm pore size inserts into a 24-well plate.

    • Add 600 µL of chemoattractant-free medium containing ET-2 at various concentrations (e.g., 1-1000 ng/mL) to the lower chambers. Use medium alone as a negative control.

    • Add 100 µL of the macrophage cell suspension to the upper chamber of each insert.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 3-5 hours.

  • Quantification:

    • After incubation, remove non-migrated cells from the top of the membrane.

    • Fix and stain the cells that have migrated to the underside of the membrane.

    • Count the migrated cells under a microscope. The chemotactic response to ET-2 typically shows a bell-shaped curve.[7]

General Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study using a disease model to investigate the effects of this compound (ET-2) or its antagonists.

Experimental_Workflow A 1. Model Induction (e.g., Tumor Cell Xenograft, Induce Hypertension) B 2. Animal Randomization (Control vs. Treatment Groups) A->B C 3. Agent Administration (VIC/ET-2 or Antagonist) Route: IV, IP, SC Vehicle Control B->C D 4. Monitoring & Data Collection (e.g., Tumor Volume, Blood Pressure, Body Weight) C->D E 5. Study Endpoint (Pre-defined time or clinical signs) D->E F 6. Sample Collection (Tumors, Blood, Organs) E->F G 7. Ex Vivo & Data Analysis (Histology, Biomarker Analysis, Statistical Analysis) F->G H 8. Interpretation & Conclusion G->H

References

Troubleshooting & Optimization

Technical Support Center: Vasoactive Intestinal Peptide (VIP) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vasoactive Intestinal Peptide (VIP) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during VIP-related assays.

Frequently Asked Questions (FAQs)

Q1: What is Vasoactive Intestinal Peptide (VIP) and what are its primary functions?

A1: Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that belongs to the secretin/glucagon superfamily. It is widely distributed throughout the central and peripheral nervous systems. VIP exerts a broad range of biological effects, including vasodilation, smooth muscle relaxation in the gastrointestinal tract, and modulation of immune responses.

Q2: Which receptors does VIP bind to and what are the downstream signaling pathways?

A2: VIP primarily binds to two G protein-coupled receptors (GPCRs): VPAC1 and VPAC2. Both receptors are typically coupled to the Gs alpha subunit, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). In some cell types, these receptors can also couple to Gq, activating Phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium.

Q3: What are the key considerations for handling and storing VIP?

A3: VIP is a peptide and is susceptible to degradation. For optimal stability, lyophilized VIP should be stored at -20°C or -80°C. Once reconstituted, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. For short-term storage (a few days), reconstituted VIP can be kept at 4°C. The stability of VIP is pH-dependent; it is more stable in acidic to neutral solutions and unstable in basic conditions.[1] The peptide can also adsorb to plastic and glass surfaces, which can be minimized by using low-protein-binding tubes or adding a carrier protein like bovine serum albumin (BSA) to the solution.

Troubleshooting Guides

This section provides solutions to common problems encountered in various VIP experimental setups.

Receptor Binding Assays
Issue Potential Cause Troubleshooting Steps
Low or No Specific Binding Degraded 125I-VIP: The radiolabeled peptide has a limited shelf life and can be damaged by radiolysis.Use a fresh batch of 125I-VIP. Store it properly according to the manufacturer's instructions.
VIP Proteolysis: Proteases in the membrane preparation or assay buffer can degrade VIP.Add a cocktail of protease inhibitors to your assay buffer. Leupeptin has been shown to be effective.[2]
Suboptimal Assay Conditions: Incorrect pH, temperature, or incubation time can affect binding.Optimize the assay conditions. VIP binding is typically optimal at a physiological pH (around 7.4).
High Non-Specific Binding Adsorption of 125I-VIP to Surfaces: VIP can stick to assay tubes and filter plates.Pre-coat tubes and plates with a solution like polyethylenimine (PEI) or BSA.[2] Use filter plates designed for low protein binding.
Insufficient Washing: Inadequate washing can leave unbound radioligand on the filter.Increase the number and volume of washes with ice-cold wash buffer.
Poor Reproducibility Inconsistent Pipetting: Inaccurate pipetting of small volumes of reagents or samples.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Variable Membrane Preparation: Inconsistency in the quality of the cell membrane preparations.Standardize the membrane preparation protocol to ensure consistency between batches.
VIP Enzyme-Linked Immunosorbent Assay (ELISA)
Issue Potential Cause Troubleshooting Steps
Low Signal or Sensitivity Degraded VIP in Samples: VIP is rapidly degraded in biological fluids like plasma.Collect blood samples in tubes containing protease inhibitors (e.g., aprotinin, EDTA). Process and freeze samples immediately after collection.
Improper Storage of Kit Reagents: Reagents may have degraded due to incorrect storage.Store all kit components at the recommended temperatures. Avoid repeated freeze-thaw cycles of standards and antibodies.
High Background Insufficient Washing: Inadequate removal of unbound reagents.Increase the number of wash steps and ensure complete aspiration of wash buffer from the wells.
Cross-reactivity: The antibody may be binding to other molecules in the sample matrix.Check the specificity of the antibodies provided in the kit. Ensure the sample matrix is appropriate for the assay.
Inconsistent Results Edge Effects: Temperature or evaporation gradients across the plate during incubation.Ensure the plate is sealed properly during incubations. Place the plate in the center of the incubator to ensure even temperature distribution.
Variability in Sample Handling: Differences in how samples are collected and processed.Standardize the sample collection and preparation protocol for all samples.
In Vitro Functional Assays (e.g., Smooth Muscle Relaxation, cAMP Accumulation)
Issue Potential Cause Troubleshooting Steps
No or Weak Response to VIP Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization.Ensure cells or tissues are not pre-exposed to VIP or other agonists. Allow for a sufficient washout period between treatments.
Low Receptor Expression: The cells or tissue may have low levels of VPAC receptors.Use a cell line known to express high levels of VPAC receptors or a tissue known to be responsive to VIP.
High Basal Activity (e.g., high basal cAMP) Constitutive Receptor Activity: Some cell lines may exhibit high basal receptor activity.If possible, use an inverse agonist to lower the basal signaling.
Variable Results Cell Passage Number: The responsiveness of cultured cells can change with increasing passage number.Use cells within a defined passage number range for all experiments.
Tissue Viability: The health of the isolated tissue can impact its responsiveness.Ensure proper handling and maintenance of isolated tissues in appropriate physiological buffers.
In Vivo Experiments
Issue Potential Cause Troubleshooting Steps
Lack of Expected Biological Effect Rapid In Vivo Degradation: VIP has a short half-life in circulation due to enzymatic degradation.[3]Consider co-administration with protease inhibitors or using more stable VIP analogs. Encapsulation in liposomes can also increase in vivo longevity.[4]
Poor Bioavailability: The route of administration may not be optimal for reaching the target tissue.Optimize the route of administration (e.g., intravenous, intraperitoneal) and the vehicle used for delivery.
High Variability Between Animals Differences in Metabolism: Individual animals may metabolize VIP at different rates.Use a sufficient number of animals per group to account for biological variability. Ensure animals are of similar age and weight.
Stress-induced Physiological Changes: Animal handling and experimental procedures can induce stress, affecting physiological responses.Acclimate animals to the experimental setup and handle them gently to minimize stress.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for VIP and its receptors. These values can vary depending on the specific experimental conditions, cell type, and species.

Table 1: VIP Receptor Binding Affinities (Kd) and Densities (Bmax)

Tissue/Cell TypeReceptor SubtypeKdBmaxSpecies
Rat Liver MembranesHigh Affinity0.42 nM1.5 pmol/mg proteinRat
Low Affinity170 nM38.6 pmol/mg proteinRat
Rat Spleen Lymphoid CellsHigh Affinity0.10 nM4.6 fmol/106 cellsRat
Low Affinity255 nM2915 fmol/106 cellsRat
Human Ventricular Myocardium (Non-failing)High Affinity400-800 pMN/AHuman
Human Pancreatic Cancer Cell LineN/A1.5 nMN/AHuman

Table 2: IC50 Values for VIP and Antagonists

CompoundCell Type/TissueIC50Species
VIPRat Peritoneal Macrophages1.90 nMRat
VIPMouse Peritoneal Macrophages1.58 nMMouse
[4-Cl-D-Phe6,Leu17]VIP (Antagonist)Rat Peritoneal Macrophages125.8 nMRat
[Ac-Tyr1,D-Phe2]GRF-(1-29)-NH2 (Antagonist)Mouse Peritoneal Macrophages251 nMMouse
VIP Hybrid (Antagonist)MDA-MB-231 Breast Cancer Cells0.5 µMHuman

Table 3: EC50 Values for VIP-Mediated Functional Responses

Functional ResponseCell Type/TissueEC50Species
Iodide Efflux (cAMP-mediated)Calu-3 Human Bronchial Epithelial Cells7.6 nMHuman
Smooth Muscle RelaxationHuman Myometrium (Outer Layer)10 nMHuman
Smooth Muscle RelaxationHuman Myometrium (Inner Layer)10 µMHuman
Acetylcholine ReleaseGuinea Pig Small Intestine10-10 to 10-6 M (Concentration-dependent)Guinea Pig

Experimental Protocols

Protocol 1: Radioligand Binding Assay for VIP Receptors

This protocol describes a competitive binding assay using 125I-VIP and cell membranes.

  • Membrane Preparation: Homogenize cells or tissues expressing VIP receptors in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a suitable binding buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • 50 µL of binding buffer or unlabeled VIP (for non-specific binding) or competing compounds.

    • 50 µL of 125I-VIP (at a concentration near its Kd).

    • 150 µL of the membrane preparation (3-20 µg of protein for cells, 50-120 µg for tissue).[5]

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[5]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in 0.3% PEI) using a vacuum manifold.

  • Washing: Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[5]

  • Detection: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine Kd and Bmax or IC50 values.

Protocol 2: VIP ELISA in Human Plasma

This protocol outlines the steps for a competitive ELISA to quantify VIP levels in plasma.

  • Sample Collection: Collect whole blood into chilled EDTA tubes containing a protease inhibitor (e.g., aprotinin). Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.[6] Store the plasma at -80°C until use.

  • Reagent Preparation: Prepare all reagents, standards, and samples as per the kit manufacturer's instructions. Bring all components to room temperature before use.[7]

  • Assay Procedure:

    • Add 50 µL of standards or samples to the appropriate wells of the antibody-coated microplate.

    • Immediately add 50 µL of biotin-conjugated VIP to each well. Mix gently and incubate for 1 hour at 37°C.[6]

    • Aspirate and wash the wells three times with wash buffer.

    • Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 30 minutes at 37°C.[6]

    • Aspirate and wash the wells five times with wash buffer.

    • Add 90 µL of TMB substrate solution to each well and incubate for 15-20 minutes at 37°C in the dark.[6]

    • Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Detection: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their concentrations. Calculate the VIP concentration in the samples from the standard curve.

Visualizations

VIP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VIP VIP VPACR VPAC1 / VPAC2 Receptor VIP->VPACR Binds Gs Gs VPACR->Gs Activates Gq Gq VPACR->Gq Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP PLC Phospholipase C Ca Ca²⁺ Release PLC->Ca PIP₂ to IP₃ PKC Protein Kinase C PLC->PKC PIP₂ to DAG Gs->AC Stimulates Gq->PLC Stimulates PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Response Cellular Response (e.g., Smooth Muscle Relaxation) CREB->Response Ca->PKC Activates PKC->Response

Caption: VIP signaling through Gs and Gq pathways.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Sample_Prep Sample Preparation (e.g., Plasma, Cell Culture) Incubation Incubation (VIP with Receptor/Antibody) Sample_Prep->Incubation Reagent_Prep Reagent Preparation (VIP, Antibodies, Buffers) Reagent_Prep->Incubation Washing Washing Steps (Remove Unbound Reagents) Incubation->Washing Detection Signal Detection (e.g., Radioactivity, Colorimetry) Washing->Detection Data_Acq Data Acquisition (Plate Reader, Scintillation Counter) Detection->Data_Acq Data_Analysis Data Analysis (Standard Curve, Kd/IC50 Calculation) Data_Acq->Data_Analysis Interpretation Results Interpretation Data_Analysis->Interpretation

Caption: General workflow for VIP immunoassays.

Troubleshooting_Tree cluster_issues Identify Issue cluster_causes Potential Causes cluster_solutions Solutions Start Problem with VIP Assay Low_Signal Low or No Signal Start->Low_Signal High_Background High Background Start->High_Background Poor_Repro Poor Reproducibility Start->Poor_Repro Degradation VIP/Reagent Degradation Low_Signal->Degradation Adsorption Peptide Adsorption Low_Signal->Adsorption Washing_Issue Insufficient Washing High_Background->Washing_Issue Contamination Reagent Contamination High_Background->Contamination Poor_Repro->Degradation Pipetting_Error Pipetting Inaccuracy Poor_Repro->Pipetting_Error Fresh_Reagents Use Fresh Reagents/ Add Protease Inhibitors Degradation->Fresh_Reagents Precoat_Tubes Use Low-Binding Tubes/ Pre-coat Surfaces Adsorption->Precoat_Tubes Optimize_Wash Optimize Wash Steps Washing_Issue->Optimize_Wash Calibrate_Pipette Calibrate Pipettes/ Standardize Technique Pipetting_Error->Calibrate_Pipette Check_Reagents Check Reagent Purity/ Use Sterile Technique Contamination->Check_Reagents

Caption: Troubleshooting decision tree for common VIP assay issues.

References

Technical Support Center: Vasoactive Intestinal Contractor (VIC) for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center is for guidance purposes only. Vasoactive Intestinal Contractor (VIC) is a sparsely studied peptide, and in vivo data is limited. Researchers should exercise caution and perform thorough dose-response studies for their specific animal models and experimental conditions.

Frequently Asked Questions (FAQs)

1. What is this compound (VIC)?

This compound (VIC) is a peptide that belongs to the endothelin family. It is structurally and functionally similar to endothelin-1 (B181129) (ET-1) and acts as a potent vasoconstrictor.

2. What is the mechanism of action of VIC?

VIC exerts its effects by binding to endothelin receptors, sharing a common receptor with ET-1.[1] This interaction initiates a signaling cascade that leads to an increase in intracellular calcium concentration (Ca2+ mobilization), which is a key step in smooth muscle contraction.

3. What are the known in vivo effects of VIC?

The primary documented in vivo effects of VIC are cardiovascular. In feline models, intravenous administration of VIC has been shown to cause biphasic changes in arterial pressure and complex effects on cardiovascular parameters, including increased central venous pressure and cardiac output.[2]

4. What is a recommended starting dosage for in vivo studies?

Based on available literature, a starting dosage of 0.1-1.0 nmol/kg administered intravenously has been used in cats for cardiovascular studies.[2] It is crucial to start at the lower end of this range and perform a dose-escalation study to determine the optimal dose for your specific model and endpoint.

5. What are the potential side effects of VIC administration?

Given its potent vasoconstrictor properties, potential side effects of VIC administration are likely related to its cardiovascular effects. These may include significant changes in blood pressure, heart rate, and regional blood flow.[2] Close monitoring of these parameters is essential during and after administration.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect at the initial dose - Insufficient Dose: The initial dose may be too low for the specific animal model or experimental conditions.- Peptide Degradation: Improper storage or handling of the VIC peptide may have led to its degradation.- Receptor Desensitization: Prior exposure to endothelin agonists could lead to receptor desensitization.- Dose Escalation: Gradually increase the dose in subsequent experiments while carefully monitoring for any physiological changes.- Verify Peptide Integrity: Ensure the peptide has been stored according to the manufacturer's instructions. Use a fresh vial if degradation is suspected.- Review Experimental History: Check if the animals have been previously treated with substances that could affect endothelin receptor sensitivity.
Exaggerated or Adverse Response - Excessive Dose: The administered dose is too high for the animal model, leading to an extreme physiological response.- Rapid Administration: A rapid bolus injection may cause a more pronounced and potentially adverse reaction.- Dose Reduction: Significantly reduce the dose in subsequent experiments.- Slower Infusion: Consider administering VIC as a slow intravenous infusion rather than a bolus injection to achieve a more controlled physiological response.
High Variability in Response Between Animals - Genetic Differences: Variations in the genetic background of the animals can lead to differences in receptor expression and sensitivity.- Anesthetic Effects: The type and depth of anesthesia can influence cardiovascular responses to vasoactive agents.- Underlying Health Status: Subclinical health issues in individual animals can affect their response to VIC.- Use of Inbred Strains: Employing a genetically homogenous animal strain can help reduce variability.- Standardize Anesthesia Protocol: Maintain a consistent anesthetic regimen across all experimental animals.- Health Screening: Ensure all animals are healthy and free from underlying conditions before the experiment.

Data Presentation

Table 1: In Vivo Dosage of this compound (VIC)

Animal Model Dosage Range Route of Administration Observed Effects Reference
Cat0.1-1.0 nmol/kgIntravenous (IV)Biphasic changes in arterial pressure, increased central venous pressure, increased cardiac output.[2]

Note: This table is based on limited available data. Researchers are strongly encouraged to perform their own dose-response studies.

Experimental Protocols

Protocol 1: Intravenous Administration of VIC in a Feline Model (Adapted from general peptide administration protocols)

1. Materials:

  • This compound (VIC) peptide
  • Sterile saline (0.9% NaCl) for reconstitution and dilution
  • Sterile insulin (B600854) syringes with appropriate gauge needles (e.g., 27-29G)
  • Anesthetized cat with a catheterized vein (e.g., cephalic or saphenous vein)
  • Physiological monitoring equipment (e.g., for blood pressure, heart rate)

2. Procedure:

  • Reconstitution: Reconstitute the lyophilized VIC peptide in sterile saline to a known stock concentration according to the manufacturer's instructions. Gently swirl to dissolve; do not shake vigorously.
  • Dose Calculation: Calculate the required volume of the VIC stock solution based on the animal's body weight and the desired dose (starting with the low end of the 0.1-1.0 nmol/kg range).
  • Dilution: Dilute the calculated volume of VIC stock solution in sterile saline to a suitable volume for injection (e.g., 0.1-0.5 mL).
  • Administration:
  • Ensure the animal is properly anesthetized and cardiovascular parameters are stable.
  • Slowly administer the diluted VIC solution through the intravenous catheter over a period of 1-2 minutes.
  • Flush the catheter with a small volume of sterile saline to ensure the full dose is delivered.
  • Monitoring: Continuously monitor cardiovascular parameters (blood pressure, heart rate, etc.) before, during, and after administration to assess the response.

Mandatory Visualizations

VIC_Signaling_Pathway VIC Vasoactive Intestinal Contractor (VIC) ETR Endothelin Receptor (e.g., ET-A) VIC->ETR Binding G_Protein Gq/11 Protein ETR->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_release Ca²⁺ Release ER->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Increased Intracellular Ca²⁺ PKC->Contraction Modulation Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Model Select Animal Model Dose_Selection Select Initial Dose Range (e.g., 0.1 nmol/kg) Animal_Model->Dose_Selection VIC_Prep Prepare VIC Stock Solution Dose_Selection->VIC_Prep Administration Administer VIC (e.g., IV Infusion) VIC_Prep->Administration Animal_Prep Anesthetize and Instrument Animal Baseline Record Baseline Physiological Data Animal_Prep->Baseline Baseline->Administration Monitoring Monitor Physiological Response Administration->Monitoring Data_Analysis Analyze Data Monitoring->Data_Analysis Dose_Adjustment Adjust Dose for Next Experiment Data_Analysis->Dose_Adjustment Troubleshooting_Logic Start Observe Response to VIC Administration No_Response No or Minimal Response? Start->No_Response Exaggerated_Response Exaggerated or Adverse Response? No_Response->Exaggerated_Response No Increase_Dose Action: Increase Dose & Check Peptide Integrity No_Response->Increase_Dose Yes Variable_Response High Variability Between Animals? Exaggerated_Response->Variable_Response No Decrease_Dose Action: Decrease Dose & Slow Administration Rate Exaggerated_Response->Decrease_Dose Yes Standardize_Protocol Action: Standardize Animal Strain, Anesthesia, and Health Status Variable_Response->Standardize_Protocol Yes Optimal_Response Optimal Response Achieved Variable_Response->Optimal_Response No Increase_Dose->Optimal_Response Decrease_Dose->Optimal_Response Standardize_Protocol->Optimal_Response

References

Technical Support Center: Culturing Cells for Vasoactive Intestinal Contractor (VIC) / Endothelin-2 (ET-2) Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for culturing cells to study Vasoactive Intestinal Contractor (VIC), the rodent equivalent of human Endothelin-2 (ET-2).

Frequently Asked Questions (FAQs)

Q1: Which cell lines are suitable for studying VIC/ET-2 signaling?

A1: Several cell lines are known to express endothelin receptors and respond to VIC/ET-2. Commonly used and well-characterized cell lines include:

  • Swiss 3T3 cells: A mouse embryonic fibroblast cell line that is a well-established model for studying mitogenic signaling pathways activated by endothelins.[1][2][3]

  • HT-29 cells: A human colon adenocarcinoma cell line that expresses receptors for vasoactive peptides and is used to study intestinal cell signaling.

  • HRT-18 cells: A human rectal adenocarcinoma cell line, also known as HCT-8, suitable for investigating VIC/ET-2 effects in a gastrointestinal context.[4]

Q2: What are the key signaling pathways activated by VIC/ET-2?

A2: VIC/ET-2 binds to two G-protein coupled receptors (GPCRs): the Endothelin A receptor (ETA) and the Endothelin B receptor (ETB).[5][6] Activation of these receptors can trigger multiple downstream signaling cascades:

  • Calcium Mobilization: Primarily through Gq protein coupling, which activates Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, and DAG activates Protein Kinase C (PKC).[7][8]

  • cAMP Modulation: Depending on the receptor subtype and cell type, VIC/ET-2 can also couple to Gs or Gi proteins, leading to the stimulation or inhibition of adenylyl cyclase (AC) and subsequent changes in intracellular cyclic AMP (cAMP) levels.[5][9][10]

  • MAPK/ERK Pathway: Downstream of calcium and PKC activation, VIC/ET-2 can stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is crucial for cell proliferation and differentiation.[11][12]

Q3: What are the typical concentrations of VIC/ET-2 to use in cell-based assays?

A3: The optimal concentration of VIC/ET-2 will vary depending on the cell line and the specific assay. However, based on published data, a concentration range of 0.1 nM to 100 nM is a good starting point for most experiments. For receptor binding assays, picomolar to low nanomolar concentrations of radiolabeled ligand are typically used. For functional assays like calcium mobilization, EC50 values are often in the low nanomolar range.[1][13]

Experimental Protocols

Cell Culture Protocols

Swiss 3T3 Cell Culture

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% bovine calf serum.

  • Passaging: Subculture when cells are 70-80% confluent. Do not allow the culture to become fully confluent. Use a 1:10 to 1:20 split ratio.

  • Thawing: Thaw frozen cells rapidly in a 37°C water bath. Transfer to a culture flask with pre-warmed medium.[14][15]

HT-29 Cell Culture

  • Growth Medium: McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS). Some protocols may use DMEM with high glucose.

  • Passaging: Subculture at a ratio of 1:2 to 1:4 when the cells reach 70-80% confluence. Media should be renewed every 2 to 3 days.[16][17][18]

  • Thawing: Thaw cells quickly and centrifuge to remove the cryopreservative before resuspending in fresh, pre-warmed medium.[17][18]

HRT-18 (HCT-8) Cell Culture

  • Growth Medium: RPMI-1640 medium supplemented with 10% horse serum.

  • Passaging: Subculture at a 1:4 ratio. Feed the cells 3 to 4 times a week.

  • Thawing: Thaw vials rapidly and transfer the contents to a centrifuge tube with complete medium. Spin to pellet the cells and resuspend in fresh medium to remove cryoprotectant.[4][19]

Receptor Binding Assay Protocol

This protocol is adapted for a 96-well microtiter plate format.

  • Cell Preparation: Culture your chosen cell line to 80-90% confluency.

  • Membrane Preparation (Optional, for higher throughput):

    • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge to pellet the membranes. Resuspend in a suitable assay buffer.

  • Assay Setup:

    • In a 96-well filter plate, add assay buffer, your unlabeled competitor (VIC/ET-2 or other ligands), and the cell membranes or whole cells.

    • Add a constant concentration of radiolabeled ligand (e.g., [¹²⁵I]-ET-1).

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 3 hours) to allow binding to reach equilibrium.[20]

  • Separation of Bound and Free Ligand: Filter the contents of the plate and wash with ice-cold buffer to remove unbound radioligand.

  • Detection: Measure the radioactivity of the filters using a gamma counter.

  • Data Analysis: Determine the binding affinity (Kd) and receptor density (Bmax) from saturation binding experiments, or the inhibitory constants (Ki) from competition binding experiments.[21]

Calcium Imaging Protocol with Fura-2 AM
  • Cell Seeding: Plate cells on glass coverslips or in imaging-compatible plates 24-48 hours before the experiment.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution in a suitable buffer (e.g., HBSS) at a final concentration of 1-5 µM.

    • Incubate the cells with the loading solution for 30-60 minutes at room temperature or 37°C in the dark.[5][22][23]

  • De-esterification: Wash the cells with fresh buffer and incubate for an additional 30 minutes to allow for the complete hydrolysis of the AM ester.[23]

  • Imaging:

    • Mount the coverslip on a fluorescence microscope equipped for ratiometric imaging.

    • Excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm.

    • Establish a stable baseline fluorescence ratio before adding VIC/ET-2.

  • Stimulation: Add VIC/ET-2 at the desired concentration and record the change in the 340/380 nm fluorescence ratio over time.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. Calculate the peak response and EC50 values from concentration-response curves.[2]

Western Blot Protocol for VIC/ET-2 Signaling
  • Cell Treatment: Culture cells to 70-80% confluency and serum-starve overnight if necessary. Treat with VIC/ET-2 for the desired time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest overnight at 4°C. For VIC/ET-2 signaling, consider antibodies against:

    • Phospho-ERK1/2 (p-ERK1/2) and total ERK1/2

    • Phospho-PKC (pan or isoform-specific) and total PKC

    • A loading control like GAPDH or β-actin

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities to determine the relative changes in protein phosphorylation.

Data Presentation

Table 1: Receptor Binding Affinities (Ki) of Endothelins and VIC

LigandReceptorCell Line/TissueKi (nM)
ET-1ET ReceptorA10 Rat Smooth Muscle0.14
ET-2ET ReceptorA10 Rat Smooth Muscle0.16
VICET ReceptorA10 Rat Smooth Muscle0.2
ET-3ET ReceptorA10 Rat Smooth Muscle16

Data from[21]

Table 2: EC50 Values for Endothelin-Induced Calcium Mobilization

LigandCell LineEC50 (nM)
ET-1C6-BU-1 Rat Glioma0.71
ET-2C6-BU-1 Rat Glioma1.14
ET-3C6-BU-1 Rat Glioma120

Data from[13]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Slow Cell Growth or Poor Viability Incorrect media or supplements; Mycoplasma contamination; Improper thawing technique.Verify the recommended culture conditions for your specific cell line. Test for and eliminate mycoplasma. Thaw cells quickly and remove cryoprotectant.
Inconsistent Response to VIC/ET-2 Receptor desensitization; Variation in cell passage number; Inconsistent cell density.Minimize prolonged exposure to agonists. Use cells within a consistent and low passage number range. Ensure consistent cell seeding density for all experiments.[19][24]
Low Signal in Calcium Imaging Incomplete Fura-2 AM loading or de-esterification; Low receptor expression.Optimize Fura-2 AM concentration and incubation times. Ensure cells are healthy and not over-confluent. Confirm receptor expression via RT-PCR or binding assays.
High Background in Western Blots Insufficient blocking; Primary or secondary antibody concentration too high; Inadequate washing.Increase blocking time or try a different blocking agent. Titrate antibody concentrations. Increase the number and duration of wash steps.
No or Weak Signal in Western Blots for Phospho-proteins Rapid dephosphorylation after cell lysis; Low protein abundance; Inefficient antibody.Use phosphatase inhibitors in your lysis buffer and keep samples on ice. Increase the amount of protein loaded. Use a validated antibody known to work for Western blotting.

Signaling Pathway and Experimental Workflow Diagrams

VIC_ET2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus VIC VIC / ET-2 ETA ETA Receptor VIC->ETA binds ETB ETB Receptor VIC->ETB binds Gq Gq ETA->Gq activates ETB->Gq activates Gs Gs ETB->Gs activates PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gs->AC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces cAMP ↑ cAMP AC->cAMP produces Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER releases PKC PKC DAG->PKC activates Ca2_cyto ↑ [Ca²⁺]i Ca2_ER->Ca2_cyto Ca2_cyto->PKC co-activates MAPK_cascade MAPK Cascade (Raf-MEK-ERK) PKC->MAPK_cascade activates PKA PKA cAMP->PKA activates PKA->MAPK_cascade activates ERK_nuc p-ERK MAPK_cascade->ERK_nuc translocates Transcription Gene Transcription ERK_nuc->Transcription regulates

Caption: VIC/ET-2 Signaling Pathways.

Experimental_Workflow cluster_assays Experimental Assays start Start: Select Cell Line (e.g., Swiss 3T3, HT-29) culture Cell Culture & Expansion start->culture seed Seed Cells for Experiment culture->seed binding_assay Receptor Binding Assay (Determine Ki) seed->binding_assay calcium_assay Calcium Imaging (Measure EC50) seed->calcium_assay western_blot Western Blot (Analyze p-ERK, p-PKC) seed->western_blot data_analysis Data Analysis & Interpretation binding_assay->data_analysis calcium_assay->data_analysis western_blot->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General Experimental Workflow.

References

Technical Support Center: Vasoactive Intestinal Contractor (VIC) Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vasoactive Intestinal Contractor (VIC) and the endothelin (ET) system. As VIC is a member of the endothelin family and shares receptors with Endothelin-1 (B181129) (ET-1), the guidance provided here is broadly applicable to research involving ET-1.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound (VIC) and how does it relate to Endothelin-1 (ET-1)?

A1: this compound (VIC) is a peptide hormone belonging to the endothelin family.[1] It shares a common receptor with Endothelin-1 (ET-1) and can elicit similar physiological responses, such as potent vasoconstriction and effects on smooth muscle contraction.[2][3] Therefore, many of the experimental approaches and challenges in VIC research overlap with those of ET-1.

Q2: Which signaling pathways are activated by VIC/ET-1?

A2: VIC and ET-1 mediate their effects through two main G protein-coupled receptors (GPCRs), the endothelin A (ETA) and endothelin B (ETB) receptors. These receptors couple to several G protein families, primarily Gq/11, but also Gi/o, Gs, and G12/13, to initiate downstream signaling cascades. The most prominent pathway involves Gq/11, which activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC), ultimately leading to cellular responses like smooth muscle contraction.

Q3: What are the primary applications of VIC/ET-1 research?

A3: Research on VIC and the endothelin system is crucial for understanding their roles in a variety of physiological and pathophysiological processes. This includes cardiovascular diseases like hypertension and heart failure, pulmonary hypertension, and kidney disease.[4][5] Endothelin receptor antagonists are a class of drugs developed to treat some of these conditions.[4]

Q4: Why do my in vitro and in vivo results with ET receptor antagonists show discrepancies in potency?

A4: A common reason for discrepancies between in vitro and in vivo potencies of endothelin receptor antagonists is their high degree of binding to plasma proteins, particularly serum albumin.[6] This binding can reduce the free concentration of the antagonist available to interact with the receptors in vivo, leading to a lower apparent potency compared to in vitro assays that lack these proteins.[6]

Troubleshooting Guides

Receptor Binding Assays
Problem Possible Cause(s) Suggested Solution(s)
High non-specific binding 1. Inadequate blocking of non-specific sites.2. Radioligand sticking to filter plates or tubes.3. Concentration of radioligand is too high.1. Increase the concentration of blocking agents (e.g., BSA).2. Pre-treat filter plates and tubes with a blocking agent like polyethyleneimine. Consider using low-protein-binding labware.3. Titrate the radioligand to the lowest concentration that gives a robust signal-to-noise ratio.
Low specific binding 1. Degraded radioligand or peptide.2. Low receptor expression in the cell/tissue preparation.3. Suboptimal binding buffer conditions (pH, ionic strength).1. Aliquot and store radioligands and peptides at -80°C. Avoid repeated freeze-thaw cycles.2. Use a cell line known to express high levels of endothelin receptors (e.g., A10 cells) or use tissues with high receptor density.[7]3. Optimize buffer components. Typically, a Tris-based buffer with divalent cations (e.g., MgCl2, CaCl2) is used.
Inconsistent results between experiments 1. Variability in cell/tissue preparation.2. Pipetting errors.3. Inconsistent incubation times.1. Standardize the protocol for membrane preparation or cell harvesting. Ensure consistent protein concentrations.2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.3. Precisely control incubation times, as antagonist binding can be more reversible than agonist binding.[2]
Functional Assays (Smooth Muscle Contraction & Calcium Mobilization)
Problem Possible Cause(s) Suggested Solution(s)
No or weak response to VIC/ET-1 1. Degraded peptide.2. Desensitization of receptors.3. Issues with the tissue preparation (e.g., damaged tissue).4. Problems with the calcium indicator dye (for calcium assays).1. Use freshly prepared peptide solutions.2. Ensure adequate washout times between agonist applications.3. Handle tissue preparations gently to maintain viability. Ensure proper oxygenation of the organ bath.4. Check the loading protocol for the calcium indicator dye. Ensure the dye is not expired and is protected from light.
High baseline contraction or calcium levels 1. Spontaneous contractile activity of the tissue.2. Cell culture stress or damage.3. Autofluorescence or dye leakage (for calcium assays).1. Allow the tissue to equilibrate in the organ bath until a stable baseline is achieved.2. Handle cells gently during preparation. Ensure optimal cell culture conditions.3. Run appropriate controls (e.g., unloaded cells) to assess background fluorescence.
Variability in the magnitude of response 1. Differences in tissue responsiveness.2. Inconsistent agonist concentrations.3. Edge effects in multi-well plates.1. Normalize responses to a maximal stimulus (e.g., high potassium solution for contraction assays).2. Prepare fresh serial dilutions of the agonist for each experiment.3. Avoid using the outer wells of the plate, or ensure a humidified environment during incubation.

Quantitative Data Summary

The following tables summarize key quantitative data for VIC, ET-1, and related antagonists.

Table 1: Receptor Binding Affinity (Ki) and Dissociation Constant (Kd)

CompoundReceptorPreparationKi (nM)Kd (nM)
VICET ReceptorA10 Cells0.2[7]-
ET-1ET ReceptorA10 Cells0.14[7]0.12[7]
ET-1ETA ReceptorBovine Cloned-0.02[8]
ET-1ETB ReceptorPorcine Cerebellum0.08 (IC50)-
ET-2ET ReceptorA10 Cells0.16[7]-
ET-3ET ReceptorA10 Cells16[7]-
ET-3ETB ReceptorPorcine Cerebellum0.17 (IC50)-
Sarafotoxin S6bET ReceptorA10 Cells0.6[7]-

Table 2: Functional Potency (EC50) and Antagonist Inhibitory Concentration (IC50)

CompoundAssayTissue/Cell LineEC50 (nM)IC50 (nM)
ET-1ContractionHuman Resistance Vessels6.5[9]-
ET-1ContractionPorcine Coronary Artery0.4[10]-
ET-1Inositol Phosphate ProductionBovine ETA Cells2.3[8]-
ET-1Calcium FluxNomad ETB Cell Line2.38[11]-
ET-1cAMP FluxNomad ETB Cell Line5.61[11]-
PD-156707ET-1 Binding--0.37
L-749329ET-1 Binding--0.29
Ro-47-0203ET-1 Binding--5.7
A-127722ET-1 Binding--0.22
Ro46-2005ET-3 BindingPorcine Cerebellum-570[2]
PD142893ET-3 BindingPorcine Cerebellum-410[2]

Experimental Protocols

Endothelin Receptor Binding Assay

This protocol is adapted for a high-throughput format using A10 cells, which express a high affinity ET-1 receptor.[7]

Materials:

  • A10 cells

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 1 mM CaCl2, and 0.2% BSA

  • Radioligand: [125I]Tyr13-ET-1

  • Non-specific binding control: 1 µM unlabeled ET-1

  • Test compounds (VIC, antagonists, etc.)

  • 96-well microtiter filtration plate with PVDF membranes

  • Scintillation counter

Procedure:

  • Cell Culture and Membrane Preparation: Culture A10 cells to confluency. Harvest cells and prepare a membrane fraction by homogenization and centrifugation. Resuspend the membrane pellet in binding buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Binding buffer

    • Test compound or vehicle

    • Unlabeled ET-1 for non-specific binding wells

    • [125I]Tyr13-ET-1 (final concentration ~50 pM)

    • Cell membrane preparation (approximately 10-20 µg protein/well)

  • Incubation: Incubate the plate at 37°C for 60 minutes with gentle shaking.

  • Filtration: Transfer the contents of the assay plate to the filtration plate. Wash the wells rapidly with ice-cold wash buffer (Binding Buffer without BSA) to separate bound from free radioligand.

  • Detection: Allow the filters to dry. Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine Kd and Bmax from saturation binding experiments or Ki/IC50 values from competition binding experiments.

Smooth Muscle Contraction Assay

This protocol describes the measurement of isometric contraction of isolated tissue rings in an organ bath.

Materials:

  • Isolated tissue (e.g., rat thoracic aorta)

  • Krebs-Henseleit solution (oxygenated with 95% O2 / 5% CO2)

  • Organ bath system with isometric force transducers

  • VIC or ET-1 stock solutions

  • Data acquisition system

Procedure:

  • Tissue Preparation: Dissect the desired artery and cut it into rings (2-3 mm in length). Mount the rings in the organ bath chambers filled with Krebs-Henseleit solution maintained at 37°C.

  • Equilibration: Allow the tissue rings to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g), washing them with fresh Krebs-Henseleit solution every 15-20 minutes.

  • Viability Check: Contract the tissues with a high concentration of potassium chloride (e.g., 80 mM KCl) to ensure viability. Wash out the KCl and allow the tissue to return to baseline.

  • Cumulative Concentration-Response Curve: Once a stable baseline is achieved, add cumulative concentrations of VIC or ET-1 to the organ bath. Allow the response to each concentration to reach a plateau before adding the next concentration.

  • Data Analysis: Record the contractile force at each concentration. Normalize the responses to the maximal contraction induced by KCl. Plot the concentration-response curve and calculate the EC50 and Emax values.

Intracellular Calcium Mobilization Assay

This protocol outlines the measurement of changes in intracellular calcium concentration using a fluorescent indicator dye.

Materials:

  • Cultured cells expressing endothelin receptors (e.g., vascular smooth muscle cells)

  • Fluorescent calcium indicator (e.g., Fura-2 AM or Indo-1 AM)

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • VIC or ET-1 stock solutions

  • Fluorometric imaging system or plate reader

Procedure:

  • Cell Seeding: Seed cells onto black-walled, clear-bottom 96-well plates and grow to near confluency.

  • Dye Loading: Wash the cells with HBSS. Load the cells with the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) in HBSS for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells gently with HBSS to remove extracellular dye.

  • Baseline Measurement: Place the plate in the fluorometer and measure the baseline fluorescence for a few minutes.

  • Stimulation: Add VIC, ET-1, or other test compounds to the wells and continue to record the fluorescence signal over time.

  • Data Analysis: The change in fluorescence intensity or ratio is proportional to the change in intracellular calcium concentration. Calculate parameters such as peak response, time to peak, and area under the curve. Determine the EC50 from concentration-response curves.

Visualizations

VIC/ET-1 Signaling Pathway

VIC_ET1_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_gq Gq/11 Pathway cluster_other Other Pathways VIC VIC / ET-1 ETAR ETA Receptor VIC->ETAR ETBR ETB Receptor VIC->ETBR Gq Gαq/11 ETAR->Gq G1213 Gα12/13 ETAR->G1213 Gs Gαs ETAR->Gs ETBR->Gq Gi Gαi ETBR->Gi PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER activates PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ (intracellular) ER->Ca releases Ca->PKC co-activates Response Cellular Response (e.g., Contraction, Proliferation) Ca->Response PKC->Response Rho Rho/Rho Kinase G1213->Rho Rho->Response AC_inc Adenylyl Cyclase (Stimulation) Gs->AC_inc cAMP_inc ↑ cAMP AC_inc->cAMP_inc cAMP_inc->Response AC_dec Adenylyl Cyclase (Inhibition) Gi->AC_dec cAMP_dec ↓ cAMP AC_dec->cAMP_dec cAMP_dec->Response

VIC/ET-1 Signaling Pathways
Experimental Workflow for a Functional Assay

experimental_workflow prep 1. Preparation (e.g., Isolate Tissue or Culture Cells) equilibration 2. Equilibration / Dye Loading (Establish Baseline) prep->equilibration stim 3. Stimulation (Add VIC/ET-1) equilibration->stim measure 4. Measurement (Record Contraction or Fluorescence) stim->measure analysis 5. Data Analysis (Normalize Data, Calculate EC50) measure->analysis conclusion 6. Conclusion analysis->conclusion

References

Technical Support Center: Enhancing the Specificity of Vasoactive Intestinal Contractor (VIC)/Endothelin-2 (ET-2) Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the specificity of Vasoactive Intestinal Contractor (VIC), also known as Endothelin-2 (ET-2), antibodies in various immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (VIC)/Endothelin-2 (ET-2)?

This compound (VIC) is a potent vasoconstrictive peptide that is also known as Endothelin-2 (ET-2).[1][2] It is a member of the endothelin family, which also includes Endothelin-1 (ET-1) and Endothelin-3 (ET-3). VIC/ET-2 is involved in a variety of physiological processes, including the regulation of vascular tone, cell proliferation, and reproductive functions.[2][3]

Q2: What are the main challenges in working with VIC/ET-2 antibodies?

The primary challenges when working with VIC/ET-2 antibodies are ensuring specificity and achieving a high signal-to-noise ratio. Due to the high degree of homology between the endothelin peptides, cross-reactivity with ET-1 and ET-3 is a significant concern.[4] Additionally, issues such as non-specific binding, high background, and weak signal are common hurdles in immunoassays.

Q3: How can I validate the specificity of my VIC/ET-2 antibody?

Antibody specificity can be validated through several methods:

  • Peptide Blocking (Neutralization) Assay: This is a crucial control to demonstrate that the antibody specifically recognizes VIC/ET-2. The antibody is pre-incubated with an excess of the immunizing peptide, which should block the antibody from binding to the target protein in the sample. A significant reduction or elimination of the signal in the presence of the blocking peptide indicates specificity.[1][3][5][6]

  • Western Blotting with Positive and Negative Controls: Use cell lysates or tissues known to express high levels of VIC/ET-2 as a positive control and those with low or no expression as a negative control. An antibody should detect a band at the expected molecular weight for VIC/ET-2 (approximately 20 kDa for the precursor and 2.5 kDa for the mature peptide) only in the positive control.[3][7][8]

  • Knockout/Knockdown Validated Samples: The most definitive way to demonstrate specificity is to use samples from a knockout or knockdown model where the EDN2 gene has been silenced. A specific antibody should show no signal in these samples.

Troubleshooting Guides

This section provides detailed troubleshooting advice for common issues encountered during experiments with VIC/ET-2 antibodies.

Issue 1: High Background or Non-Specific Staining

High background can obscure the specific signal, making data interpretation difficult.

Possible Causes and Solutions:

Cause Solution
Inadequate Blocking Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Optimize the blocking agent; common options include 5% non-fat dry milk or Bovine Serum Albumin (BSA) in a suitable buffer like TBST or PBST. For immunohistochemistry (IHC), using normal serum from the same species as the secondary antibody is recommended.[9]
Primary Antibody Concentration Too High Titrate the primary antibody to determine the optimal concentration that provides a strong specific signal with low background. Start with the manufacturer's recommended dilution and perform a series of dilutions (e.g., 1:500, 1:1000, 1:2000).[9]
Secondary Antibody Non-Specific Binding Run a control experiment with only the secondary antibody to check for non-specific binding. If background is observed, consider using a pre-adsorbed secondary antibody or changing the blocking agent.
Insufficient Washing Increase the number and duration of wash steps. Use a buffer containing a mild detergent like Tween-20 (e.g., 0.05-0.1% in TBST or PBST).[9]
Endogenous Enzyme Activity (for HRP/AP detection) For IHC, quench endogenous peroxidase activity with 3% hydrogen peroxide in methanol (B129727) or water. For alkaline phosphatase, use levamisole (B84282) in the final wash before substrate addition.[10]
Issue 2: Weak or No Signal

A faint or absent signal can be due to a variety of factors, from antibody performance to protocol issues.

Possible Causes and Solutions:

Cause Solution
Low Primary Antibody Concentration Increase the concentration of the primary antibody or extend the incubation time (e.g., overnight at 4°C).[7]
Suboptimal Antigen Retrieval (IHC) For formalin-fixed paraffin-embedded (FFPE) tissues, antigen retrieval is crucial. Optimize the retrieval method (heat-induced or enzymatic) and buffer conditions (e.g., citrate (B86180) buffer pH 6.0 or Tris-EDTA pH 9.0).[11]
Inactive Antibody Ensure the antibody has been stored correctly according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. Confirm the antibody is validated for the specific application.
Low Target Protein Expression Use a positive control with known high expression of VIC/ET-2 to confirm the protocol and antibody are working. Consider using a more sensitive detection system or signal amplification techniques.
Incompatible Primary and Secondary Antibodies Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-rabbit secondary for a rabbit primary antibody).

Experimental Protocols

Peptide Blocking Protocol for Specificity Validation

This protocol is essential for confirming that your VIC/ET-2 antibody is binding specifically to the target protein.

  • Determine Optimal Antibody Concentration: First, determine the optimal working dilution of your primary antibody that gives a clear signal with minimal background in your application (Western Blot or IHC).

  • Prepare Antibody-Peptide Mixture:

    • Create two tubes. Label one "Blocked" and the other "Control."

    • Dilute the primary antibody in your standard antibody dilution buffer to the final volume needed for both experiments.

    • Divide the diluted antibody equally between the two tubes.

    • To the "Blocked" tube, add the VIC/ET-2 blocking peptide at a 5-10 fold molar excess to the antibody.

    • To the "Control" tube, add an equal volume of the buffer used to dissolve the peptide.

  • Incubation: Incubate both tubes for 1-2 hours at room temperature or overnight at 4°C with gentle agitation to allow the peptide to bind to the antibody.[5]

  • Staining: Proceed with your standard Western Blot or IHC protocol, using the "Blocked" and "Control" antibody solutions on parallel samples.

  • Analysis: Compare the signal from the "Blocked" sample to the "Control" sample. A significant reduction or absence of signal in the "Blocked" sample indicates that the antibody is specific for VIC/ET-2.[5][6]

General Immunohistochemistry (IHC-P) Protocol for VIC/ET-2

This protocol provides a starting point for staining VIC/ET-2 in formalin-fixed, paraffin-embedded (FFPE) tissues. Optimization will be required for your specific antibody and tissue type.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2-3 changes, 5 minutes each).

    • Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%), 3 minutes each.

    • Rinse in distilled water.[11][12]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0). Heat slides in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.[12]

  • Blocking Endogenous Peroxidase:

    • Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.[10]

  • Blocking Non-Specific Binding:

    • Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the VIC/ET-2 primary antibody to its optimal concentration in the blocking solution.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Wash slides 3 times with PBST (PBS with 0.05% Tween-20).

    • Incubate with a biotinylated or HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash slides 3 times with PBST.

    • If using a biotinylated secondary, incubate with an avidin-biotin complex (ABC) reagent.

    • Develop the signal with a suitable chromogen (e.g., DAB).[11]

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through a graded ethanol series and clear in xylene.

    • Mount with a permanent mounting medium.[11][12]

General Western Blot Protocol for VIC/ET-2

This protocol is a guideline for detecting VIC/ET-2 in cell lysates or tissue homogenates.

  • Sample Preparation:

    • Lyse cells or homogenize tissue in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysate using a BCA or Bradford assay.[13][14]

  • SDS-PAGE:

    • Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.

    • Load samples onto an SDS-polyacrylamide gel and run electrophoresis until the dye front reaches the bottom.[13]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking:

    • Incubate the membrane in a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature with gentle agitation.[9]

  • Primary Antibody Incubation:

    • Dilute the VIC/ET-2 primary antibody in the blocking solution to its optimal concentration.

    • Incubate the membrane overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation:

    • Wash the membrane 3-4 times for 5-10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature.

  • Detection:

    • Wash the membrane 3-4 times for 5-10 minutes each with TBST.

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Detect the signal using X-ray film or a digital imaging system.[14]

Visualizations

VIC/ET-2 Signaling Pathway

VIC_ET2_Signaling cluster_ligand Ligands cluster_receptor Receptors cluster_downstream Downstream Signaling VIC_ET2 VIC / ET-2 ETAR ET-A Receptor VIC_ET2->ETAR ETBR ET-B Receptor VIC_ET2->ETBR ET1 ET-1 ET1->ETAR ET1->ETBR Gq Gq ETAR->Gq ETBR->Gq PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Contraction Smooth Muscle Contraction Ca_PKC->Contraction Proliferation Cell Proliferation Ca_PKC->Proliferation

Caption: Simplified signaling pathway of VIC/ET-2 and ET-1.

Antibody Specificity Validation Workflow

Antibody_Validation_Workflow start Start: Select VIC/ET-2 Antibody western_blot Western Blot with Positive/Negative Controls start->western_blot peptide_block Peptide Blocking Assay western_blot->peptide_block knockout_validation Knockout/Knockdown Sample Validation peptide_block->knockout_validation specific Antibody is Specific knockout_validation->specific not_specific Antibody is Not Specific knockout_validation->not_specific optimize Troubleshoot & Optimize Protocol not_specific->optimize choose_new Choose a Different Antibody not_specific->choose_new optimize->western_blot Re-evaluate choose_new->start Re-start

Caption: Workflow for validating the specificity of VIC/ET-2 antibodies.

Troubleshooting Logic for High Background

High_Background_Troubleshooting start High Background Observed check_secondary Run Secondary Antibody Only Control start->check_secondary secondary_issue Secondary Antibody Non-Specific check_secondary->secondary_issue Background Present primary_issue Primary Antibody or Blocking Issue check_secondary->primary_issue No Background use_adsorbed_secondary Use Pre-adsorbed Secondary secondary_issue->use_adsorbed_secondary optimize_blocking Optimize Blocking (Time, Agent) primary_issue->optimize_blocking titrate_primary Titrate Primary Antibody optimize_blocking->titrate_primary increase_washes Increase Washes titrate_primary->increase_washes resolved Background Reduced increase_washes->resolved use_adsorbed_secondary->resolved

Caption: Troubleshooting workflow for high background staining.

References

Technical Support Center: Method Refinement for Studying Intestinal Microcirculation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on intestinal microcirculation studies.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, providing potential causes and solutions in a straightforward question-and-answer format.

Question: I am observing significant motion artifacts in my intravital microscopy (IVM) images of the mouse intestine. What can I do to minimize them?

Answer: Motion artifacts from peristalsis, respiration, and cardiac pulsations are a common challenge in intestinal IVM.[1] Here are several strategies to mitigate them:

  • Pharmacological Intervention: Administering anti-peristaltic agents like atropine (B194438) or scopolamine (B1681570) can reduce smooth muscle contractions.[2] The sedative dexmedetomidine (B676) has also been shown to reduce involuntary movements and improve image stability.

  • Mechanical Stabilization:

    • Intestinal Loop Fixation: Gently exteriorize a loop of the intestine and secure it in a custom-made chamber or on a platform. Sutures or tissue adhesives (e.g., cyanoacrylate) can be used to fix the mesentery to the surrounding tissue or the imaging platform, but care must be taken not to impede blood flow.

    • Suction-Based Stabilizers: A gentle suction applied through a small ring placed on the tissue surface can effectively immobilize a small area for imaging.

    • Coverslip Pressure: Placing a coverslip directly on the exposed intestine can help dampen movement, though excessive pressure must be avoided to prevent compression of microvessels.

  • Gated Imaging: Synchronize image acquisition with the respiratory and/or cardiac cycles. This can be achieved using prospective triggering (acquiring images at the same point in each cycle) or retrospective gating (timestamping images and sorting them post-acquisition).

  • Image Processing Software: Post-acquisition image registration algorithms can correct for minor residual motion. Software like IMART (Intravital Microscopy Artifact Reduction Tool) can be used for this purpose.

Question: My Sidestream Dark Field (SDF) imaging videos of the intestinal serosa are blurry and the capillaries are not well-defined. What could be the problem?

Answer: Blurry SDF images are often due to a few key issues:

  • Pressure Artifacts: Applying too much pressure with the SDF probe can compress capillaries and larger vessels, leading to a cessation of blood flow and a poor-quality image. The absence of flow in larger venules is a key indicator of excessive pressure.[3][4] To avoid this, gently place the probe on the tissue surface and then slightly retract it until a clear image is obtained without halting blood flow.

  • Debris on the Probe Tip: Mucus or other debris on the disposable cap of the probe can obscure the image. Ensure the cap is clean before each measurement.

  • Inadequate Focus: The focal depth of the SDF device needs to be adjusted to clearly visualize the microvasculature. Experiment with adjusting the focus to bring the capillaries into sharp view.

  • Movement During Acquisition: Similar to IVM, movement of the intestine or the handheld probe can cause blurring. Try to stabilize the intestinal loop and hold the probe as steady as possible during the 20-second recording period.[3]

Question: I am using Laser Speckle Contrast Imaging (LSCI) and the perfusion values seem to be overestimated, especially in areas with no visible flow. Why is this happening?

Answer: Overestimation of blood flow with LSCI, particularly in low-flow or static areas, can be caused by movement artifacts.[2] LSCI interprets any movement of speckles as flow. Therefore, cardiac pulsations, respiratory movements, or even slight vibrations of the experimental setup can be registered as a flow signal, leading to artificially high perfusion units.[2][5]

  • Solutions:

    • Mechanical Stabilization: Secure the animal and the intestinal segment as rigidly as possible to minimize physiological movements.

    • Gating: If possible with your system, gate the image acquisition to the cardiac and respiratory cycles.

    • Fiducial Markers: Place a static, non-reflective fiducial marker in the field of view. Any "flow" detected from this marker is due to motion artifact, and this data can be used to correct the perfusion values of the tissue.

    • Data Filtering: In post-processing, apply filters to remove data points that correspond to known frequencies of physiological motion.

Question: How can I ensure the viability of the exteriorized intestinal segment throughout a long experiment?

Answer: Maintaining tissue viability is crucial for obtaining physiologically relevant data. Here are key steps to follow:

  • Maintain Temperature: Keep the animal's core body temperature at 37°C using a heating pad and monitor it with a rectal probe. The exteriorized intestinal loop should also be kept warm.

  • Prevent Dehydration: Continuously superfuse the exposed tissue with a warmed (37°C), bicarbonate-buffered saline solution (e.g., Krebs-Henseleit solution) with a pH of 7.4. This prevents the tissue from drying out and maintains its physiological environment.

  • Minimize Tissue Handling: Handle the intestine gently and minimally with atraumatic forceps to avoid inducing inflammation or damaging the microvasculature.

  • Protect from Light: Excessive exposure to the microscope's illumination can cause phototoxicity. Use the lowest light intensity necessary for image acquisition and use filters to block unnecessary wavelengths.

Frequently Asked Questions (FAQs)

Q1: What are the key quantitative parameters I should measure to assess intestinal microcirculation, and what are their typical values?

A1: The primary parameters depend on the imaging modality used. For techniques like IVM and SDF imaging, the following are commonly quantified[3][4]:

  • Total Vessel Density (TVD): The total length of vessels per unit area of tissue.

  • Perfused Vessel Density (PVD): The length of vessels with continuous red blood cell flow per unit area. This is a measure of functional capillary density (FCD).[3]

  • Proportion of Perfused Vessels (PPV): The percentage of vessels that are perfused (PVD/TVD * 100).

  • Microvascular Flow Index (MFI): A semi-quantitative score of blood flow velocity in the capillaries, typically graded from 0 (no flow) to 3 (continuous flow).[3]

  • Leukocyte-Endothelial Interactions: Quantification of rolling and firmly adherent leukocytes in postcapillary venules.[6][7]

Below are some typical values reported in the literature for comparison. Note that these can vary significantly based on the specific animal model, anesthetic used, and experimental conditions.

ParameterSpecies/ConditionTypical ValueSource
Functional Capillary Density (FCD) Mouse Jejunum (Mucosa)512 ± 15 cm⁻¹[8][9]
Functional Capillary Density (FCD) Mouse Jejunum (Muscle Layer)226 ± 21 cm⁻¹[8][9]
Rolling Leukocytes Mouse Intestinal Submucosa (Physiological)1 ± 0.2 cells/mm/s[8][9]
Adherent Leukocytes Mouse Intestinal Submucosa (Physiological)18 ± 7 cells/mm²[8][9]
Microvascular Flow Index (MFI) Human Ileostomy (Post-operative)2.8 ± 0.1[10]
Perfused Vessel Density (PVD) Human Ileostomy (Post-operative)18.5 ± 1.1 mm/mm²[10]
Proportion of Perfused Vessels (PPV) Human Ileostomy (Post-operative)94.5 ± 5%[10]
Red Blood Cell Velocity (Capillary) Rat Jejunum0.42 ± 0.08 mm/s[9]

Q2: What is the difference between Sidestream Dark Field (SDF) imaging and Intravital Microscopy (IVM)?

A2: While both techniques visualize the microcirculation, they differ in their principles and applications:

FeatureIntravital Microscopy (IVM)Sidestream Dark Field (SDF) Imaging
Principle Typically uses fluorescence. Requires administration of fluorescent dyes (e.g., FITC-dextran for plasma, Rhodamine 6G for leukocytes) to visualize different components.[8][11]Uses polarized green light (530 nm) which is absorbed by hemoglobin in red blood cells. It visualizes RBCs as dark moving cells against a bright background.[12]
Resolution Can achieve very high, subcellular resolution.Provides good resolution for visualizing capillaries and blood flow, but generally lower than high-end IVM.
Invasiveness More invasive, often requiring surgical preparation to expose the tissue and administration of fluorescent labels.Less invasive, as it is a handheld device that can be placed directly on the tissue surface (e.g., serosa or mucosa via an ileostomy).[10][13]
Applications Gold standard for detailed mechanistic studies, including leukocyte-endothelial interactions, vascular permeability, and cellular signaling in animal models.[11][14]Increasingly used in clinical research and intraoperatively to assess tissue perfusion at the bedside due to its portability and ease of use.[13][15]

Q3: How do I quantify leukocyte adhesion and rolling from my IVM videos?

A3: Quantification of leukocyte-endothelial interactions is a key aspect of studying inflammation in the intestinal microcirculation.[6][16][17]

  • Leukocyte Rolling: This is typically measured as the number of rolling leukocytes that pass a defined line perpendicular to the vessel axis per minute. A leukocyte is considered to be rolling if it is moving at a velocity significantly lower than that of the red blood cells in the center of the venule.

  • Leukocyte Adhesion: This is quantified as the number of leukocytes that remain stationary within a defined length of a postcapillary venule (usually 100 µm) for a specific period, typically 30 seconds. The results are expressed as the number of adherent cells per mm² of endothelial surface.[7]

For accurate quantification, specialized image analysis software can be used to track individual cells and measure their velocity and position over time.

Experimental Protocols

Protocol 1: Intravital Microscopy of Mouse Intestinal Microcirculation

This protocol describes the preparation of a mouse for intravital microscopy of the small intestine.

  • Anesthesia and Preparation:

    • Anesthetize the mouse (e.g., with an intraperitoneal injection of ketamine/xylazine or isoflurane (B1672236) inhalation).

    • Place the animal on a heating pad to maintain body temperature at 37°C.

    • Perform a midline laparotomy to expose the abdominal cavity.

  • Intestinal Exteriorization:

    • Gently exteriorize a loop of the distal jejunum or ileum.

    • Place the loop on a custom-made, transparent stage or pedestal for observation on an inverted microscope.

    • Secure the mesentery to the stage using sutures or a drop of cyanoacrylate glue to minimize movement, ensuring that the main feeding arcade vessels are not occluded.

  • Tissue Maintenance:

    • Continuously superfuse the exposed intestinal loop with warmed (37°C), bicarbonate-buffered saline (pH 7.4) to prevent dehydration and maintain tissue viability.

  • Fluorescent Labeling:

    • Administer fluorescent dyes intravenously via a tail vein or jugular vein catheter.

      • For plasma visualization and vessel morphology: Fluorescein isothiocyanate (FITC)-dextran (150 kDa).

      • For leukocyte visualization: Rhodamine 6G or a fluorescently-labeled antibody against a leukocyte marker (e.g., anti-Ly6G for neutrophils).

  • Image Acquisition:

    • Position the stage on the microscope and locate a region of interest (e.g., a villus or a postcapillary venule in the submucosa).

    • Acquire images or videos using appropriate filter sets for the chosen fluorophores.

    • To reduce peristalsis, 1 mg/kg of atropine can be administered intraperitoneally.[2]

Protocol 2: Experimental Model of Intestinal Ischemia-Reperfusion (I/R) Injury

This protocol details a common method for inducing reversible intestinal ischemia in a mouse model for microcirculation studies.[18][19][20]

  • Animal Preparation:

    • Prepare the mouse for surgery as described in the IVM protocol (anesthesia, temperature maintenance, laparotomy).

  • Vessel Isolation:

    • Identify the superior mesenteric artery (SMA).

    • Carefully dissect the connective tissue around the SMA or a major branch supplying the desired intestinal segment to allow for the placement of a microvascular clamp.

  • Induction of Ischemia:

    • Occlude the isolated artery with a non-traumatic microvascular clip or an inflatable vascular occluder.

    • Visually confirm the cessation of blood flow to the corresponding intestinal segment (the tissue will appear pale).

    • The duration of ischemia is critical; 30-60 minutes is common for inducing significant but reversible injury.[19][20]

  • Reperfusion:

    • After the ischemic period, carefully remove the microvascular clip to initiate reperfusion.

    • Confirm the return of blood flow (the tissue will become hyperemic).

  • Microscopy:

    • The intestinal microcirculation can be imaged using IVM, SDF, or LSCI at baseline, during ischemia, and at various time points during reperfusion to assess parameters like FCD, leukocyte adhesion, and blood flow velocity.

Visualizations: Signaling Pathways and Workflows

Diagram 1: Leukocyte Adhesion Cascade in Intestinal Inflammation

The following diagram illustrates the key steps of leukocyte recruitment from the blood into the intestinal tissue during an inflammatory response, a critical process to visualize and quantify in microcirculation studies.

Leukocyte_Adhesion_Cascade cluster_0 Blood Vessel Lumen cluster_1 Endothelium cluster_2 Intestinal Tissue Leukocyte_free Free-flowing Leukocyte Leukocyte_rolling Rolling & Tethering Leukocyte_free->Leukocyte_rolling Selectins (P/E-selectin) Leukocyte_adhesion Firm Adhesion Leukocyte_rolling->Leukocyte_adhesion Chemokines & Integrins (ICAM-1/LFA-1) Leukocyte_crawling Intraluminal Crawling Leukocyte_adhesion->Leukocyte_crawling Integrins Leukocyte_transmigration Transmigration (Diapedesis) Leukocyte_crawling->Leukocyte_transmigration PECAM-1 Endothelium_node

Caption: Key steps in the leukocyte adhesion cascade during intestinal inflammation.

Diagram 2: Sepsis-Induced Nitric Oxide Dysregulation in Intestinal Microcirculation

This diagram shows the dual role of nitric oxide (NO) in sepsis and its impact on intestinal microvascular function. Early in sepsis, endothelial NO synthase (eNOS) activity is often reduced, while later, inducible NO synthase (iNOS) is upregulated, leading to excessive NO production.

Sepsis_NO_Pathway cluster_early Early Sepsis cluster_late Late Sepsis Sepsis Sepsis (LPS, Cytokines) Endothelial_Cell Endothelial Cell Sepsis->Endothelial_Cell Early Phase iNOS iNOS (Inducible) Sepsis->iNOS Late Phase eNOS eNOS Endothelial_Cell->eNOS Smooth_Muscle Vascular Smooth Muscle Cell Vasodilation Vasodilation Smooth_Muscle->Vasodilation NO_eNOS NO (constitutive) eNOS->NO_eNOS Vasoconstriction Relative Vasoconstriction eNOS->Vasoconstriction Decreased activity NO_iNOS NO (excessive) iNOS->NO_iNOS NO_eNOS->Smooth_Muscle NO_iNOS->Smooth_Muscle Hypotension Systemic Hypotension Vasodilation->Hypotension Systemic Effect Perfusion_dec Decreased Tissue Perfusion Vasoconstriction->Perfusion_dec Hypotension->Perfusion_dec

Caption: Dual effects of nitric oxide signaling in septic intestinal microcirculation.

Diagram 3: Experimental Workflow for Drug Efficacy Testing

This workflow outlines the key stages for assessing the efficacy of a novel anti-inflammatory drug on the intestinal microcirculation in an animal model of ischemia-reperfusion injury.

Drug_Testing_Workflow start Start: Animal Acclimatization grouping Randomize into Groups (Vehicle, Drug Dose 1, Drug Dose 2) start->grouping drug_admin Drug/Vehicle Administration (e.g., IV, IP) grouping->drug_admin surgery Surgical Preparation (Anesthesia, Laparotomy) drug_admin->surgery baseline Baseline Microcirculation Imaging (IVM/SDF/LSCI) surgery->baseline ir_model Induce Ischemia-Reperfusion Injury (e.g., 45 min Ischemia, 2h Reperfusion) baseline->ir_model post_ir_imaging Post-I/R Microcirculation Imaging ir_model->post_ir_imaging analysis Quantitative Data Analysis (FCD, Leukocyte Adhesion, etc.) post_ir_imaging->analysis histology Tissue Collection for Histology/Molecular Analysis post_ir_imaging->histology end End: Statistical Comparison & Conclusion analysis->end histology->end

Caption: Workflow for testing a drug's effect on intestinal I/R injury.

References

Validation & Comparative

A Comparative Guide to Vasoactive Intestinal Contractor (VIC) and Endothelin-1 (ET-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Vasoactive Intestinal Contractor (VIC) and Endothelin-1 (B181129) (ET-1), two potent vasoactive peptides. While both belong to the endothelin family and share structural and functional similarities, subtle differences in their activity have been noted. This document summarizes their effects, signaling pathways, and the experimental data available to date, offering a valuable resource for ongoing research and drug development.

Introduction to VIC and ET-1

Endothelin-1 (ET-1) is a well-characterized 21-amino acid peptide produced by endothelial cells and is known as the most potent endogenous vasoconstrictor.[1] It plays a crucial role in the pathophysiology of numerous cardiovascular diseases.[2] this compound (VIC) is also a member of the endothelin peptide family, originally identified in the murine gastrointestinal tract.[3][4] Structurally, the precursor for VIC shares similarities with those of ET-1 and Endothelin-3, suggesting they may have evolved from a common ancestral gene.[3]

Comparative Effects and Potency

Both VIC and ET-1 are recognized for their potent contractile effects on smooth muscle. However, their relative potencies can vary depending on the tissue and species.

Data Presentation: Quantitative Comparison

ParameterThis compound (VIC)Endothelin-1 (ET-1)Tissue/Cell ModelReference
Receptor Binding As potent as ET-1 in displacing 125I-ET-1Potent displacement of 125I-ET-1Swiss 3T3 cells[5]
Mitogenesis As potent as ET-1 in stimulating DNA synthesisPotent stimulator of DNA synthesisSwiss 3T3 cells[5]
Vasoconstriction Weaker vasoconstrictor activity noted in some studiesPotent vasoconstrictorGeneral observation[6]
Contractile Activity Higher contractor activity on mouse and guinea pig ileumPotent contractorMouse and guinea pig ileum[6]
Cardiovascular Effects Similar cardiovascular responses to ET-1Biphasic changes in arterial pressure, increased pulmonary arterial pressureAnesthetized cats[4]

Note: Quantitative data directly comparing the EC50 or Ki values for vasoconstriction across various vascular beds for VIC and ET-1 is limited in the current literature.

Signaling Pathways

VIC and ET-1 exert their effects by binding to endothelin receptors, primarily the ETA and ETB subtypes, which are G-protein coupled receptors.[1] Given that VIC shares a common receptor with ET-1, its signaling pathway is presumed to be identical.[5]

Activation of the ETA receptor, located on vascular smooth muscle cells, is the primary mediator of vasoconstriction.[2] This process involves the following steps:

  • Receptor Binding: ET-1 or VIC binds to the ETA receptor.

  • G-Protein Activation: The receptor activates the Gq protein.

  • PLC Activation: The α-subunit of Gq activates phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

  • PKC Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

  • Smooth Muscle Contraction: The elevated intracellular Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to smooth muscle contraction and vasoconstriction.

The ETB receptor, found on both endothelial and smooth muscle cells, has a more complex role. On smooth muscle, it can also mediate vasoconstriction. However, on endothelial cells, its activation leads to the production of nitric oxide (NO) and prostacyclin, causing vasodilation.[2]

Signaling Pathway Diagram

ET1_VIC_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ET_Receptor ETA / ETB Receptor Gq Gq Protein ET_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca2+ SR->Ca Releases Ca->PKC Activates Contraction Smooth Muscle Contraction Ca->Contraction Initiates PKC->Contraction Potentiates Ligand ET-1 or VIC Ligand->ET_Receptor Binds to Vasoconstriction_Assay cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Isolate Blood Vessel A2 Cut into Rings A1->A2 A3 Mount in Organ Bath A2->A3 B1 Equilibrate and Apply Tension A3->B1 B2 Check Viability with KCl B1->B2 B3 Cumulative Addition of VIC or ET-1 B2->B3 B4 Record Contractile Force B3->B4 C1 Plot Concentration-Response Curve B4->C1 C2 Calculate EC50 and Emax C1->C2 C3 Statistical Comparison C2->C3

References

Validating the Role of Vasoactive Intestinal Contractor in Hypertension: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Vasoactive Intestinal Contractor (VIC) and its role in hypertension, with a focus on its relationship with the well-characterized vasoconstrictor, Endothelin-1 (B181129) (ET-1). This document summarizes available experimental data, outlines relevant methodologies, and visualizes key pathways to support further research and drug development in this area.

Introduction

This compound (VIC), a potent vasoconstrictor peptide, has been identified as a member of the endothelin family. Structurally and functionally similar to Endothelin-1 (ET-1), VIC is also known as mouse Endothelin-2 (ET-2). Its physiological role and potential contribution to hypertensive states are of significant interest to the research community. VIC exerts its effects by binding to endothelin receptors, initiating a signaling cascade that leads to smooth muscle contraction and an increase in blood pressure.[1][2] Understanding the specific mechanisms and comparative potency of VIC is crucial for elucidating its role in cardiovascular regulation and pathology.

It is critical to distinguish this compound (VIC) from Vasoactive Intestinal Peptide (VIP). While their names are similar, their physiological effects are opposing. VIP is a potent vasodilator and is being investigated for its therapeutic potential in lowering blood pressure. This guide focuses exclusively on the vasoconstrictor, VIC.

Comparative Analysis of Vasoactive Peptides

While direct quantitative comparisons of the hypertensive effects of VIC and other vasoactive peptides are limited in publicly available literature, existing studies indicate that the cardiovascular responses to VIC are strikingly similar to those of ET-1.[3][4]

ParameterThis compound (VIC)Endothelin-1 (ET-1)Reference Peptides
Primary Effect Vasoconstriction[1]Potent VasoconstrictionAngiotensin II (Vasoconstrictor)
Receptor Binding Binds to Endothelin receptors, with potency similar to ET-1 for displacing 125I-ET1.[2]Binds to ETA and ETB receptors.Binds to AT1 and AT2 receptors.
Effect on Arterial Pressure Elicits biphasic changes in arterial pressure, similar to ET-1.[3]Dose-dependent increase in arterial pressure.Potent pressor agent.
Effect on Vascular Resistance Produces biphasic changes in systemic and pulmonary vascular resistance.[3]Increases systemic and pulmonary vascular resistance.Increases systemic vascular resistance.
Regional Blood Flow Decreases superior mesenteric and renal blood flow.[3]Reduces blood flow in various vascular beds, including mesenteric and renal.[4]Reduces renal blood flow.

Note: The term "biphasic changes" suggests an initial transient vasodilation followed by a more sustained vasoconstriction, a phenomenon also observed with ET-1 in some vascular beds.

Signaling Pathways

The signaling pathway for this compound is understood to be analogous to that of Endothelin-1, involving the activation of G-protein coupled receptors and subsequent mobilization of intracellular calcium.

VIC_Signaling_Pathway VIC VIC ETR Endothelin Receptor (ETA/ETB) VIC->ETR Binds to Gq Gq Protein ETR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Cytosolic Ca2+ Increase ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2+ Ca2_cyto->PKC Activates Contraction Smooth Muscle Contraction Ca2_cyto->Contraction Binds to Calmodulin PKC->Contraction Phosphorylates contractile proteins Hypertension Increased Blood Pressure (Hypertension) Contraction->Hypertension

Caption: Putative signaling pathway for VIC-induced vasoconstriction.

Experimental Protocols

Validating the hypertensive effects of VIC involves both in vivo and in vitro experimental models. Below are generalized protocols for commonly employed assays.

In Vivo Measurement of Arterial Blood Pressure

This protocol outlines the general procedure for assessing the effect of intravenously administered VIC on systemic arterial blood pressure in an animal model.

InVivo_Workflow cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Animal Anesthetize Animal (e.g., Rat, Cat) Catheter Catheterize Femoral Artery (for Blood Pressure) and Vein (for Drug Administration) Animal->Catheter Stabilize Allow for Stabilization (Baseline Readings) Catheter->Stabilize Inject Administer Bolus IV Injection of VIC or Vehicle Control Stabilize->Inject Record Continuously Record Mean Arterial Pressure (MAP), Heart Rate, etc. Inject->Record Dose Administer Increasing Doses (Dose-Response Curve) Record->Dose Dose->Inject Analyze Calculate Change in MAP from Baseline Compare Compare Responses to VIC, ET-1, and Vehicle Analyze->Compare

Caption: Experimental workflow for in vivo validation of VIC.

Methodology:

  • Animal Preparation:

    • An appropriate animal model (e.g., Sprague-Dawley rat) is anesthetized using a suitable anesthetic agent (e.g., isoflurane, pentobarbital).

    • The femoral artery is cannulated for continuous monitoring of arterial blood pressure using a pressure transducer.

    • The femoral vein is cannulated for the intravenous administration of test substances.

  • Experimental Procedure:

    • Following a stabilization period to obtain baseline hemodynamic parameters, a vehicle control is administered to ensure no significant effect on blood pressure.

    • VIC is administered as an intravenous bolus at varying doses (e.g., 0.1-1.0 nmol/kg).[3]

    • Hemodynamic parameters, including mean arterial pressure (MAP), systolic and diastolic pressure, and heart rate, are continuously recorded.

    • A sufficient time interval is allowed between doses for blood pressure to return to baseline.

  • Data Analysis:

    • The change in MAP from the pre-injection baseline is calculated for each dose of VIC.

    • A dose-response curve is generated to determine the potency of VIC.

    • The effects of VIC are compared to those of a vehicle control and a reference vasoconstrictor like ET-1.

In Vitro Vasoconstriction Assay using Isolated Aortic Rings

This protocol describes the methodology for assessing the direct vasoconstrictor effect of VIC on isolated blood vessels.

Methodology:

  • Tissue Preparation:

    • The thoracic aorta is carefully dissected from a euthanized animal (e.g., rat).

    • The aorta is cleaned of adherent connective tissue and cut into rings of approximately 2-4 mm in length.

    • In some experiments, the endothelium may be mechanically removed to study direct effects on smooth muscle.

  • Experimental Setup:

    • Aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and continuously aerated with 95% O2 / 5% CO2.

    • The rings are connected to an isometric force transducer to record changes in tension.

    • An optimal resting tension is applied, and the rings are allowed to equilibrate.

  • Experimental Procedure:

    • The viability of the rings is tested by inducing a contraction with a high concentration of potassium chloride (KCl).

    • After a washout and return to baseline, cumulative concentrations of VIC are added to the organ bath.

    • The contractile response (increase in tension) is recorded for each concentration.

  • Data Analysis:

    • The contractile response is typically expressed as a percentage of the maximal contraction induced by KCl.

    • A concentration-response curve is plotted, and the EC50 value (the concentration of VIC that produces 50% of the maximal response) is calculated.

    • The vasoconstrictor effects of VIC are compared to those of ET-1 and other relevant compounds.

Conclusion

This compound is a potent, endothelin-like peptide with significant vasoconstrictor properties. Its similarity to Endothelin-1 in receptor binding and physiological effects suggests a potential role in the pathophysiology of hypertension. Further research is warranted to fully elucidate its signaling pathways, quantify its in vivo and in vitro effects in direct comparison to other vasoactive agents, and explore the therapeutic potential of targeting the VIC pathway in cardiovascular diseases. The experimental frameworks provided in this guide offer a starting point for researchers aiming to validate and expand upon our current understanding of this intriguing molecule.

References

A Comparative Analysis of Vasoactive Intestinal Contractor and Other Key Intestinal Vasoconstrictors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, objective comparison of Vasoactive Intestinal Contractor (VIC) with two other potent intestinal vasoconstrictors: Endothelin-1 (B181129) (ET-1) and Angiotensin II (Ang II). The information is tailored for researchers, scientists, and professionals in drug development, with a focus on experimental data, signaling pathways, and methodological protocols.

Introduction to this compound (VIC)

This compound (VIC) is a peptide belonging to the endothelin family, originally identified in the murine gastrointestinal tract.[1] It exhibits complex cardiovascular effects, including potent vasoconstriction in specific vascular beds, such as the superior mesenteric artery which supplies the intestines.[1] Functionally and structurally, VIC is closely related to Endothelin-1 (ET-1), sharing common receptors and stimulating similar intracellular signaling cascades.[2][3] This guide compares its vasoconstrictive properties to those of ET-1 and the well-characterized vasoconstrictor Angiotensin II, a key peptide of the renin-angiotensin system.[4]

Comparative Signaling Pathways

The vasoconstrictive effects of VIC, ET-1, and Ang II are all mediated through G-protein coupled receptors (GPCRs) on vascular smooth muscle cells, leading to an increase in intracellular calcium concentration ([Ca2+]i) and subsequent muscle contraction. However, the specific receptors and nuances of their downstream signaling differ.

This compound (VIC) and Endothelin-1 (ET-1)

VIC is recognized as an endothelin-like peptide that shares a common receptor with ET-1.[2] The primary receptor responsible for vasoconstriction in vascular smooth muscle is the Endothelin A (ETA) receptor.[5][6] Activation of the ETA receptor by either VIC or ET-1 initiates a well-defined signaling cascade leading to smooth muscle contraction.

The binding of VIC or ET-1 to the ETA receptor, a Gq/11-protein coupled receptor, activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm. The resulting increase in intracellular Ca2+ leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK), causing smooth muscle contraction and vasoconstriction.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VIC VIC / ET-1 ETAR ETA Receptor (GPCR) VIC->ETAR Gq11 Gq/11 ETAR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to Ca Ca2+ Release SR->Ca triggers Contraction Smooth Muscle Contraction Ca->Contraction leads to cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AngII Angiotensin II AT1R AT1 Receptor (GPCR) AngII->AT1R Gq11 Gq/11 AT1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to PKC Protein Kinase C (PKC) DAG->PKC activates Contraction Smooth Muscle Contraction PKC->Contraction contributes to Ca Ca2+ Release SR->Ca triggers Ca->Contraction leads to cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A1 Anesthetize Animal (e.g., Cat) A2 Cannulate Trachea, Femoral Artery & Vein A1->A2 A3 Perform Laparotomy to Expose Mesenteric Artery A2->A3 B1 Place Flow Probe on Mesenteric Artery A3->B1 Transition to Experiment B2 Record Baseline Blood Flow & Pressure B1->B2 B3 Administer Vasoconstrictor (e.g., VIC, ET-1, Ang II) B2->B3 B4 Continuously Record Physiological Changes B3->B4 C1 Calculate % Change in Blood Flow B4->C1 Data for Analysis C2 Generate Dose-Response Curves C1->C2 C3 Compare Potency of Different Agents C2->C3

References

Vasoactive Intestinal Contractor (VIC)/Endothelin-2: A Comparative Guide to Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Vasoactive Intestinal Contractor (VIC), also known as Endothelin-2 (ET-2), and its cross-reactivity with endothelin receptors. VIC, a potent vasoconstrictor peptide, is a member of the endothelin family and demonstrates significant interaction with endothelin receptor subtypes ETA and ETB. Understanding the nuances of these interactions is critical for research and the development of targeted therapeutics.

Quantitative Analysis of Receptor Binding Affinity

This compound (VIC)/Endothelin-2 (ET-2) exhibits high-affinity binding to both endothelin receptor subtypes, ETA and ETB. Its binding profile is comparable to that of Endothelin-1 (ET-1), indicating a high degree of cross-reactivity. The ETB receptor binds all three endothelin isoforms (ET-1, ET-2, and ET-3) with similarly high affinity, while the ETA receptor shows a preference for ET-1 and ET-2 over ET-3[1][2].

Experimental data from competitive binding assays provide quantitative measures of this interaction. In a study utilizing A10 cells derived from rat embryonic thoracic aorta smooth muscle, which predominantly express ETA receptors, the inhibition constant (Ki) for VIC was determined to be 0.2 nM. This value is nearly equipotent to ET-1 (Ki = 0.14 nM) and ET-2 (Ki = 0.16 nM) at this receptor, highlighting the significant cross-reactivity of VIC[3].

LigandReceptorCell Line/TissueBinding Affinity (Ki)
VIC Endothelin (ET-1) ReceptorA10 Rat Aorta Smooth Muscle0.2 nM [3]
ET-1Endothelin (ET-1) ReceptorA10 Rat Aorta Smooth Muscle0.14 nM[3]
ET-2Endothelin (ET-1) ReceptorA10 Rat Aorta Smooth Muscle0.16 nM[3]
ET-3Endothelin (ET-1) ReceptorA10 Rat Aorta Smooth Muscle16 nM[3]

Signaling Pathways of Endothelin Receptors

Both ETA and ETB receptors are G-protein coupled receptors (GPCRs) that share a common primary signaling pathway upon activation by VIC/ET-2[1][4][5]. The activation of these receptors predominantly involves the coupling to Gq/11 proteins[1][6][7][8]. This initiates a cascade of intracellular events beginning with the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[1][6][7][8]. The release of IP3 triggers the mobilization of calcium from intracellular stores, leading to a rise in cytosolic calcium levels. Concurrently, DAG activates Protein Kinase C (PKC)[1][6][7][8]. This signaling cascade ultimately results in various cellular responses, including the potent vasoconstriction characteristic of endothelin peptides.

Endothelin Receptor Signaling Pathway cluster_ligand cluster_receptor cluster_gprotein cluster_effector cluster_second_messengers cluster_downstream VIC VIC / ET-2 ETA ETA Receptor VIC->ETA ETB ETB Receptor VIC->ETB Gq11 Gq/11 ETA->Gq11 Activation ETB->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Mobilizes PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Cellular Response (e.g., Vasoconstriction) Ca->Response PKC->Response

VIC/ET-2 Signaling Cascade

Experimental Protocols

The determination of the binding affinity of VIC/ET-2 to endothelin receptors is typically achieved through competitive radioligand binding assays. Below is a representative protocol for such an experiment.

Protocol: Competitive Radioligand Binding Assay

1. Preparation of Cell Membranes:

  • Culture A10 cells (or another cell line expressing the receptor of interest) to confluence.

  • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA, with protease inhibitors).

  • Centrifuge the homogenate at low speed to remove nuclei and large debris.

  • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).

  • Wash the membrane pellet with fresh buffer and re-centrifuge.

  • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.

2. Binding Assay:

  • The assay is performed in a 96-well plate format.

  • To each well, add a constant concentration of a radiolabeled endothelin ligand (e.g., [¹²⁵I]ET-1).

  • Add increasing concentrations of the unlabeled competitor ligand (VIC/ET-2).

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes) with gentle agitation.

3. Separation of Bound and Free Ligand:

  • Terminate the incubation by rapid filtration through a glass fiber filter plate (e.g., GF/C filters pre-soaked in polyethyleneimine) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

4. Measurement of Radioactivity:

  • Dry the filter plate.

  • Add scintillation cocktail to each well.

  • Quantify the radioactivity retained on the filters using a scintillation counter.

5. Data Analysis:

  • Plot the amount of bound radioligand as a function of the concentration of the unlabeled competitor (VIC/ET-2).

  • Perform non-linear regression analysis on the resulting competition curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor[9].

Experimental Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_separation Separation cluster_detection Detection & Analysis A1 Cell Culture (e.g., A10 cells) A2 Membrane Isolation & Homogenization A1->A2 A3 Protein Quantification A2->A3 B1 Incubate Membranes with: - Radiolabeled Ligand ([¹²⁵I]ET-1) - Unlabeled Competitor (VIC/ET-2) A3->B1 C1 Rapid Filtration (Separates bound from free ligand) B1->C1 D1 Scintillation Counting (Measures radioactivity) C1->D1 D2 Data Analysis (Determine IC50 and Ki) D1->D2

Workflow for Binding Assay

References

Vasoactive Intestinal Contractor: A Comparative Guide to its In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of Vasoactive Intestinal Contractor (VIC), a potent member of the endothelin peptide family. The information presented herein is supported by experimental data to aid in the understanding of its physiological and cellular actions, particularly in comparison to other endothelin peptides.

I. Overview of this compound (VIC)

This compound (VIC) is a peptide that shares significant structural and functional similarities with the endothelin (ET) family, particularly endothelin-1 (B181129) (ET-1) and endothelin-3 (ET-3).[1] Initially identified in the murine gastrointestinal tract, VIC is known for its strong contractile effects on intestinal smooth muscle.[1] Its actions are mediated through endothelin receptors, leading to a cascade of intracellular signaling events that culminate in diverse physiological responses. This guide will delve into the specifics of these effects, offering a comparative analysis of its performance both in controlled laboratory settings and within living organisms.

II. In Vitro Effects of this compound

The in vitro effects of VIC have been characterized through various cell-based assays, providing insights into its receptor affinity and cellular signaling mechanisms.

Data Presentation: Receptor Binding Affinity

Competitive binding assays are crucial for determining the affinity of a ligand for its receptor. In the case of VIC, its ability to displace radiolabeled endothelin-1 from its receptors on a rat smooth muscle cell line (A10) has been quantified. The inhibition constant (Ki) is a measure of this binding affinity, with a lower Ki value indicating a higher affinity.

PeptideInhibition Constant (Ki) in nM
This compound (VIC) 0.2
Endothelin-1 (ET-1)0.14
Endothelin-2 (ET-2)0.16
Endothelin-3 (ET-3)16
Sarafotoxin S6b0.6
Big Endothelin-1 (human)>1000

Data sourced from a study on a rat smooth muscle clonal cell line (A10) expressing high-affinity ET-1 receptors.

These data demonstrate that VIC binds to endothelin receptors with high affinity, comparable to that of ET-1 and ET-2, and with significantly higher affinity than ET-3.

Signaling Pathway

Upon binding to its G protein-coupled receptor (GPCR), VIC initiates a well-defined signaling cascade. This pathway is characteristic of endothelin receptor activation and primarily involves the Gq alpha subunit, leading to an increase in intracellular calcium concentration.

VIC_Signaling_Pathway VIC VIC ETR Endothelin Receptor (GPCR) VIC->ETR Binds Gq Gq Protein ETR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC CellResponse Cellular Responses (e.g., Contraction, DNA Synthesis) Ca->CellResponse Directly activates PKC->CellResponse Phosphorylates target proteins

VIC Signaling Pathway
Experimental Protocols

This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of VIC for endothelin receptors.

Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis MembranePrep Prepare cell membranes expressing endothelin receptors Mix Incubate membranes with [¹²⁵I]ET-1 and competitor (or buffer for total binding) MembranePrep->Mix RadioligandPrep Prepare radiolabeled Endothelin-1 ([¹²⁵I]ET-1) RadioligandPrep->Mix CompetitorPrep Prepare serial dilutions of VIC and other competitors CompetitorPrep->Mix Filter Separate bound from free radioligand by filtration Mix->Filter Wash Wash filters to remove unbound radioligand Filter->Wash Count Measure radioactivity of the filters Wash->Count Plot Plot % inhibition vs. competitor concentration Count->Plot Calculate Calculate Ki values using Cheng-Prusoff equation Plot->Calculate

Receptor Binding Assay Workflow

This protocol describes the measurement of changes in intracellular calcium concentration in response to VIC stimulation using a fluorescent indicator.

Calcium_Assay_Workflow cluster_cell_prep Cell Preparation cluster_measurement Measurement cluster_data_analysis Data Analysis SeedCells Seed cells in a 96-well plate LoadDye Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) SeedCells->LoadDye WashCells Wash cells to remove extracellular dye LoadDye->WashCells Baseline Measure baseline fluorescence WashCells->Baseline AddVIC Add VIC at varying concentrations Baseline->AddVIC Record Record changes in fluorescence over time AddVIC->Record Ratio Calculate the ratio of fluorescence at different excitation/emission wavelengths Record->Ratio Plot Plot the change in fluorescence ratio against VIC concentration Ratio->Plot EC50 Determine the EC₅₀ value Plot->EC50

Calcium Mobilization Assay Workflow

III. In Vivo Effects of this compound

The in vivo effects of VIC have been primarily studied in the context of its cardiovascular actions in anesthetized animal models.

Data Presentation: Cardiovascular Responses in Anesthetized Cats

Intravenous administration of VIC in anesthetized cats elicits complex and dose-dependent cardiovascular responses. The following table summarizes these effects. Due to the biphasic nature of some responses (an initial decrease followed by an increase, or vice versa), the predominant or initial effect is noted. More detailed quantitative data would require access to the full text of the primary research articles.

ParameterDose (nmol/kg, i.v.)Observed Effect
Mean Arterial Pressure 0.1 - 1.0Biphasic (initial decrease followed by an increase) or decrease
Heart Rate 0.1 - 1.0Increase (a secondary decrease observed at 1.0 nmol/kg)
Central Venous Pressure 0.1 - 1.0Increase
Cardiac Output 0.1 - 1.0Increase
Systemic Vascular Resistance 0.1 - 1.0Biphasic
Pulmonary Vascular Resistance 0.1 - 1.0Biphasic
Superior Mesenteric Artery Flow 1.0Decrease
Renal Blood Flow 1.0Decrease

These effects of VIC are noted to be similar to those of ET-1.[2]

Experimental Protocols

This workflow outlines the general procedure for assessing the cardiovascular effects of VIC in an anesthetized cat model.

InVivo_Cardiovascular_Workflow cluster_animal_prep Animal Preparation cluster_monitoring Hemodynamic Monitoring cluster_experiment Experimental Procedure cluster_data_analysis_invivo Data Analysis Anesthesia Anesthetize the cat Intubation Intubate and provide mechanical ventilation Anesthesia->Intubation Catheterization Place catheters for drug administration (i.v.) and hemodynamic monitoring Intubation->Catheterization MAP Mean Arterial Pressure Catheterization->MAP HR Heart Rate Catheterization->HR CVP Central Venous Pressure Catheterization->CVP CO Cardiac Output Catheterization->CO BloodFlow Regional Blood Flow Catheterization->BloodFlow Stabilization Allow for a stabilization period Catheterization->Stabilization BaselineRecording Record baseline hemodynamic parameters Stabilization->BaselineRecording VIC_Admin Administer VIC intravenously at increasing doses BaselineRecording->VIC_Admin ContinuousRecording Continuously record hemodynamic parameters VIC_Admin->ContinuousRecording CalculateChanges Calculate the change from baseline for each parameter at each dose ContinuousRecording->CalculateChanges DoseResponse Construct dose-response curves CalculateChanges->DoseResponse

In Vivo Cardiovascular Assessment Workflow

IV. Comparison with Endothelin-1

VIC's effects are most appropriately compared to those of Endothelin-1 (ET-1), the most potent and well-characterized member of the endothelin family.

  • In Vitro : VIC exhibits a receptor binding affinity for endothelin receptors that is very close to that of ET-1, suggesting they share common receptor targets with similar potency.[3] Both peptides trigger a similar signaling cascade involving phospholipase C activation and intracellular calcium mobilization.[3]

  • In Vivo : The cardiovascular responses to VIC in anesthetized cats are qualitatively similar to those of ET-1.[2] Both peptides can induce both vasodilation (at lower doses or as an initial response) and potent vasoconstriction.[2] In the feline colon, both VIC and ET-1 cause dose-dependent reductions in blood flow.[4]

V. Conclusion

This compound is a potent endothelin-like peptide with significant in vitro and in vivo activities. Its high affinity for endothelin receptors translates into robust cellular responses, including intracellular calcium mobilization. In vivo, VIC elicits complex cardiovascular effects that closely mimic those of endothelin-1. The data and protocols presented in this guide provide a foundational understanding of VIC's biological profile, highlighting its importance as a subject of interest for researchers in cardiovascular physiology and pharmacology. Further research, particularly studies providing detailed quantitative dose-response data for its in vivo effects, will be crucial for a more complete understanding of its physiological role and therapeutic potential.

References

Unveiling the Downstream Orchestra: A Comparative Guide to Vasoactive Intestinal Contractor (VIC)/Endothelin-2 Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise downstream targets of bioactive peptides is paramount for elucidating physiological mechanisms and identifying novel therapeutic avenues. This guide provides a comprehensive comparison of Vasoactive Intestinal Contractor (VIC), now identified as Endothelin-2 (ET-2), and its well-characterized counterpart, Endothelin-1 (ET-1). By leveraging the extensive research on the endothelin system, we can definitively map the downstream signaling cascade of VIC/ET-2.

This compound (VIC) is a potent vasoactive peptide that is the rodent homolog of human Endothelin-2 (ET-2).[1][2] As a member of the endothelin peptide family, VIC/ET-2 shares significant structural and functional similarities with Endothelin-1 (ET-1), the most extensively studied isoform.[1][2] Crucially, both VIC/ET-2 and ET-1 exert their powerful biological effects by binding to the same G protein-coupled receptors: the Endothelin A (ETA) and Endothelin B (ETB) receptors.[1][3] This shared receptor usage implies that the downstream signaling pathways and ultimate molecular targets of VIC/ET-2 are largely identical to those of ET-1.

Performance Comparison: VIC/ET-2 vs. ET-1

While sharing the same receptors, subtle differences in binding and functional potency have been observed between ET-1 and ET-2. These distinctions, though often minor, can be significant in specific physiological contexts. The following table summarizes the comparative performance of these two endothelins based on available experimental data.

ParameterThis compound (VIC) / ET-2Endothelin-1 (ET-1)Key Findings & References
Receptor Affinity High affinity for both ETA and ETB receptors.High affinity for both ETA and ETB receptors.Both peptides bind to the endothelin receptors with similar, high affinity.[1]
Vasoconstriction Potent vasoconstrictor with comparable sensitivity and maximal response to ET-1 in isolated rat mesenteric arteries.The most potent endogenous vasoconstrictor known.ET-1 and ET-2 induce arterial contractions with similar efficacy.[4]
Antagonist Sensitivity Less sensitive to the ETA antagonist BQ123 compared to ET-1 (pKB: 5.6 ± 0.4).More sensitive to the ETA antagonist BQ123 compared to ET-2 (pKB: 7.1 ± 0.2).This suggests agonist-dependent differences in ETA receptor function and conformation.[4]
Cell Proliferation Stimulates mitogenesis in Swiss 3T3 cells with potency equal to ET-1.Potent mitogen for various cell types, including smooth muscle cells and fibroblasts.Both peptides are co-mitogenic, potentiating the effects of other growth factors.
Calcium Mobilization Stimulates a rapid increase in intracellular Ca2+ in Swiss 3T3 cells, equipotent to ET-1.A primary effect of ET receptor activation is a robust increase in intracellular Ca2+.The initial signaling event is comparable for both peptides.

The Downstream Signaling Cascade of VIC/ET-2

Upon binding of VIC/ET-2 to the ETA and ETB receptors on the cell surface, a cascade of intracellular signaling events is initiated. These pathways are complex and can vary depending on the receptor subtype and the cell type. The primary pathways involve the activation of various G proteins, leading to the generation of second messengers and the activation of downstream protein kinases.

The ETA receptor couples primarily to the Gq/11 family of G proteins.[5] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[6][7] The elevated intracellular Ca2+ and DAG together activate Protein Kinase C (PKC), a key signaling node.[6]

The ETB receptor is more promiscuous, coupling to Gq/11, Gi/o, and Gs.[5] While its Gq/11 coupling initiates the same PLC/Ca2+ pathway, its coupling to Gi/o can inhibit adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and its coupling to Gs can have the opposite effect.[5][7]

These initial events trigger further downstream cascades, including:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of PKC and other tyrosine kinases can lead to the phosphorylation and activation of the MAPK cascade (including ERK, JNK, and p38), which in turn regulates transcription factors involved in cell growth, proliferation, and inflammation.[6]

  • PI3K/Akt Pathway: Endothelin signaling can also activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and anti-apoptotic signaling.[6]

  • Rho/Rho Kinase Pathway: This pathway is particularly important in mediating the sustained vasoconstrictive effects of endothelins by increasing the calcium sensitivity of the contractile machinery in smooth muscle cells.[7]

The culmination of these signaling events is the modulation of a wide array of downstream target proteins and genes, leading to the diverse physiological and pathophysiological effects attributed to the endothelin system.

VIC_ET2_Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptors cluster_gproteins G-Proteins cluster_effectors Effectors & Second Messengers cluster_kinases Kinase Cascades cluster_targets Downstream Targets & Cellular Responses VIC_ET2 VIC / ET-2 ETA ET-A Receptor VIC_ET2->ETA ETB ET-B Receptor VIC_ET2->ETB ET1 ET-1 ET1->ETA ET1->ETB Gq11 Gq/11 ETA->Gq11 activates ETB->Gq11 activates Gi Gi ETB->Gi activates PLC Phospholipase C (PLC) Gq11->PLC activates RhoK Rho/Rho Kinase Gq11->RhoK activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca Ca²⁺ Release (from ER) IP3->Ca triggers PKC Protein Kinase C (PKC) DAG->PKC activate Ca->PKC activate Transcription Transcription Factors (NF-κB, AP-1, NFAT) Ca->Transcription activates Vasoconstriction Vasoconstriction Ca->Vasoconstriction MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK activates PI3K_Akt PI3K/Akt Pathway PKC->PI3K_Akt activates MAPK->Transcription activates PI3K_Akt->Transcription activates RhoK->Vasoconstriction Gene_Expression Gene Expression Transcription->Gene_Expression regulates Proliferation Cell Proliferation & Hypertrophy Gene_Expression->Proliferation Inflammation Inflammation Gene_Expression->Inflammation

Caption: VIC/ET-2 signaling pathway through ETA and ETB receptors.

Experimental Protocols for Target Identification

Confirming the downstream targets of VIC/ET-2 requires a multi-faceted experimental approach. The following are detailed methodologies for key experiments cited in the study of endothelin signaling.

Calcium Mobilization Assay

This assay measures the immediate downstream effect of receptor activation: the release of intracellular calcium.

  • Cell Culture: Plate cells (e.g., HEK293 cells stably expressing ETA or ETB receptors, or primary smooth muscle cells) in a 96-well black, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading: Wash cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the buffer for 30-60 minutes at 37°C.

  • Wash: Gently wash the cells two to three times with the buffer to remove excess dye.

  • Baseline Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. Measure the baseline fluorescence for 1-2 minutes.

  • Stimulation: Inject a solution of VIC/ET-2 or ET-1 at various concentrations into the wells.

  • Data Acquisition: Immediately after injection, continuously record the fluorescence intensity for 5-10 minutes. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.

  • Analysis: Calculate the change in fluorescence from baseline (ΔF/F₀) or the peak response to determine the concentration-response curve and calculate the EC₅₀ value for each peptide.

Western Blot Analysis for MAPK/ERK Activation

This method quantifies the activation of downstream kinases by detecting their phosphorylation state.

  • Cell Treatment: Culture cells to confluency in 6-well plates and serum-starve for 12-24 hours to reduce basal kinase activity. Treat cells with VIC/ET-2 or ET-1 for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Cell Lysis: Wash cells with ice-cold Phosphate Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase of interest (e.g., anti-phospho-ERK1/2) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or X-ray film.

  • Analysis: To normalize, strip the membrane and re-probe with an antibody against the total form of the kinase (e.g., anti-total-ERK1/2). Quantify the band intensities using densitometry software.

Experimental_Workflow cluster_exp Experimental Confirmation cluster_signal 1. Confirm Upstream Signaling cluster_target 2. Confirm Downstream Target Regulation Start Hypothesis: VIC/ET-2 activates Target X Cell_Culture_1 Cell Culture (e.g., Smooth Muscle Cells) Start->Cell_Culture_1 Cell_Culture_2 Cell Culture Start->Cell_Culture_2 Treatment_1 Treat with VIC/ET-2 Cell_Culture_1->Treatment_1 Ca_Assay Calcium Mobilization Assay Treatment_1->Ca_Assay WB_Assay Western Blot for p-Kinases (e.g., p-ERK) Treatment_1->WB_Assay Result_1 Result: Upstream pathway is activated Ca_Assay->Result_1 WB_Assay->Result_1 Conclusion Conclusion: VIC/ET-2 regulates Target X via the confirmed pathway Result_1->Conclusion Treatment_2 Treat with VIC/ET-2 Cell_Culture_2->Treatment_2 qPCR qPCR for Target X mRNA Treatment_2->qPCR WB_Target Western Blot for Target X Protein Treatment_2->WB_Target Result_2 Result: Target X mRNA/protein level is altered qPCR->Result_2 WB_Target->Result_2 Result_2->Conclusion

Caption: Experimental workflow for identifying VIC/ET-2 downstream targets.

References

Vasoactive Intestinal Contractor (VIC): A Comparative Analysis Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasoactive Intestinal Contractor (VIC) is a potent peptide belonging to the endothelin (ET) family of vasoactive peptides. First identified in the intestine, VIC exhibits significant contractile activity on intestinal smooth muscle and also influences vascular tone. Its structural similarity to endothelin-1 (B181129) (ET-1) suggests overlapping biological functions and shared receptor interactions, which have been observed in various experimental models. This guide provides a comparative analysis of VIC's actions in different species, focusing on its physiological effects, receptor interactions, and signaling pathways. Due to the limited availability of direct comparative studies, this analysis synthesizes findings from various sources to provide a comprehensive overview. It is important to distinguish this compound (VIC) from Vasoactive Intestinal Peptide (VIP), as they are distinct molecules with different receptors and physiological roles.

Data Presentation

Table 1: Comparative Physiological Effects of this compound (VIC)
SpeciesTissue/SystemPrimary EffectPotency Comparison with Endothelin-1 (ET-1)Reference
Mouse IleumStrong contractionStronger contractile response than ET-1[1]
Swiss 3T3 FibroblastsMitogenesis, Ca2+ mobilizationAs potent as ET-1[2]
Guinea Pig IleumHigher contractor activityWeaker vasoconstrictor activity[3]
Cat Cardiovascular SystemBiphasic changes in arterial pressure, vasoconstrictionSimilar changes in arterial pressure to ET-1 and ET-2[4][5]
Colonic VasculatureReduction in blood flowNot significantly different from ET-1[6]
Table 2: Receptor Binding Characteristics of this compound (VIC)
SpeciesCell Line/TissueReceptor TypeBinding Affinity (Kd)Potency in Displacing 125I-ET-1Reference
Mouse Swiss 3T3 FibroblastsShared with Endothelin-1Not ReportedAs potent as ET-1[2]

Note: Specific Kd values for VIC binding to its receptors in various species are not well-documented in published literature.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol describes a general method for assessing the binding of VIC to its receptors in membrane preparations.

1. Membrane Preparation:

  • Tissues (e.g., intestinal smooth muscle, vascular tissue) from the species of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • The homogenate is centrifuged at a low speed to remove cellular debris.

  • The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the BCA assay.[7]

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Membrane preparations are incubated with a radiolabeled ligand (e.g., 125I-VIC or 125I-ET-1 if a shared receptor is being investigated).

  • For competition binding assays, increasing concentrations of unlabeled VIC are added to compete with the radioligand.

  • The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[7]

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding (determined in the presence of a large excess of unlabeled ligand) from total binding.

  • For saturation binding assays, the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by non-linear regression analysis of the specific binding data.

  • For competition binding assays, the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant of the unlabeled ligand (Ki) can then be calculated using the Cheng-Prusoff equation.[8]

In Vitro Smooth Muscle Contraction Assay (General Protocol)

This protocol outlines a general procedure for measuring the contractile response of isolated smooth muscle strips to VIC.

1. Tissue Preparation:

  • A segment of smooth muscle tissue (e.g., ileum, aorta) is carefully dissected from the animal.

  • The tissue is placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

  • Longitudinal or circular muscle strips of appropriate dimensions are prepared.

2. Organ Bath Setup:

  • The muscle strip is mounted in a temperature-controlled organ bath (typically 37°C) containing oxygenated physiological salt solution.

  • One end of the strip is fixed, and the other is connected to an isometric force transducer to measure changes in tension.

  • The tissue is allowed to equilibrate under a resting tension for a period of time until a stable baseline is achieved.

3. Experimental Procedure:

  • A cumulative concentration-response curve is generated by adding increasing concentrations of VIC to the organ bath at set intervals.

  • The contractile response (increase in tension) is recorded after each addition until a maximal response is achieved.

  • To investigate the involvement of specific receptors or signaling pathways, the experiment can be repeated in the presence of antagonists or inhibitors.

4. Data Analysis:

  • The contractile responses are typically expressed as a percentage of the maximal contraction induced by a standard agonist (e.g., potassium chloride).

  • The concentration of VIC that produces 50% of the maximal response (EC50) is calculated by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis. This provides a measure of the potency of VIC in the specific tissue.

Signaling Pathways and Experimental Workflows

This compound (VIC) Signaling Pathway

As a member of the endothelin family, VIC is presumed to exert its effects through G-protein coupled receptors (GPCRs), likely the endothelin receptors (ETA and/or ETB). The primary signaling pathway for endothelin-induced contraction in smooth muscle involves the activation of the Gq/11 protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.

VIC_Signaling_Pathway VIC VIC ET_Receptor Endothelin Receptor (ETA/ETB) VIC->ET_Receptor Gq11 Gq/11 ET_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ SR->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction Experimental_Workflow Species Select Species (e.g., Mouse, Guinea Pig, Cat) Tissue Isolate Tissues (e.g., Ileum, Aorta) Species->Tissue Contraction In Vitro Contraction Assay (Determine EC50) Tissue->Contraction Binding Radioligand Binding Assay (Determine Kd, Bmax) Tissue->Binding Signaling Signaling Pathway Analysis (e.g., G-protein coupling, Ca2+ imaging) Tissue->Signaling Data Data Analysis and Comparison Contraction->Data Binding->Data Signaling->Data

References

The Therapeutic Promise of Targeting the Vasoactive Intestinal Contractor System: A Comparative Guide to Endothelin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic potential of Vasoactive Intestinal Contractor (VIC) antagonists, primarily focusing on the well-established class of endothelin receptor antagonists (ERAs).

This compound (VIC) is a potent vasoconstrictor peptide belonging to the endothelin family. It exerts its effects by binding to endothelin receptors, primarily the ETA and ETB receptors, which are also the targets of Endothelin-1 (B181129) (ET-1), a key player in vasoconstriction and cell proliferation.[1][2] Given that VIC and ET-1 share a common receptor system, the extensive clinical development of endothelin receptor antagonists (ERAs) provides a robust framework for validating the therapeutic potential of antagonizing the VIC signaling pathway.[1]

This guide delves into the pharmacology, clinical efficacy, and safety profiles of three leading ERAs: bosentan (B193191), ambrisentan (B1667022), and macitentan (B1675890). These agents have been extensively studied, particularly in the context of pulmonary arterial hypertension (PAH), a life-threatening condition characterized by elevated pressure in the pulmonary arteries.[3][4][5]

Comparative Efficacy of Endothelin Receptor Antagonists

The clinical development of ERAs has demonstrated significant therapeutic benefits in patients with PAH. Key efficacy endpoints in pivotal clinical trials include improvements in exercise capacity, measured by the 6-minute walk distance (6MWD), and delays in clinical worsening. The following tables summarize the quantitative data from major clinical trials for bosentan, ambrisentan, and macitentan.

Bosentan (BREATHE-1 Trial) PlaceboBosentan (125 mg twice daily)
Change in 6MWD from Baseline (meters) -8.0+36.0
Placebo-Corrected Improvement in 6MWD (meters) -44.0[6]
Clinical Worsening 14%3%[7]
Ambrisentan (ARIES-1 & ARIES-2 Trials) PlaceboAmbrisentan (5 mg once daily)Ambrisentan (10 mg once daily)
Placebo-Corrected Improvement in 6MWD (meters) - ARIES-1 -+31.0[8]+51.0[8]
Placebo-Corrected Improvement in 6MWD (meters) - ARIES-2 -+59.0 (at 5mg)[8]-
Time to Clinical Worsening (ARIES-2) 22%5%[9]-
Macitentan (SERAPHIN Trial) PlaceboMacitentan (3 mg once daily)Macitentan (10 mg once daily)
Risk Reduction in Morbidity and Mortality -30%[10][11]45%[10][11]
Change in 6MWD from Baseline (meters) at Month 6 +1.4+7.4+12.5
Placebo-Corrected Improvement in 6MWD (meters) at Month 6 -+6.0+11.1

Understanding the Mechanism: The Endothelin Signaling Pathway

The therapeutic effect of VIC/endothelin antagonists stems from their ability to block the signaling cascade initiated by the binding of ET-1 to its receptors on vascular smooth muscle cells. This pathway is a critical driver of vasoconstriction and cellular proliferation.

VIC_ET_Signaling cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell ET-1_Precursor Preproendothelin-1 ET-1 Endothelin-1 (ET-1)/ Vasoactive Intestinal Contractor (VIC) ET-1_Precursor->ET-1 ECE-1 ETAR ETA Receptor ET-1->ETAR ETBR ETB Receptor ET-1->ETBR Gq Gq Protein ETAR->Gq ETBR->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca_Release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Contraction Vasoconstriction Ca_Release->Contraction Proliferation Cell Proliferation PKC->Proliferation ERAs Endothelin Receptor Antagonists (Bosentan, Ambrisentan, Macitentan) ERAs->ETAR ERAs->ETBR

Caption: The VIC/Endothelin signaling pathway leading to vasoconstriction and cell proliferation, and its inhibition by ERAs.

Experimental Protocols: A Look at Pivotal Clinical Trials

The validation of VIC/endothelin antagonists has been rigorously established through large, randomized, double-blind, placebo-controlled clinical trials. The methodologies of these key studies provide a blueprint for future research in this area.

BREATHE-1 (Bosentan Randomized Trial of Endothelin Antagonist Therapy)
  • Objective: To assess the efficacy and safety of bosentan in patients with PAH.[12][13]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[6][13]

  • Patient Population: 213 patients with PAH (WHO Functional Class III or IV), either primary or associated with scleroderma.[6][12]

  • Intervention: Patients were randomized to receive placebo or bosentan (62.5 mg twice daily for 4 weeks, then 125 mg twice daily).[6][13]

  • Primary Endpoint: Change from baseline in 6-minute walk distance at week 16.[13]

  • Secondary Endpoints: Time to clinical worsening, change in Borg dyspnea index, and change in WHO Functional Class.[13]

ARIES-1 and ARIES-2 (Ambrisentan in Pulmonary Arterial Hypertension, Randomized, Double-Blind, Placebo-Controlled, Multicenter, Efficacy Studies)
  • Objective: To evaluate the efficacy and safety of ambrisentan in patients with PAH.[9]

  • Study Design: Two concurrent, randomized, double-blind, placebo-controlled studies.[8][9][14]

  • Patient Population: 393 patients with PAH (WHO Functional Class II or III).[9][14]

  • Intervention: Patients were randomized to receive placebo or ambrisentan at different doses (ARIES-1: 5 mg or 10 mg once daily; ARIES-2: 2.5 mg or 5 mg once daily) for 12 weeks.[8][9][14]

  • Primary Endpoint: Change from baseline in 6-minute walk distance at week 12.[8][14]

  • Secondary Endpoints: Time to clinical worsening, change in WHO Functional Class, and changes in patient-reported outcomes.[8][14]

SERAPHIN (Study with an Endothelin Receptor Antagonist in Pulmonary arterial Hypertension to Improve cliNical outcome)
  • Objective: To assess the long-term efficacy and safety of macitentan on a composite endpoint of morbidity and mortality in patients with PAH.[10][11][15]

  • Study Design: A multicenter, double-blind, randomized, placebo-controlled, event-driven study.[10][11][16]

  • Patient Population: 742 patients with symptomatic PAH.[10][11]

  • Intervention: Patients were randomized to receive placebo, macitentan 3 mg once daily, or macitentan 10 mg once daily.[10][11]

  • Primary Endpoint: A composite of death, atrial septostomy, lung transplantation, initiation of intravenous or subcutaneous prostanoids, or worsening of PAH.[11]

  • Secondary Endpoints: Included changes in 6-minute walk distance, WHO Functional Class, and cardiopulmonary hemodynamics.[16]

A Generalized Workflow for Validating VIC/Endothelin Antagonists

The development and validation of novel VIC/endothelin antagonists generally follow a structured workflow, from preclinical discovery to clinical confirmation.

Experimental_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase Target_ID Target Identification (VIC/ET Receptors) Lead_Gen Lead Compound Generation & Optimization Target_ID->Lead_Gen In_Vitro In Vitro Assays (Receptor Binding, Ca²⁺ Mobilization) Lead_Gen->In_Vitro In_Vivo In Vivo Animal Models (e.g., PAH models) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase_I Phase I (Safety & Pharmacokinetics in Healthy Volunteers) Tox->Phase_I Phase_II Phase II (Dose-Ranging & Efficacy in Patients) Phase_I->Phase_II Phase_III Phase III (Pivotal Efficacy & Safety Trials) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Caption: A generalized experimental workflow for the development and validation of VIC/endothelin antagonists.

Conclusion

The validation of antagonists targeting the this compound system is strongly supported by the extensive clinical success of endothelin receptor antagonists. The data from pivotal trials of bosentan, ambrisentan, and macitentan provide compelling evidence for the therapeutic potential of this class of drugs in treating conditions driven by endothelin system overactivation, such as pulmonary arterial hypertension. Future research may explore the efficacy of these antagonists in other indications where the VIC/endothelin pathway is implicated and focus on developing next-generation antagonists with improved safety and efficacy profiles.

References

A Head-to-Head Comparison of Vasoactive Intestinal Peptide (VIP) ELISA Kits

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the multifaceted roles of Vasoactive Intestinal Peptide (VIP), the selection of a reliable and sensitive assay kit is paramount. This guide provides a comprehensive comparison of commercially available VIP ELISA kits, offering a detailed look at their performance characteristics, experimental protocols, and the underlying signaling pathway of VIP. While direct independent comparative studies are limited, this guide summarizes manufacturer-provided data to aid in your selection process.

Performance Characteristics of Commercial VIP ELISA Kits

The following table summarizes the key performance characteristics of VIP ELISA kits from various manufacturers. This data is based on information provided by the suppliers and should be considered in the context of your specific experimental needs, such as sample type, required sensitivity, and assay range.

ManufacturerKit NameTarget SpeciesAssay TypeSensitivityDetection Range (pg/mL)Sample Type(s)
BioVendor Vasoactive Intestinal Polypeptide ELISAHumanCompetitive ELISANot Specified25 - 800Serum-EDTA[1]
Diagnostics Biochem Canada Vasoactive Intestinal Polypeptide (VIP) ELISA kitHumanCompetitive ELISA20.0 pg/mL0 - 89.1 (healthy donors)Plasma[2][3]
Cloud-Clone Corp. ELISA Kit for Vasoactive Intestinal Peptide (VIP)RatCompetitive Inhibition< 2.58 pg/mL6.17 - 500Serum, plasma, other biological fluids
MyBioSource Human Vasoactive Intestinal Peptide (VIP) ELISA KitHumanCompetitive InhibitionHigh SensitivityNot SpecifiedSerum, plasma, tissue homogenates, cell lysates, cell culture supernates[4]
Cusabio Human Vasoactive Intestinal Peptide (VIP) ELISA KitHumanSandwich ELISA3.9 pg/mL15.6 - 1000Serum, plasma, tissue homogenates[5]
Elabscience Human VIP(Vasoactive Intestinal Peptide) ELISA KitHumanCompetitive-ELISANot SpecifiedNot SpecifiedSerum, plasma, other biological fluids[6]
RayBiotech VIP ELISA KitHuman, Mouse, RatCompetition-based2.6 ng/mL0.1 - 1,000 ng/mLSerum[7]
Aviva Systems Biology VIP ELISA Kit (Human)HumanNot Specified0.78 pg/mL1.56 - 100Not Specified[8]
Fine Biotech Co., Ltd. Human VIP (VIP peptides) ELISA KitHumanNot Specified0.188 pg/mL0.313 - 20Not Specified[9]

Note: The performance characteristics listed above are as reported by the manufacturers and may vary depending on the experimental conditions and sample matrices used. It is highly recommended to consult the product-specific datasheets for the most accurate and up-to-date information. A validation study for the Diagnostics Biochem Canada VIP ELISA kit demonstrated acceptable performance, providing reliable and accurate measurements.[3]

The Vasoactive Intestinal Peptide (VIP) Signaling Pathway

Vasoactive Intestinal Peptide exerts its biological effects by binding to specific G protein-coupled receptors (GPCRs), primarily VPAC1 and VPAC2.[10] This interaction initiates an intracellular signaling cascade, predominantly through the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[6][10] PKA then phosphorylates various downstream targets, modulating a wide range of physiological processes, including smooth muscle relaxation, vasodilation, and immune responses.[1][10][11]

VIP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VIP VIP VPAC_Receptor VPAC1 / VPAC2 Receptor VIP->VPAC_Receptor Binds to G_Protein G Protein (Gs) VPAC_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation Biological_Effects Biological Effects (e.g., Smooth Muscle Relaxation, Vasodilation) Phosphorylation->Biological_Effects

Figure 1: A simplified diagram of the Vasoactive Intestinal Peptide (VIP) signaling pathway.

General Experimental Workflow for VIP ELISA Kits

The majority of commercially available VIP assay kits are based on the competitive ELISA principle. In this format, VIP present in the sample competes with a fixed amount of labeled (e.g., biotinylated) VIP for binding to a limited number of antibodies coated on the microplate wells. The amount of labeled VIP bound to the antibody is inversely proportional to the concentration of VIP in the sample. The signal is then generated by an enzymatic reaction and measured spectrophotometrically.

ELISA_Workflow start Start prep Prepare Reagents, Samples, and Standards start->prep add_sample Add Standard or Sample to Pre-coated Wells prep->add_sample add_detection Add Biotinylated Detection Antibody add_sample->add_detection incubate1 Incubate add_detection->incubate1 wash1 Wash Wells incubate1->wash1 add_hrp Add Avidin-HRP Conjugate wash1->add_hrp incubate2 Incubate add_hrp->incubate2 wash2 Wash Wells incubate2->wash2 add_substrate Add TMB Substrate wash2->add_substrate incubate3 Incubate in Dark add_substrate->incubate3 add_stop Add Stop Solution incubate3->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze Calculate VIP Concentration read_plate->analyze end End analyze->end

Figure 2: A generalized experimental workflow for a competitive VIP ELISA kit.

Detailed Experimental Protocol (Generalized)

The following is a generalized protocol for a competitive VIP ELISA. For accurate results, always refer to the specific manual provided with the kit you are using.

1. Reagent and Sample Preparation:

  • Prepare all reagents, including wash buffer, standards, and samples, according to the kit's instructions.

  • Serum samples should be collected and allowed to clot, followed by centrifugation to separate the serum.[4][12] Plasma can be collected using EDTA or heparin as an anticoagulant and then centrifuged.[4][12]

  • Tissue homogenates and cell culture supernatants should be prepared as per standard laboratory procedures.

2. Assay Procedure:

  • Add a defined volume of standard or sample to the appropriate wells of the antibody-coated microplate.

  • Immediately add the biotin-conjugated VIP to each well.

  • Incubate the plate for the time and temperature specified in the manual (e.g., 1-2 hours at 37°C or overnight at 4°C).[4]

  • Wash the wells multiple times with the provided wash buffer to remove unbound reagents.

  • Add the Streptavidin-HRP conjugate to each well and incubate.

  • Wash the wells again to remove unbound conjugate.

  • Add the TMB substrate solution to each well, which will result in a color change in the presence of HRP.

  • Incubate the plate in the dark for a specified period.

  • Stop the enzymatic reaction by adding the stop solution, which will cause a color change.

  • Read the absorbance of each well at 450 nm using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the concentration of VIP in the samples by interpolating their absorbance values on the standard curve.

Conclusion

The selection of an appropriate VIP ELISA kit is a critical step in obtaining accurate and reproducible data. This guide provides a comparative overview of several commercially available kits based on manufacturer-provided information. Researchers should carefully consider the specific requirements of their study, including sample type, expected VIP concentrations, and assay throughput, when making a selection. It is always advisable to perform in-house validation of the chosen kit to ensure its performance in your specific experimental setup.

References

Vasoactive Intestinal Contractor (VIC): A Comparative Guide to Key Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Vasoactive Intestinal Contractor (VIC) with its close analog, Endothelin-1 (B181129) (ET-1), supported by key experimental data. Detailed methodologies for pivotal experiments are presented to facilitate replication and further investigation into the physiological and pathological roles of this potent vasoactive peptide.

Introduction to this compound (VIC)

This compound (VIC) is a potent vasoconstrictor peptide belonging to the endothelin family.[1] Structurally, it is the mouse homolog of Endothelin-2 (ET-2) and shares significant sequence similarity with Endothelin-1 (ET-1).[1] Like other endothelins, VIC exerts its biological effects by binding to G protein-coupled receptors, primarily the endothelin A (ETA) and endothelin B (ETB) receptors. This interaction triggers a signaling cascade that leads to a variety of cellular responses, most notably vasoconstriction through the mobilization of intracellular calcium.[2][3][4] This guide will delve into the key experiments that have elucidated these properties, offering a direct comparison with the well-characterized Endothelin-1.

Comparative Analysis of VIC and Endothelin-1

The following tables summarize the quantitative data from key experiments comparing the biological activity of VIC and Endothelin-1.

Table 1: Vasoconstrictor Potency

This table compares the half-maximal effective concentration (EC50) of VIC and Endothelin-1 in inducing vasoconstriction in isolated guinea-pig iliac artery. Lower EC50 values indicate higher potency.

PeptideEC50 (nM)[1]
This compound (VIC)19.5
Endothelin-1 (ET-1)11.7
Table 2: Receptor Binding Affinity

This table presents the inhibitor constant (Ki) of VIC and Endothelin-1 for the endothelin receptor, indicating their binding affinity. Lower Ki values signify a higher binding affinity. The data was obtained from a competitive binding assay using a rat smooth muscle cell line (A10) expressing high-affinity endothelin receptors.[5]

PeptideKi (nM)[5]
This compound (VIC)0.2
Endothelin-1 (ET-1)0.14

Key Experimental Protocols

Detailed methodologies for the foundational experiments characterizing the activity of this compound are provided below.

In Vitro Vasoconstriction Assay

This protocol outlines the procedure for measuring the contractile response of isolated arterial segments to VIC.

Objective: To determine the dose-dependent vasoconstrictor effect of VIC and calculate its EC50 value.

Materials:

  • Isolated guinea-pig iliac artery segments

  • Organ bath system with force transducer

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • This compound (VIC) stock solution

  • Endothelin-1 (ET-1) stock solution (for comparison)

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

Procedure:

  • Isolate the guinea-pig iliac artery and cut it into rings of 2-3 mm in length.

  • Mount the arterial rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • Connect the rings to an isometric force transducer to record changes in tension.

  • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with solution changes every 15 minutes.

  • After equilibration, induce a reference contraction with a high concentration of potassium chloride (e.g., 60 mM) to assess tissue viability.

  • Wash the tissues and allow them to return to baseline tension.

  • Construct a cumulative concentration-response curve for VIC by adding the peptide in increasing concentrations (e.g., 10^-10 to 10^-6 M) to the organ bath at regular intervals.

  • Record the maximal contractile response for each concentration.

  • Repeat the procedure for Endothelin-1 to obtain a comparative dose-response curve.

  • Analyze the data using a suitable software to calculate the EC50 values.

.

G cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis isolate Isolate Guinea-Pig Iliac Artery cut Cut Artery into Rings isolate->cut mount Mount Rings in Organ Bath cut->mount equilibrate Equilibrate (60 min) mount->equilibrate kcl Reference Contraction (KCl) equilibrate->kcl wash Wash & Return to Baseline kcl->wash vic_curve Cumulative VIC Concentration-Response wash->vic_curve et1_curve Cumulative ET-1 Concentration-Response wash->et1_curve record Record Maximal Contraction vic_curve->record et1_curve->record calculate Calculate EC50 record->calculate G cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation & Counting cluster_analysis Data Analysis membranes Prepare A10 Cell Membranes reagents Prepare Radioligand & Competitors mix Mix Radioligand, Competitor & Membranes incubate Incubate to Equilibrium mix->incubate filter Rapid Filtration incubate->filter wash_filters Wash Filters filter->wash_filters count Scintillation Counting wash_filters->count nsb Determine Non-Specific Binding count->nsb specific_binding Calculate Specific Binding nsb->specific_binding calculate_ki Calculate Ki specific_binding->calculate_ki G VIC VIC / Endothelin-1 Receptor Endothelin Receptor (ETA / ETB) VIC->Receptor Binds to Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Stimulates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to

References

Safety Operating Guide

Navigating the Disposal of Vasoactive Intestinal Contractor (VIC): A Comprehensive Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of bioactive peptides like Vasoactive Intestinal Contractor (VIC), also referred to as Vasoactive Intestinal Peptide (VIP), is paramount to ensuring laboratory safety and environmental protection. Although VIC is not classified as a hazardous substance, adherence to established laboratory safety protocols is essential. This guide provides a procedural, step-by-step approach to its disposal, alongside crucial safety information.

Chemical and Physical Properties

Understanding the properties of VIC is the first step in safe handling and disposal. This peptide's characteristics are summarized below.

PropertyValueSource
Molecular Formula C147H238N44O42S[1][2]
Molecular Weight 3325.80 g/mol [1]
Appearance White solid[2]
Solubility Soluble in water (0.1% in 1% acetic acid)[1]
Stability Stable under normal conditions. Lyophilized form is stable for years at -20°C.[2][3] Solutions have limited shelf-life.[3][4]
Reactivity Incompatible with strong oxidizing agents.[2] Hazardous decomposition products include carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[2]

Safe Handling and Personal Protective Equipment (PPE)

Prior to disposal, ensure that all handling procedures are conducted with the appropriate safety measures in place.

PrecautionDescriptionSource
Engineering Controls Ensure adequate ventilation. No special measures are typically required under normal use conditions.[2]
Personal Protective Equipment (PPE) Eyeshields or safety goggles, gloves (type N95 in the US), and a lab coat are recommended to prevent skin and eye contact.[1][2]
Hygiene Measures Avoid inhalation of dust and contact with skin and eyes.[2] Wash hands thoroughly after handling.

Step-by-Step Disposal Protocol

While specific institutional guidelines should always be followed, the following protocol outlines the general steps for the proper disposal of VIC.

Experimental Protocol: Disposal of Unused this compound

Objective: To safely dispose of unused VIC in solid (lyophilized) and solution forms in a laboratory setting.

Materials:

  • Unused VIC (solid or in solution)

  • Appropriate PPE (lab coat, safety glasses, gloves)

  • Sealed, labeled waste container for chemical waste

  • Absorbent material (e.g., vermiculite (B1170534) or sand) for spills

  • 70% ethanol (B145695) or other suitable disinfectant for cleaning work surfaces

Methodology:

  • Solid Waste Disposal:

    • Carefully sweep up any solid VIC powder, avoiding dust formation.[2]

    • Place the swept powder and any contaminated disposable materials (e.g., weighing paper, pipette tips) into a designated and clearly labeled chemical waste container.

    • For empty vials, rinse them with a suitable solvent (e.g., water, followed by ethanol) three times. Collect the rinsate as chemical waste.

  • Liquid Waste Disposal:

    • Do not pour VIC solutions down the drain.

    • Collect all aqueous solutions containing VIC in a designated, sealed, and clearly labeled container for liquid chemical waste.

    • If the solvent is organic, it must be disposed of in a designated solvent waste container.

  • Contaminated Material Disposal:

    • Any materials that have come into contact with VIC, such as pipette tips, centrifuge tubes, and gloves, should be considered chemical waste.

    • Place all contaminated disposables into the designated solid chemical waste container.

  • Spill Management:

    • In case of a spill, wear appropriate PPE.

    • Cover the spill with an absorbent material to prevent spreading.[5]

    • Collect the absorbent material and place it in the solid chemical waste container.

    • Clean the spill area with a suitable disinfectant.

  • Final Disposal:

    • Ensure all waste containers are securely sealed and properly labeled with the contents ("this compound Waste").

    • Arrange for the disposal of the chemical waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[5][6]

Disposal Procedure Workflow

The logical flow of the disposal process is critical for ensuring safety and compliance.

VIC_Disposal_Workflow cluster_prep Preparation cluster_segregation Waste Segregation & Containment cluster_decon Decontamination cluster_final Final Disposal start Identify VIC Waste (Solid, Liquid, Contaminated Materials) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe solid_waste Solid Waste (Powder, Contaminated Disposables) ppe->solid_waste liquid_waste Liquid Waste (Aqueous/Organic Solutions) ppe->liquid_waste collect_solid Collect in Labeled Solid Chemical Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Chemical Waste Container liquid_waste->collect_liquid decontaminate Clean Work Surfaces & Equipment collect_solid->decontaminate collect_liquid->decontaminate final_disposal Arrange for Pickup by Institutional EHS decontaminate->final_disposal end Disposal Complete final_disposal->end

VIC Disposal Workflow Diagram

References

Essential Safety and Operational Guide for Handling Vasoactive Intestinal Contractor (VIC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of Vasoactive Intestinal Contractor (VIC), a potent bioactive peptide. Adherence to these procedural guidelines is critical for ensuring personnel safety and maintaining experimental integrity.

Immediate Safety and Hazard Information

This compound (VIC) is a gastrointestinal hormone and a member of the endothelin family.[1] It is known to exert direct effects on the pituitary and increase pulmonary arterial pressure.[1] As a potent vasoactive peptide, it should be handled with care to avoid accidental exposure.

Known Hazards:

  • Cardiovascular Effects: As a member of the endothelin family, VIC can produce complex cardiovascular responses, including changes in arterial pressure and vascular resistance.[2]

  • Topical Exposure: While specific data for VIC is limited, accidental exposure to potent peptides can cause local irritation or more systemic effects if absorbed.

  • Inhalation/Ingestion: Inhalation of the lyophilized powder or accidental ingestion can lead to unintended systemic effects.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling VIC in both lyophilized and reconstituted forms.

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesProvides a barrier against accidental contact.
Eye Protection Safety goggles or a face shieldProtects against splashes of reconstituted peptide or airborne powder.
Body Protection Laboratory coatShields skin and personal clothing from contamination.
Respiratory Protection N95 respirator or higherRecommended when handling the lyophilized powder to prevent inhalation.

Operational Plan: From Receipt to Disposal

This section outlines the step-by-step procedures for the safe handling, storage, and disposal of VIC.

Receiving and Storage
  • Receipt: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage of Lyophilized Peptide: Store the lyophilized peptide at -20°C in a tightly sealed container to prevent degradation.[3]

  • Storage of Reconstituted Peptide: Once reconstituted, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or lower.

Reconstitution Workflow

ReconstitutionWorkflow cluster_prep Preparation cluster_recon Reconstitution cluster_aliquot Aliquoting & Storage Equilibrate Equilibrate vial to room temperature Add_Solvent Add solvent to vial Equilibrate->Add_Solvent Prevents condensation Prepare_Solvent Prepare appropriate sterile solvent Prepare_Solvent->Add_Solvent Vortex Gently vortex to dissolve Add_Solvent->Vortex Aliquot Aliquot into single-use tubes Vortex->Aliquot Store Store at -20°C or below Aliquot->Store

Figure 1: A workflow for the safe reconstitution of lyophilized VIC.
Disposal Plan

All materials contaminated with VIC must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Liquid Waste Collect all solutions containing VIC in a designated, sealed, and clearly labeled hazardous waste container. Chemical inactivation with a 10% bleach solution or 1M NaOH can be considered before disposal, followed by neutralization.[3][4]
Solid Waste All solid waste, including used vials, pipette tips, and contaminated gloves, should be placed in a labeled hazardous waste container.[5]

Emergency Procedures

Accidental Exposure
Exposure RouteImmediate Action
Skin Contact Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.[6]
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
Inhalation Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill Cleanup
  • Evacuate and Secure: Immediately alert others in the area and restrict access.

  • Assess the Spill: Determine the nature and extent of the spill.

  • Don Appropriate PPE: Wear a lab coat, gloves, and eye protection. For larger spills of lyophilized powder, a respirator is recommended.

  • Contain the Spill: For liquid spills, use absorbent pads to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Clean the Area: Use a detergent solution to clean the spill area, followed by a rinse with water.

  • Dispose of Waste: All cleanup materials must be disposed of as hazardous waste.

Experimental Protocol: Intracellular Calcium Mobilization Assay

This protocol describes a method for measuring VIC-induced intracellular calcium mobilization in a cell line known to express endothelin receptors (e.g., Swiss 3T3 cells) using the fluorescent indicator Fura-2 AM.[7][8]

  • Cell Preparation:

    • Culture Swiss 3T3 cells to 80-90% confluency in a 96-well, black-walled, clear-bottom plate.

    • Wash the cells once with a suitable buffer (e.g., HEPES-buffered saline).[8]

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution in the appropriate buffer.

    • Incubate the cells with the Fura-2 AM solution for approximately 60 minutes at 37°C in the dark.[9]

    • Wash the cells twice with the buffer to remove extracellular dye.[8]

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader capable of dual excitation.

    • Measure the baseline fluorescence ratio (Excitation: 340/380nm, Emission: 505nm).[9]

    • Add the desired concentration of VIC to the wells.

    • Immediately begin recording the fluorescence ratio over time to measure the change in intracellular calcium concentration.

This compound (VIC) Signaling Pathway

VIC, as a member of the endothelin family, is understood to exert its effects by binding to endothelin receptors, which are G protein-coupled receptors (GPCRs).[5][7] The binding of VIC to these receptors initiates a signaling cascade that leads to an increase in intracellular calcium, a key event in smooth muscle contraction.

VIC_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol VIC Vasoactive Intestinal Contractor (VIC) ETR Endothelin Receptor (GPCR) VIC->ETR Binds G_protein Gq/11 G-protein ETR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction Modulates

Figure 2: A simplified diagram of the VIC signaling pathway leading to smooth muscle contraction.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。